molecular formula C10H18N8S2 B601783 Cimetidine EP Impurity H CAS No. 74886-59-2

Cimetidine EP Impurity H

Cat. No.: B601783
CAS No.: 74886-59-2
M. Wt: 314.43
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Description

Cimetidine EP Impurity H ( 74886-59-2), also known as Cimetidine Disulfane Impurity, is a high-quality reference standard essential for the analysis and quality control of the active pharmaceutical ingredient (API) Cimetidine, a histamine H2-receptor antagonist . This impurity is a disulfide-coupled byproduct that can form during the synthesis or storage of the parent drug . Its molecular formula is C10H18N8S2, and it has a molecular weight of 314.43 g/mol . This compound is critically important in pharmaceutical development for analytical method development, method validation (AMV), and routine quality control (QC) applications . It is particularly valuable for monitoring and controlling the impurity profile of Cimetidine to ensure the safety and efficacy of the final drug product, playing a crucial role in regulatory submissions like Abbreviated New Drug Applications (ANDA) . The product is supplied with comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and supporting characterization data including HPLC, mass spectrometry (MS), and NMR (1H and 13C) to ensure its identity and high purity . Intended Use: This product is intended for research and analytical purposes only. It is strictly for laboratory use and is not meant for diagnostic, therapeutic, or human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyano-3-[2-[2-[(N-cyano-N'-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N8S2/c1-13-9(17-7-11)15-3-5-19-20-6-4-16-10(14-2)18-8-12/h3-6H2,1-2H3,(H2,13,15,17)(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTGYLDJRZJUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCCSSCCNC(=NC)NC#N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Safety

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1][2] The International Council for Harmonisation (ICH) provides stringent guidelines that necessitate the identification and characterization of impurities above certain thresholds.[3] This guide provides a comprehensive, in-depth look into the process of structure elucidation for a specific impurity of the widely-used H2-receptor antagonist, Cimetidine: Cimetidine EP Impurity H.

Cimetidine, used in the treatment of gastrointestinal disorders, is synthesized through a multi-step process that can inadvertently lead to the formation of various related substances.[4][5][6] Understanding the structure of these impurities is not merely a regulatory hurdle; it is a critical scientific endeavor that provides insights into potential degradation pathways and informs the optimization of synthetic routes to minimize their formation.[7]

This document will detail the logical workflow and analytical methodologies employed to definitively identify the structure of this compound, providing researchers, scientists, and drug development professionals with a practical framework for approaching similar challenges in impurity profiling.

The Subject: Cimetidine and the Emergence of Impurity H

Cimetidine's therapeutic action lies in its ability to competitively inhibit the action of histamine at the H2-receptors in the stomach, thereby reducing gastric acid secretion.[8] Its synthesis involves several key intermediates and reagents.[6][9] Impurities can arise from starting materials, by-products of the synthesis, or degradation of the final API.[1]

The European Pharmacopoeia (EP) monograph for Cimetidine lists several specified impurities, including Impurity H.[10] The presence of these impurities is monitored using liquid chromatography.[10] this compound, also known as Cimetidine Disulfane Impurity, has the CAS number 74886-59-2.[11][12][13][14]

A Hypothesis-Driven Approach to Structure Elucidation

The process of elucidating the structure of an unknown impurity is a systematic investigation that combines chromatographic separation with powerful spectroscopic techniques.[15][16][17] Our approach is to first isolate the impurity and then gather data from multiple analytical platforms to piece together its molecular structure.

The logical workflow for the structure elucidation of this compound can be visualized as follows:

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Isolation Isolation of Impurity H via Preparative HPLC MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Isolation->MS Purified Impurity NMR Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC, HMBC) Isolation->NMR Purified Impurity Interpretation Data Interpretation & Structure Proposal MS->Interpretation NMR->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Figure 1: Workflow for the Structure Elucidation of this compound.

Experimental Protocols and Data Interpretation

Part 1: Isolation of this compound

Objective: To isolate a sufficient quantity of Impurity H with high purity for subsequent spectroscopic analysis.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for isolating impurities due to its high resolving power.[17]

  • Step 1: Method Development: An analytical HPLC method, as described in the Cimetidine EP monograph, is optimized for preparative scale.[10] The mobile phase composition and gradient are adjusted to achieve maximum separation between Cimetidine and Impurity H.

  • Step 2: Sample Preparation: A concentrated solution of a Cimetidine batch known to contain Impurity H is prepared.

  • Step 3: Fraction Collection: The sample is injected onto the preparative HPLC system. The eluent corresponding to the peak of Impurity H is collected.

  • Step 4: Purity Confirmation: The collected fraction is analyzed using the analytical HPLC method to confirm its purity.

Part 2: Mass Spectrometry (MS) Analysis

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of Impurity H.

Methodology: High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the impurity.[15]

  • Step 1: Sample Infusion: The isolated impurity is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Step 2: Data Acquisition: Mass spectra are acquired in positive ion mode.

  • Step 3: Data Analysis: The accurate mass of the molecular ion is used to predict the molecular formula. Tandem MS (MS/MS) experiments are performed to induce fragmentation and gain structural insights.

Expected Data and Interpretation:

ParameterExpected Value for this compoundInterpretation
Molecular Formula C₁₀H₁₈N₈S₂[11]Provides the elemental composition.
Molecular Weight 314.43 g/mol [11][12]Confirms the overall mass of the molecule.
Key MS/MS Fragments Fragments corresponding to the cleavage of the disulfide bond and loss of the cyano-guanidine moieties.Suggests a dimeric structure connected by a disulfide linkage.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the chemical environment of each proton and carbon.

Methodology: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[16][18][19] A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecular structure.

  • Step 1: Sample Preparation: The purified impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Step 2: Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer.

  • Step 3: Spectral Interpretation:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for establishing the connectivity of different fragments.

Proposed Structure and Confirmation

Based on the collective data from MS and NMR, the proposed structure for this compound is 1,1'-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine) .[12][13][14]

G cluster_0 This compound Structure struct CNC(=NC#N)NCCSSCCNC(=NC#N)NC

Figure 2: Chemical Structure of this compound.

This structure is consistent with all the analytical data:

  • The molecular formula C₁₀H₁₈N₈S₂ and molecular weight of 314.43 are confirmed by HRMS.[11]

  • The presence of a disulfide bond is indicated by the MS/MS fragmentation pattern and is a plausible linkage formed through the oxidation of the thiol group in a precursor or the cimetidine molecule itself.

  • The NMR data will show signals corresponding to the methyl groups, the methylene groups of the ethyl chains, and the cyano-guanidine moieties, with correlations that confirm the proposed connectivity.

Formation Pathway Hypothesis:

This compound is likely formed by the oxidative dimerization of a thiol-containing intermediate or Cimetidine itself, where two molecules are joined by a disulfide bridge.

Conclusion: Ensuring Pharmaceutical Quality Through Rigorous Analysis

The successful structure elucidation of this compound is a testament to the power of a systematic and multi-technique analytical approach. By combining the separation capabilities of HPLC with the detailed structural information provided by MS and NMR, it is possible to confidently identify and characterize even minor impurities in pharmaceutical products. This rigorous scientific investigation is fundamental to ensuring the quality, safety, and efficacy of medicines.

References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). Google AI Search.
  • Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. (n.d.). ACS Publications.
  • Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. (n.d.). PubMed.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (n.d.). CABI Digital Library.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research.
  • Analytical advances in pharmaceutical impurity profiling. (2016, May 25). PubMed.
  • Cimetidine and Impurities. (n.d.). BOC Sciences.
  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu.
  • Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. (2025, August 6). ResearchGate.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Research and Applications.
  • This compound | CAS Number 74886-59-2. (n.d.). Klivon.
  • Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. (2010, December 1). Journal of Pharmaceutical and Biomedical Analysis.
  • Structural Elucidation of Unknown Impurity. (n.d.). Veeprho.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat.
  • Cimetidine. (n.d.). NCBI Bookshelf.
  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET.
  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (2025, August 6). ResearchGate.
  • This compound. (n.d.). ALLMPUS.
  • Cimetidine (Cimetidinum). (2016). The International Pharmacopoeia - Sixth Edition.
  • Cimetidine European Pharmacopoeia (EP) Reference Standard. (n.d.). EDQM.
  • CIMETIDINE. (2012, May 2). EUROPEAN PHARMACOPOEIA 7.0.
  • This compound | CAS 74886-59-2. (n.d.). Veeprho.
  • This compound. (n.d.). LGC Standards.
  • This compound | 74886-59-2. (n.d.). Chemicea.
  • CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 22). Gpatindia.
  • Cimetidine hydrochloride, European Pharmacopoeia (EP) Reference Standard. (n.d.). PharmaCompass.
  • Cimetidine synthesis. (n.d.). ChemicalBook.
  • PRODUCT MONOGRAPH CIMETIDINE. (2019, January 17). JAMP Pharma Corporation.
  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (2025, August 5). ResearchGate.

Sources

Introduction: The Significance of Impurity Profiling in Cimetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis Pathway of Cimetidine EP Impurity H

Cimetidine is a landmark pharmaceutical agent, recognized for its role as a histamine H2-receptor antagonist that curtails gastric acid secretion. Its widespread clinical use in treating conditions like duodenal and gastric ulcers necessitates stringent quality control to ensure patient safety and therapeutic efficacy. A critical aspect of this control is the identification, characterization, and mitigation of process-related impurities. The European Pharmacopoeia (EP) lists several specified impurities for Cimetidine, including Impurity H, which must be monitored and controlled within defined limits[1].

This technical guide provides a detailed exploration of the synthesis pathway of this compound. Rather than a product of intentional design, this impurity is a byproduct of the Cimetidine manufacturing process. Understanding its formation is paramount for researchers, process chemists, and quality control professionals dedicated to optimizing the synthesis of Cimetidine and ensuring the purity of the final active pharmaceutical ingredient (API).

Chemical Identity and Structure

This compound is chemically identified as 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)[2][3]. It is structurally a dimer of a key Cimetidine precursor, linked by a disulfide (-S-S-) bond.

Property Value
IUPAC Name 2-cyano-1-[2-[2-[(N'-cyano-N-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-3-methylguanidine[4]
CAS Number 74886-59-2[2][4]
Molecular Formula C₁₀H₁₈N₈S₂[2][4]
Molecular Weight 314.43 g/mol [2][4]
Common Synonyms Cimetidine Disulfane Impurity[3]

The Genesis of Impurity H: A Side Reaction in Cimetidine Synthesis

The formation of Impurity H is intrinsically linked to the primary synthesis of Cimetidine. A common and efficient route to Cimetidine involves the condensation of two key intermediates:

  • N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine : A crucial building block containing a reactive thiol (-SH) group.

  • A 4-substituted-5-methylimidazole derivative : Typically 4-halomethyl-5-methylimidazole or 4-hydroxymethyl-5-methylimidazole[5].

The thiol group in the first intermediate is the focal point for the formation of Impurity H. Under oxidative conditions, two molecules of this precursor can couple to form a disulfide bond, resulting in the dimeric impurity.

Figure 1: Overview of Cimetidine synthesis and the branching pathway for Impurity H formation.

Proposed Synthesis Pathway of this compound

The synthesis of Impurity H can be described as a two-stage process: the formation of the thiol-containing precursor followed by its oxidative dimerization.

Stage 1: Synthesis of the Precursor, N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine

This key intermediate is typically prepared from cysteamine (2-mercaptoethylamine) and a cyanoguanidine or isothiourea derivative.

Expertise & Causality: The choice of N,S-dimethyl-N'-cyanoisothiourea is strategic. It provides the N-cyano-N'-methylguanidine core while having a good leaving group (methyl mercaptan, CH₃SH), facilitating the nucleophilic attack by the primary amine of cysteamine. The reaction is a nucleophilic substitution.

Experimental Protocol (Illustrative):

  • Reaction Setup: In a reaction vessel equipped for stirring and under an inert atmosphere (e.g., nitrogen), dissolve cysteamine hydrochloride in a suitable solvent like water or ethanol.

  • pH Adjustment: Add a base (e.g., sodium hydroxide solution) to neutralize the hydrochloride and deprotonate the amine group, enhancing its nucleophilicity.

  • Reagent Addition: Slowly add N,S-dimethyl-N'-cyanoisothiourea to the cysteamine solution at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

  • Reaction Monitoring: Stir the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, the precursor, N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine, can be isolated, though in large-scale Cimetidine synthesis, it is often used in situ for the subsequent step[5].

Stage 2: Oxidative Dimerization to Form Impurity H

This stage is not an intended synthetic step but a side reaction. The presence of an oxidizing agent (including atmospheric oxygen) can initiate the dimerization of the thiol precursor.

Trustworthiness & Mechanism: The formation of a disulfide bond from two thiol groups is a well-established and reliable chemical transformation. The mechanism involves the oxidation of the thiol (-SH) to a thiyl radical (S•). Two thiyl radicals then combine to form the stable disulfide bond (-S-S-). This process is readily facilitated by various oxidants or even atmospheric oxygen, particularly under neutral to basic pH conditions which favor the formation of the more easily oxidized thiolate anion (-S⁻).

Conditions Favoring Formation:

  • Presence of Oxygen: Performing the Cimetidine synthesis without an inert atmosphere.

  • Oxidizing Contaminants: Traces of oxidizing agents in reagents or solvents.

  • Elevated pH: Basic conditions used in the main condensation step can promote thiolate formation, which is more susceptible to oxidation[5].

  • Prolonged Reaction Times: Increased exposure time to oxidative conditions.

Figure 2: The direct oxidative pathway from the thiol precursor to Impurity H.

Analytical Characterization and Control

The European Pharmacopoeia outlines HPLC methods for the detection and quantification of Cimetidine and its impurities[1]. The structural confirmation of Impurity H relies on a combination of spectroscopic techniques.

Analytical Technique Purpose
HPLC Separation, identification (by retention time), and quantification of the impurity in the Cimetidine API[1].
Mass Spectrometry (MS) Determination of the molecular weight (314.43 g/mol ) and fragmentation pattern to confirm the dimeric structure[4].
¹H and ¹³C NMR Elucidation of the complete chemical structure by analyzing the chemical shifts and couplings of protons and carbons, confirming the disulfide linkage and the integrity of the two guanidine moieties[4][6].

Mitigation Strategies in Pharmaceutical Manufacturing

Understanding the synthesis pathway of Impurity H directly informs strategies to minimize its formation during Cimetidine production.

  • Inert Atmosphere: The most critical control is to conduct the synthesis, particularly the condensation step involving the thiol precursor, under an inert atmosphere (e.g., nitrogen or argon). This directly limits the primary oxidant, atmospheric oxygen[5].

  • Control of pH and Temperature: While a basic pH is necessary for the main reaction, excessively high pH or temperature can accelerate the rate of oxidative side reactions. Careful optimization is required.

  • Minimizing Reaction Time: Reducing the time the thiol intermediate is exposed to the reaction conditions can decrease the window for impurity formation.

  • Use of High-Purity Reagents: Ensuring that starting materials and solvents are free from oxidizing contaminants is essential.

  • Antioxidant Addition (Potential Strategy): In some cases, the addition of a small amount of a compatible antioxidant could be explored to scavenge trace oxidants, though this would require extensive validation.

By implementing these process controls, manufacturers can effectively limit the formation of this compound, ensuring the final API meets the stringent purity requirements of regulatory bodies.

References

  • This compound | CAS Number 74886-59-2. Klivon.

  • CIMETIDINE Cimetidinum. European Pharmacopoeia 7.0. (2012-05-02).

  • This compound. ALLMPUS.

  • Cimetidine Impurity C Pharmaceutical Secondary Standard; Certified Reference Material. Sigma-Aldrich.

  • Process for the preparation of cimetidine. Google Patents (EP0046635A1).

  • This compound | CAS 74886-59-2. Veeprho.

  • This compound | CAS No- 74886-59-2. Simson Pharma Limited.

  • This compound | CAS No. 74886-59-2. Clearsynth.

  • Cimetidine EP Impurity G | CAS 1609-06-9. Veeprho.

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed.

Sources

"physicochemical properties of Cimetidine EP Impurity H"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Cimetidine EP Impurity H

Introduction

Cimetidine, a histamine H2-receptor antagonist, marked a revolutionary step in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) by effectively reducing gastric acid secretion.[1][2] The manufacturing and stability of any Active Pharmaceutical Ingredient (API) like cimetidine are critically scrutinized for the presence of impurities, which can impact the drug's safety and efficacy. The European Pharmacopoeia (EP) lists several specified impurities for cimetidine, including Impurity H.[3]

This technical guide provides a comprehensive overview of the physicochemical properties of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes regulatory standards with practical, field-proven insights into the impurity's identification, characterization, and analytical control. It is intended for researchers, quality control analysts, and drug development professionals who require a deep, functional understanding of this specific related substance.

Section 1: Core Identification and Chemical Structure

This compound, also known as Cimetidine Disulfane Impurity, is a dimer-like structure formed through a disulfide linkage.[1][4] Understanding its fundamental identity is the cornerstone of any analytical investigation.

Nomenclature and Structure:

  • IUPAC Name: 2-cyano-1-[2-[2-[(N'-cyano-N-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-3-methylguanidine.[5][6]

  • Common Synonyms: 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), Cimetidine Disulfane Impurity.[1][7]

  • Chemical Structure: The structure consists of two N-cyano-N'-methylguanidine moieties linked by an ethyl-disulfanyl-ethyl chain. This disulfide bridge is the key differentiating feature from the parent cimetidine molecule and suggests a potential oxidative formation pathway.

Key Identifiers:

The fundamental identifiers for this compound are summarized in the table below, providing a quick reference for documentation and material sourcing.

PropertyValueReferences
CAS Number 74886-59-2[5][7][8][9]
Molecular Formula C₁₀H₁₈N₈S₂[5][7][8][9]
Molecular Weight 314.43 g/mol [5][7][8][9]

Section 2: Physicochemical Characteristics

The physical properties of an impurity dictate its behavior during manufacturing, formulation, and analysis, influencing everything from solubility in HPLC mobile phases to appropriate storage conditions.

Physical State and Thermal Properties:

This compound is typically supplied as a white powder.[8] Its defined melting point is a critical parameter for identity confirmation and purity assessment via techniques like Differential Scanning Calorimetry (DSC), though a simple melting point apparatus provides a preliminary check.

Solubility Profile:

The solubility of Impurity H is crucial for designing effective analytical methods, particularly for sample and reference standard preparation. The polarity introduced by the cyano-guanidine groups is balanced by the more nonpolar disulfide linkage. It is reported to be soluble in methanol (MeOH) and dimethyl sulfoxide (DMSO).[7] This is consistent with the solubility profile of the parent drug, cimetidine, which is also highly soluble in methanol.[10] This characteristic is leveraged in the EP-prescribed HPLC method, where methanol is a key component of the mobile phase.

Storage and Stability:

Reference standards of Impurity H require controlled storage to ensure their integrity over time. The recommended storage condition is refrigerated at 2-8°C.[7][8] While it can be shipped at ambient room temperature, long-term stability necessitates refrigeration to prevent potential degradation.[5]

PropertyDescriptionReferences
Appearance White Powder[8]
Melting Point 174.8 - 176.0 °C[8]
Solubility Soluble in Methanol and DMSO[7]
Storage Condition 2-8°C[7][8]

Section 3: Spectroscopic and Structural Characterization

The unambiguous identification of this compound relies on a suite of spectroscopic techniques. While pharmacopoeial methods focus on chromatographic identification, the primary structural elucidation of a reference standard is a self-validating system grounded in multiple, orthogonal analytical techniques. Commercial suppliers of the reference standard typically provide a comprehensive Certificate of Analysis including this data.[5][7]

Core Elucidation Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are paramount for confirming the molecular structure. ¹H-NMR would verify the presence of methyl groups, the methylene protons adjacent to the nitrogen and sulfur atoms, and their respective integrations.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the impurity (314.43 g/mol ).[5] High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition (C₁₀H₁₈N₈S₂).

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, confirming the presence of N-H, C≡N (cyano), and C=N bonds characteristic of the guanidine moiety.

The logical workflow for the characterization of a new batch of this compound reference standard is depicted below. This process ensures the material is suitable for use in quantitative and qualitative analyses.

cluster_0 Structural Elucidation Workflow Sample Impurity H Sample MS Mass Spectrometry (MS) Confirm Molecular Weight Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Covalent Structure Sample->NMR IR IR Spectroscopy Confirm Functional Groups Sample->IR Purity HPLC Purity Assess Purity (>98%) Sample->Purity Confirmation Structure Confirmed & Purity Verified MS->Confirmation NMR->Confirmation IR->Confirmation Purity->Confirmation

Analytical workflow for structural elucidation.

Section 4: Chromatographic Analysis and Regulatory Control

As a specified impurity in the European Pharmacopoeia, the control of Impurity H is mandatory for cimetidine drug substance release.[3] High-Performance Liquid Chromatography (HPLC) is the designated analytical technique for this purpose.

European Pharmacopoeia HPLC Method for Related Substances

The EP monograph for Cimetidine provides a detailed gradient HPLC method designed to separate cimetidine from all its specified impurities, including Impurity H.[3] Adherence to this method is essential for regulatory compliance.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Mix 0.4 volumes of diethylamine and 780 volumes of a 1.1 g/L solution of sodium hexanesulfonate. Adjust the pH to 2.8 with phosphoric acid. Add 250 volumes of methanol.

    • Mobile Phase B: Methanol.

  • Chromatographic System Configuration:

    • Column: End-capped octadecylsilyl silica gel for chromatography (5 µm particle size), 250 mm x 4.6 mm.[3]

    • Flow Rate: 1.1 mL/min.

    • Detection: UV Spectrophotometer at 220 nm.

    • Injection Volume: 50 µL.

  • Gradient Elution Program:

    • A specific time-based gradient is defined in the monograph to achieve separation of all related substances.[3]

  • System Suitability:

    • A resolution of minimum 1.5 between the peaks for impurities D and C must be achieved using a system suitability solution containing multiple impurities.[3]

  • Data Analysis:

    • The peak corresponding to Impurity H is identified based on its relative retention time (RRT). With respect to cimetidine (retention time ≈ 18 min), the RRT for Impurity H is approximately 2.3.[3]

    • The acceptance criterion for Impurity H is not more than 0.2%.

Chromatographic Parameters Summary:

ParameterEuropean Pharmacopoeia Specification
Stationary Phase End-capped octadecylsilyl silica gel (5 µm), 250 x 4.6 mm
Mobile Phase A 0.4:780:250 (v/v/v) diethylamine : 1.1 g/L sodium hexanesulfonate (pH 2.8) : methanol
Mobile Phase B Methanol
Elution Mode Gradient
Flow Rate 1.1 mL/min
Detection UV at 220 nm
Impurity H RRT ~2.3 (relative to Cimetidine)

HPLC Workflow Diagram:

cluster_1 EP HPLC Workflow for Impurity H Prep_Mobile Prepare Mobile Phases A & B Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Sample Prepare Test & Reference Solutions in Mobile Phase A Inject_SST Inject System Suitability Solution Prep_Sample->Inject_SST Equilibrate->Inject_SST Check_SST Verify Resolution > 1.5 (Imp. D & C) Inject_SST->Check_SST Inject_Samples Inject Blank, Reference, & Test Solutions Check_SST->Inject_Samples Pass Integrate Integrate Chromatogram Inject_Samples->Integrate Identify Identify Impurity H (RRT ≈ 2.3) Integrate->Identify Quantify Quantify vs. Reference (Limit ≤ 0.2%) Identify->Quantify

HPLC protocol workflow based on EP monograph.

Section 5: Potential Formation Pathway

While the EP monograph does not specify the origin of Impurity H, its chemical structure provides strong clues. The synthesis of cimetidine involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine with 4-halomethyl-5-methyl-1H-imidazole.[11] The key precursor, N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine, contains a reactive thiol (-SH) group.

Proposed Mechanism: Oxidative Dimerization

The most plausible pathway for the formation of Impurity H is the oxidative dimerization of two molecules of the thiol-containing starting material. This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly under non-inert reaction conditions. The two thiol groups are oxidized to form a disulfide (-S-S-) bond, creating the dimeric impurity.

Controlling this impurity requires careful management of the reaction conditions during cimetidine synthesis, such as performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[11]

Formation Pathway Diagram:

G reactant 2 x  N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine (Thiol Precursor) product This compound (Disulfide Dimer) reactant->product Oxidative Dimerization oxidant [ O ] (Oxidizing Agent / O₂)

Proposed formation of Impurity H via oxidation.

Conclusion

This compound is a critical quality attribute in the manufacturing of cimetidine. Its well-defined physicochemical properties—including its melting point, solubility, and spectral characteristics—provide a solid foundation for its identification and control. The regulatory framework, specifically the European Pharmacopoeia, mandates its quantification using a robust, gradient HPLC method, where it is identified by its characteristic relative retention time of approximately 2.3. An understanding of its likely formation via oxidative dimerization of a key synthetic precursor provides the causal link needed for effective process control and risk mitigation. This guide equips scientists and researchers with the necessary technical knowledge to confidently manage and control this specified impurity, ensuring the quality and safety of cimetidine products.

References

  • Analytica Chemie. Cimetidine Imp. H (EP). [online] Available at: [Link] [Accessed 16 January 2026].

  • ALLMPUS. This compound. [online] Available at: [Link] [Accessed 16 January 2026].

  • The International Pharmacopoeia - Sixth Edition, 2016. Cimetidine (Cimetidinum). [online] Available at: [Link] [Accessed 16 January 2026].

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.
  • Google Patents. (2021). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
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  • EDQM. Cimetidine European Pharmacopoeia (EP) Reference Standard. [online] Available at: [Link] [Accessed 16 January 2026].

  • European Pharmacopoeia. (2012). CIMETIDINE Cimetidinum. [online] Available at: [Link] [Accessed 16 January 2026].

  • Veeprho. This compound | CAS 74886-59-2. [online] Available at: [Link] [Accessed 16 January 2026].

  • Google Patents. (1982). EP0046635A1 - Process for the preparation of cimetidine.
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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cimetidine Related Compounds and Impurities

This guide provides a comprehensive technical overview of the related compounds and impurities associated with Cimetidine, a histamine H₂-receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the origins of these impurities, the analytical methodologies for their detection and quantification, and the regulatory framework that governs their control. Our narrative is built on the pillars of expertise, trustworthiness, and authoritative grounding to provide actionable insights for pharmaceutical development and quality control.

The control of impurities in an Active Pharmaceutical Ingredient (API) like Cimetidine is paramount to ensuring its safety, efficacy, and stability.[1][2] Impurities can arise from various sources, including the synthetic route, degradation of the API, and storage conditions. The International Council for Harmonisation (ICH) provides a foundational framework for classifying and controlling these impurities.[2]

1.1 Process-Related Impurities

These impurities are by-products or unreacted starting materials from the chemical synthesis of Cimetidine. The primary synthesis of Cimetidine often involves the reaction between key intermediates, and slight variations in process parameters can lead to the formation of related substances.[3][4] For instance, inadequate control of pH or temperature during methylation steps can lead to the formation of isomers or other unintended side-products.[3]

A common synthetic route for Cimetidine is illustrated below, highlighting potential junctures where process-related impurities may be introduced.[4][5]

G cluster_synthesis Cimetidine Synthesis Pathway A 2-Chloroacetoacetic Ether + 2x Formamide B 4-Carbethoxy-5-methylimidazole A->B Reaction C 4-Hydroxymethyl-5-methylimidazole B->C Reduction (Na/NH3) D 4-(2-Aminoethyl)thiomethyl- 5-methylimidazole C->D Reaction with 2-Mercaptoethylamine HCl Imp1 Process Impurities (e.g., starting materials, side-reaction products) C->Imp1 Side Reactions F Cimetidine D->F Condensation D->Imp1 E N-Cyano-N',S-dimethylisothiourea E->F

Caption: Generalized synthetic pathway for Cimetidine.[4]

1.2 Degradation Products

Degradation products form due to the chemical decomposition of the Cimetidine drug substance over time or when exposed to stress conditions such as heat, light, humidity, acid, base, and oxidation.[6] Forced degradation studies are critical for identifying these potential degradants and developing stability-indicating analytical methods.[7]

For Cimetidine, key degradation pathways include:

  • Oxidation: The thioether group in the Cimetidine side chain is susceptible to oxidation, primarily forming Cimetidine Sulfoxide.[3][8]

  • Hydrolysis: Although more stable than some esters, the guanidine group can be susceptible to hydrolysis under harsh acidic or basic conditions.[3]

  • Photodegradation: While Cimetidine is resistant to direct photolysis, it can be degraded via photooxidation mediated by singlet oxygen (¹O₂) in aqueous environments.[9][10]

G cluster_degradation Cimetidine Degradation Pathways CIM Cimetidine OX Oxidative Stress (e.g., H2O2, Ozonation) CIM->OX HYD Hydrolytic Stress (Acid/Base) CIM->HYD PHOTO Photolytic Stress (¹O₂ mediated) CIM->PHOTO SULFOXIDE Cimetidine Sulfoxide OX->SULFOXIDE HYD_PROD Hydrolysis Products HYD->HYD_PROD PHOTO_PROD Photo-oxidation Products PHOTO->PHOTO_PROD

Caption: Major degradation pathways for Cimetidine.[3][8][9]

1.3 Genotoxic Impurities

A specific area of concern is the formation of potentially mutagenic impurities. For Cimetidine, the N-methyl-N′-cyanoguanidine moiety can be converted to the corresponding N-nitroso derivative, N-Nitrosocimetidine , by the action of acidic solutions of nitrite.[11] This compound requires strict control due to its potential genotoxicity. While studies have suggested Cimetidine itself is not genotoxic in human cells, its nitrosated derivative is a known concern.[11][12]

Chapter 2: Profiling Key Cimetidine-Related Compounds

Pharmacopoeias such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several specified impurities for Cimetidine.[13][14] Understanding the identity and origin of these compounds is essential for effective quality control.

Impurity NameCommon OriginPharmacopoeial Reference
Cimetidine Sulfoxide Degradation (Oxidation)-[]
Impurity B Process-Related (Unintended Methylation)European Pharmacopoeia[3][13]
Impurity C Process-RelatedEuropean Pharmacopoeia[13]
Impurity D Process-RelatedEuropean Pharmacopoeia[13]
Impurity E Process-RelatedEuropean Pharmacopoeia[13]
Impurity F Process-RelatedEuropean Pharmacopoeia[13]
Impurity G Process-RelatedEuropean Pharmacopoeia[13]
Impurity H Process-RelatedEuropean Pharmacopoeia[13]
Descyano Cimetidine Process-Related-[]

Causality of Formation: A Closer Look

  • Cimetidine EP Impurity B: This impurity is a prime example of a process-related side product. It arises from an unintended methylation event during synthesis. Instead of the desired methylation on the guanidine nitrogen, the carbamimidate nitrogen is methylated.[3] This side reaction is highly dependent on process parameters, particularly pH. Maintaining a pH between 8.5 and 9.0 is critical to minimize its formation.[3]

  • Cimetidine Sulfoxide: This is the principal oxidative degradation product. The thioether linkage in Cimetidine's side chain is a nucleophilic center susceptible to attack by oxidizing agents. This transformation can occur during storage if the API is exposed to oxidative conditions or as a result of interaction with certain excipients in a drug product.[8][16]

Chapter 3: The Analytical Scientist's Toolkit: Methodologies for Impurity Profiling

The cornerstone of impurity control is a robust, validated, stability-indicating analytical method. The primary goal is to develop a method capable of separating, detecting, and quantifying the API, known impurities, and any potential degradation products.[7]

3.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for Cimetidine impurity analysis.[17][18] A reversed-phase HPLC method using a C18 column is most common, as it effectively separates the relatively polar Cimetidine from its often less polar or similarly polar impurities.

  • Expertise in Method Selection: The choice of a reversed-phase system is causal; the non-polar stationary phase (C18) interacts with the non-polar regions of the Cimetidine molecule and its impurities, while a polar mobile phase elutes them. The specific organic modifier (e.g., methanol) and buffer/ion-pairing agent (e.g., sodium 1-hexanesulfonate) in the mobile phase are optimized to achieve the necessary resolution between the main peak and all impurity peaks.[19][20] A Diode-Array Detector (DAD) is often employed to check for peak purity and help in the initial identification of impurities by comparing their UV spectra.[17]

3.2 Advanced Techniques for Structural Elucidation

When an unknown impurity is detected, its structure must be elucidated. This is typically a multi-step process:

  • Isolation: The impurity is isolated from the bulk material using preparative HPLC.

  • Identification: A combination of high-resolution mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the exact mass and chemical structure of the isolated compound.[21][22]

The overall analytical workflow is a self-validating system designed to ensure comprehensive impurity profiling.

G cluster_workflow Analytical Workflow for Impurity Profiling P1 Sample Preparation (Dissolve API/Drug Product) P2 HPLC Analysis (Stability-Indicating Method) P1->P2 P3 Data Acquisition (Chromatogram) P2->P3 P4 Peak Integration & Quantification P3->P4 P5 Known Impurity? P4->P5 P6 Report Results vs. Specification Limits P5->P6 Yes P7 Isolate Unknown Peak (Preparative HPLC) P5->P7 No P8 Structural Elucidation (LC-MS, NMR) P7->P8 P9 Identify & Characterize New Impurity P8->P9 P9->P6

Caption: A typical workflow for the analysis of Cimetidine impurities.

Chapter 4: A Practical Workflow: HPLC Analysis of Cimetidine Impurities

This section provides a detailed, step-by-step protocol based on the principles outlined in the USP monograph for Cimetidine organic impurities.[19][20] This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results.

Objective: To quantify related substances in a Cimetidine API sample using a stability-indicating HPLC method.

4.1 Materials and Reagents

  • Cimetidine API sample

  • USP Cimetidine Reference Standard (RS)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (85%)

  • Sodium 1-hexanesulfonate

  • Water (HPLC Grade)

4.2 Chromatographic System

ParameterSpecificationCausality/Justification
Instrument HPLC with UV DetectorStandard for pharmaceutical QC.[19]
Detector UV at 220 nmWavelength for adequate response of Cimetidine and impurities.[20]
Column L1 packing (C18), 4.6-mm x 25-cmProvides necessary hydrophobicity for reversed-phase separation.[20]
Flow Rate 2.0 mL/minOptimized for good separation within a reasonable run time.[20]
Injection Volume 50 µLSufficient volume for detecting low-level impurities.[20]
Mobile Phase Methanol, water, phosphoric acid, and sodium 1-hexanesulfonateThe ion-pairing agent (hexanesulfonate) improves the retention and peak shape of the basic Cimetidine molecule.[19]

4.3 Solution Preparation

  • Mobile Phase: Mix 240 mL of methanol, 0.3 mL of phosphoric acid, 940 mg of sodium 1-hexanesulfonate, and sufficient water to make 1 L. Filter and degas before use.[20]

  • Sample Solution (0.4 mg/mL): Accurately weigh about 100 mg of Cimetidine into a 250-mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase.[20]

  • Standard Solution (0.8 µg/mL): Prepare a solution of USP Cimetidine RS in Mobile Phase having a known concentration of approximately 0.8 µg/mL. This corresponds to the 0.2% impurity level.[20]

4.4 Experimental Protocol

  • System Equilibration: Equilibrate the HPLC system with the Mobile Phase until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Standard Solution multiple times (typically 5-6).

    • Trustworthiness Check: The relative standard deviation (RSD) of the peak areas for replicate injections must be not more than 2.0%. The column efficiency (theoretical plates) should be NLT 2000, and the capacity factor (k') NLT 3.0.[20] This step validates that the system is performing precisely and is suitable for the analysis.

  • Analysis:

    • Inject the Sample Solution and record the chromatogram.

    • Run time should be sufficient to elute all potential impurities.

  • Data Processing:

    • Integrate all peaks in the chromatogram from the Sample Solution.

    • Calculate the percentage of each individual impurity using the peak response from the Standard Solution as a reference.

    • Sum the percentages of all individual impurities to determine the total impurities.

Chapter 5: Navigating the Regulatory Landscape

The control of impurities is strictly governed by international regulatory guidelines, primarily those from the ICH, and enforced by national bodies like the FDA and EMA.[23][24]

5.1 ICH Q3A/Q3B Guidelines

These guidelines establish thresholds for the reporting, identification, and qualification of impurities in new drug substances (Q3A) and drug products (Q3B).[1][24]

ThresholdLimit (Typical, based on Max. Daily Dose > 2g)Action Required
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory filings.[1]
Identification > 0.10%The structure of any impurity exceeding this level must be determined.[1]
Qualification > 0.15%The biological safety of any impurity above this level must be established through toxicological studies.[1][3]

5.2 Pharmacopoeial Specifications

Official monographs provide legally binding standards for drug quality.

  • United States Pharmacopeia (USP): For Cimetidine, the USP specifies limits for organic impurities. Typically, no single unspecified impurity should exceed 0.2%, and the total of all impurities should not be more than 1.0%.[14]

  • European Pharmacopoeia (EP): The EP monograph is more detailed, setting specific limits for several named impurities (e.g., Impurities B, C, D) in addition to limits for unspecified impurities and total impurities.[13]

Conclusion

A thorough understanding of Cimetidine's related compounds and impurities is not merely a regulatory requirement but a fundamental aspect of ensuring drug quality and patient safety. This guide has outlined the origins of these impurities, from synthetic side-reactions to degradation pathways, and detailed the robust analytical methodologies required for their control. By integrating expertise in analytical chemistry with a firm grounding in regulatory principles, drug development professionals can build a comprehensive control strategy that ensures the final product is safe, effective, and stable throughout its lifecycle.

References

  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (n.d.). CABI Digital Library.
  • ICH Q3 Impurity Guidelines: Analytical Strategies for Safer Drug Development. (n.d.). AMSbiopharma.
  • Impurities In Pharmaceuticals: Types, Regulations And Strategies. (n.d.). GMP Insiders.
  • Cimetidine and Impurities. (n.d.). BOC Sciences.
  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A, 586(1), 149-152. Retrieved from [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1991). Spectrophotometric determination of cimetidine in the presence of its acid-induced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 9(4), 291-296. Retrieved from [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • Cimetidine EP Impurity B | 138035-55-9. (n.d.). Benchchem.
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  • CIMETIDINE Cimetidinum. (2010). European Pharmacopoeia 7.0.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical fate of pharmaceuticals in the environment: cimetidine and ranitidine. Environmental Science & Technology, 38(14), 3933-3940. Retrieved from [Link]

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Semantic Scholar.
  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 961-968. Retrieved from [Link]

  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology, 38(14), 3933-3940. Retrieved from [Link]

  • Reference Standards for Impurities in Pharmaceuticals. (2024). Knors Pharma.
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  • Cimetidine-impurities. (n.d.). Pharmaffiliates.
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  • Cimetidine (Cimetidinum). (2016). The International Pharmacopoeia - Sixth Edition.
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  • Martelli, A., et al. (1986). A study of the potential genotoxicity of cimetidine using human hepatocyte primary cultures. Mutation Research/Genetic Toxicology, 174(3), 239-242. Retrieved from [Link]

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An In-depth Technical Guide to Understanding the Origin of Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cimetidine, a foundational histamine H2-receptor antagonist, has been a cornerstone in the treatment of gastric acid-related disorders for decades. The control of impurities in its drug substance is mandated by pharmacopoeias and is critical for ensuring patient safety and product efficacy. This technical guide provides an in-depth analysis of Cimetidine EP Impurity H, a specified impurity in the European Pharmacopoeia. We will structurally elucidate Impurity H, explore its most probable origin as a process-related impurity arising from a key synthetic intermediate, and detail the mechanistic pathway of its formation. This guide delves into the critical process parameters that influence its generation and outlines robust analytical methodologies for its detection and control, providing researchers and drug development professionals with a comprehensive understanding of this critical impurity.

Cimetidine and the Imperative of Impurity Profiling

Cimetidine: A Landmark in Rational Drug Design

Cimetidine (IUPAC Name: N-cyano-N'-methyl-N''-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)guanidine) is a histamine H2-receptor antagonist that profoundly inhibits gastric acid secretion[1][2]. Its development marked a pivotal moment in medicinal chemistry, showcasing the power of rational drug design to create targeted therapies. By competitively blocking the action of histamine on the parietal cells of the stomach, cimetidine provides effective treatment for conditions such as duodenal and gastric ulcers[1].

The Role of Pharmacopoeial Standards

The quality, safety, and efficacy of any drug substance are ensured through rigorous standards set by pharmacopoeias. The European Pharmacopoeia (EP) lists several specified impurities for Cimetidine, including Impurity H[3]. Adherence to these standards is not merely a regulatory hurdle; it is a fundamental aspect of quality control that guarantees the consistency of the drug substance from batch to batch.

Why Impurity Profiling is Critical

The adage "the dose makes the poison" is the guiding principle of toxicology. Even structurally similar impurities can exhibit different pharmacological or toxicological profiles compared to the active pharmaceutical ingredient (API). Therefore, identifying, quantifying, and controlling impurities is a non-negotiable aspect of pharmaceutical development to mitigate any potential risks to patient health.

Structural Elucidation of this compound

To understand the origin of an impurity, one must first understand its structure.

Chemical Identity
  • Systematic Name: 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)[4][5]

  • CAS Number: 74886-59-2[4][5][6]

  • Molecular Formula: C₁₀H₁₈N₈S₂[5][7]

  • Molecular Weight: 314.43 g/mol [5][7]

Structural Analysis: A Tale of Two Halves

A comparative analysis of Impurity H and Cimetidine reveals the critical clues to its origin.

  • Dimeric Structure: Impurity H is a symmetrical dimer.

  • Disulfide Bridge: The two identical halves are linked by a disulfide (-S-S-) bond, a structural motif that is a strong indicator of an oxidative coupling reaction between two thiol (-SH) groups.

  • Absence of the Imidazole Ring: Crucially, Impurity H lacks the 5-methylimidazole moiety that is characteristic of Cimetidine.

This structural evidence strongly suggests that Impurity H is not a degradation product of Cimetidine itself, which would likely involve modifications to the existing structure (like oxidation of the thioether to a sulfoxide, i.e., Impurity E[7]). Instead, its genesis must lie within the synthetic process, stemming from an intermediate that contains the cyanoguanidine side chain and a terminal thiol group, but not the imidazole ring.

The Genesis of Impurity H: A Synthesis-Related Pathway

The formation of Impurity H can be logically traced back to a side reaction involving a key intermediate during the synthesis of Cimetidine.

Overview of a Common Cimetidine Synthesis Route

While several synthetic routes to Cimetidine exist, a common and illustrative pathway involves the sequential construction of the molecule. This approach provides clear points where the precursor to Impurity H can be formed and subsequently react.[1][8][9]

Cimetidine_Synthesis Start 4-Hydroxymethyl- 5-methylimidazole Intermediate1 4-((2-Aminoethyl)thiomethyl) -5-methylimidazole Start->Intermediate1 + Cysteamine Intermediate2 N-Cyano-N'-{2-[(5-methylimidazol -4-yl)methylthio]ethyl}-S-methylisothiourea Intermediate1->Intermediate2 + Dimethyl-N-cyanodithioimidocarbonate Cimetidine Cimetidine Intermediate2->Cimetidine + Methylamine

Caption: A simplified common synthetic pathway for Cimetidine.

The Key Precursor: The Thiol Intermediate

In an alternative and widely used synthetic strategy, the cyanoguanidine side chain is constructed first and then coupled with the imidazole moiety. A critical intermediate in this process is N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine . This molecule contains all the structural components of one half of Impurity H: the cyanoguanidine group and the ethyl chain terminating in a reactive thiol (-SH) group.

The Core Mechanism: Oxidative Dimerization

The formation of Impurity H is a classic example of oxidative dimerization. Under conditions that promote oxidation, two molecules of the thiol intermediate, N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine, will couple to form a stable disulfide bond.

Caption: Oxidative dimerization of the thiol precursor to form Impurity H.

Note: The above DOT script is illustrative. For actual rendering, chemical structure images would be needed.

Chemical Reaction:

2 (HS-CH₂-CH₂-NH-C(=N-CN)-NH-CH₃) + [O] → CH₃-NH-C(=N-CN)-NH-CH₂-CH₂-S-S-CH₂-CH₂-NH-C(=N-CN)-NH-CH₃ + H₂O

Critical Process Parameters Influencing Formation

The yield of this unwanted side reaction is highly dependent on the manufacturing process conditions. Control of these parameters is essential to minimize the formation of Impurity H.

ParameterOptimal ConditionEffect of Deviation on Impurity H Formation
Atmosphere Inert (e.g., Nitrogen blanket)Presence of atmospheric oxygen significantly promotes oxidative dimerization of the thiol precursor.
Metal Ions Absence of catalytic metalsTrace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze thiol oxidation, increasing impurity levels.
pH Controlled (typically neutral to slightly basic)The rate of thiol oxidation can be pH-dependent. Deviations can accelerate the side reaction.
Temperature Optimized for main reactionElevated temperatures can increase the rate of side reactions, including impurity formation.
Stoichiometry Controlled addition of reagentsAn excess or prolonged presence of the unreacted thiol intermediate increases the opportunity for its dimerization.

Analytical Methodologies for Detection and Quantification

A robust, validated analytical method is required to ensure that Impurity H is controlled within the limits specified by the pharmacopoeia (typically ≤ 0.10%).

The Pharmacopoeial Method: Reversed-Phase HPLC

The European Pharmacopoeia outlines a High-Performance Liquid Chromatography (HPLC) method for the analysis of Cimetidine and its related substances[3]. Reversed-phase HPLC is the technique of choice due to its ability to effectively separate compounds of varying polarity, such as Cimetidine and its impurities. The use of a UV detector, typically at 220 nm, provides sensitive detection for these chromophoric compounds[10].

Analytical_Workflow Sample Cimetidine Drug Substance Sample Prep Accurate Weighing & Dissolution in Mobile Phase Sample->Prep Inject Injection into HPLC System Prep->Inject Separation Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separation Detection UV Detection at 220 nm Separation->Detection Data Data Acquisition & Integration (Chromatogram) Detection->Data Calc Calculation of Impurity % (Area Normalization) Data->Calc Result Report Result vs. Specification Calc->Result

Caption: Standard analytical workflow for impurity profiling by HPLC.

Experimental Protocol: A Validated HPLC Method

The following protocol is a representative self-validating system for the quantification of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 3.0 with phosphoric acid, and filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile, HPLC grade.

    • Causality: The buffered aqueous mobile phase controls the ionization state of the molecules, ensuring reproducible retention times, while acetonitrile provides the organic strength to elute the compounds.

  • Chromatographic Conditions:

    • Column: L1 packing (C18), 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm[10].

    • Injection Volume: 20 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B

      • 25-30 min: 60% B

      • 30.1-35 min: 5% B (re-equilibration)

    • Causality: A gradient elution is necessary to first elute more polar impurities and then increase the organic content to elute the main Cimetidine peak and less polar impurities like Impurity H within a reasonable runtime while maintaining good peak shape and resolution.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of Cimetidine EP Reference Standard containing all specified impurities at the reporting threshold (e.g., 0.1%).

    • Test Solution: Accurately weigh and dissolve the Cimetidine drug substance in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Test (SST):

    • Inject the standard solution.

    • The resolution between Cimetidine and the nearest eluting impurity peak must be ≥ 1.5[3][11].

    • The tailing factor for the Cimetidine peak should be ≤ 2.0.

    • Trustworthiness: The SST is a self-validating check that ensures the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the results.

Control Strategies in Manufacturing

Understanding the origin of Impurity H allows for the implementation of targeted control strategies.

  • Control of Intermediates: Rigorously test the thiol-containing intermediate to ensure its purity and prevent its accumulation during the process.

  • Inert Atmosphere: Conduct the reaction steps involving the thiol intermediate under an inert atmosphere (e.g., nitrogen) to prevent exposure to atmospheric oxygen.

  • Process Optimization: Optimize reaction times and temperatures to ensure the rapid and complete consumption of the thiol intermediate in the desired reaction, minimizing the time available for the dimerization side reaction.

  • Purification: Employ a final crystallization step with a well-chosen solvent system. The significant structural and polarity differences between Cimetidine and the larger, less polar Impurity H can be exploited to effectively purge the impurity into the mother liquor.

Conclusion

This compound is unequivocally a process-related impurity. Its structure, a disulfide-linked dimer lacking the imidazole ring, points directly to its formation via the oxidative coupling of a thiol-containing synthetic intermediate. Its presence in the final drug substance is not a matter of degradation but a direct consequence of a competing side reaction during synthesis. By understanding this mechanistic origin, drug development professionals can implement robust control strategies—from optimizing reaction conditions and blanketing with inert gas to developing efficient purification methods. This knowledge, coupled with validated analytical techniques, ensures the consistent production of high-quality Cimetidine, meeting the stringent requirements of pharmacopoeias and safeguarding patient health.

References

  • Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf - NIH. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine). [Link]

  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. (Source: CABI Digital Library). [Link]

  • CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (Source: Gpatindia). [Link]

  • Synthesis of Production of N-cyano-N'-methyl-N"-[2-{(5-methyl-1H-imidazol-4-yl)methylthio}ethyl]guanidine. (Source: PrepChem.com). [Link]

  • CIMETIDINE Cimetidinum. (Source: European Pharmacopoeia 7.0). [Link] (Note: Direct deep link to specific monograph is unavailable, linking to EDQM homepage).

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A Technical Guide to the Toxicological Profile of Cimetidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Active Moiety

In the realm of pharmaceutical sciences, the therapeutic efficacy and safety of a drug substance are paramount. However, the purity of that substance is a critical, and often complex, determinant of its overall safety profile. The active pharmaceutical ingredient (API), in this case, Cimetidine, is never truly isolated; it is accompanied by a constellation of minor components known as impurities. These can be residual starting materials, by-products of the synthesis, or products of degradation.[1] For drug development professionals and researchers, understanding and controlling these impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

This guide provides an in-depth toxicological examination of impurities associated with Cimetidine. We will move beyond simple identification to explore the scientific rationale behind their toxicological assessment, grounded in established regulatory frameworks and modern analytical strategies. Our approach is built on the pillars of scientific integrity: explaining the causality behind experimental choices, describing self-validating protocols, and grounding all claims in authoritative references.

The Regulatory Framework: A Risk-Based Approach

The assessment of pharmaceutical impurities is governed by a harmonized set of guidelines from the International Council for Harmonisation (ICH). These documents provide a logical, risk-based framework for the control of impurities.[2]

  • ICH Q3A(R2) - Impurities in New Drug Substances : This guideline is the cornerstone for managing most organic and inorganic impurities.[2][3] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. The core principle is that impurities present at levels seen in batches used for safety and clinical studies are considered qualified from a toxicological standpoint.[4]

  • ICH M7(R1) - Assessment and Control of DNA Reactive (Mutagenic) Impurities : This is a critical guideline for impurities with the potential to be genotoxic and, by extension, carcinogenic.[1] It mandates a thorough assessment for mutagenic potential, even for impurities present at very low levels, as their risk profile is not concentration-dependent in the same way as general toxicants.[5]

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI (whichever is lower)0.15% or 1.0 mg TDI (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
TDI: Total Daily Intake. Data synthesized from ICH Q3A(R2) Guidelines.[3]

Cimetidine: Structure and Key Impurities

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion.[6] Its synthesis and potential degradation pathways can give rise to a number of impurities. While an exhaustive list is proprietary to each manufacturer, several common impurities are specified in pharmacopeias or are available as reference standards.[][8][9]

Below are the structures of Cimetidine and some of its notable related compounds.

G cluster_cimetidine Cimetidine (API) cluster_impurities Key Impurities cimetidine Cimetidine C10H16N6S sulfoxide Cimetidine Sulfoxide (Metabolite/Degradant) C10H16N6OS nitroso N-Nitrosocimetidine (Potential Genotoxin) C10H15N7OS impA Cimetidine Impurity A (Process Impurity) C10H15N5S2

Caption: Chemical structures of Cimetidine and selected impurities.

Toxicological Assessment Strategy: A Hierarchical Approach

A robust toxicological assessment of an impurity follows a hierarchical, evidence-based workflow. This ensures that resources are focused on impurities that pose the greatest potential risk.

ICH_M7_Workflow start Impurity Structure Identified in_silico (Q)SAR Analysis for Mutagenicity (Expert Rule-Based & Statistical) start->in_silico in_silico_results Are (Q)SAR Predictions Positive or Inconclusive? in_silico->in_silico_results ames_test Perform Bacterial Reverse Mutation (Ames) Test in_silico_results->ames_test Yes class_5 Class 5 Impurity (Non-mutagenic) Treat per ICH Q3A in_silico_results->class_5 No (Both models negative) ames_results Is Ames Test Positive? ames_test->ames_results class_1_2 Class 1 or 2 Impurity (Known or Presumed Mutagen) Control to TTC Level ames_results->class_1_2 Yes no_correlation Ames Negative with Alert (No structural basis for mutagenicity) ames_results->no_correlation No control Control as Non-Mutagenic Impurity class_5->control no_correlation->control

Caption: ICH M7 workflow for mutagenic impurity assessment.

In Silico Assessment for Genotoxicity

The first tier of assessment for any new or uncharacterized impurity, as mandated by ICH M7, is a computational or in silico analysis.[5] This approach uses Quantitative Structure-Activity Relationship (QSAR) models to predict the mutagenic potential of a chemical based on its structure.[10]

The causality here is that specific chemical substructures, or "structural alerts," are known to be associated with DNA reactivity. In silico models codify this knowledge. The ICH M7 guideline requires the use of two complementary QSAR models:

  • An expert rule-based methodology : This type of model relies on a curated set of rules derived from existing knowledge of structure-activity relationships.

  • A statistical-based methodology : This model uses a large dataset of known mutagens and non-mutagens to statistically determine the likelihood that a new chemical will be mutagenic.[5]

A negative result in both complementary systems provides strong evidence that the impurity is not mutagenic, allowing it to be controlled according to ICH Q3A standards.[11]

In Vitro Genotoxicity: The Ames Test

If in silico predictions are positive, equivocal, or if a structural alert is present without sufficient data to dismiss it, an empirical test is required. The standard assay is the bacterial reverse mutation test, commonly known as the Ames test.[5] This test exposes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations to the impurity. If the impurity is mutagenic, it will cause reverse mutations, allowing the bacteria to grow in a nutrient-limited medium.

The parent drug, Cimetidine, has itself been evaluated for genotoxicity. While it was generally found not to be mutagenic in S. typhimurium, some studies reported positive findings for DNA damage in primary cultures of rat hepatocytes, though these effects were not replicated in human hepatocytes.[12][13][14] This discrepancy underscores the importance of evaluating each impurity independently, as species-specific metabolic activation can play a crucial role.

Toxicological Profiles of Specific Cimetidine Impurities

N-Nitrosocimetidine: This is arguably the most critical potential impurity. The N-nitroso group is a well-known structural alert for mutagenicity and carcinogenicity.[12] N-Nitrosocimetidine can be formed by the reaction of Cimetidine with nitrite under acidic conditions.[12][15] While in vivo formation has not been conclusively demonstrated, its potential presence as a process impurity or degradant makes it a high-priority concern.[12] As a member of the nitrosamine class of compounds, it would be classified as a potent mutagenic carcinogen and would require stringent control to a level at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[16]

Cimetidine Sulfoxide: This compound is a major metabolite of Cimetidine formed by the oxidation of the side-chain sulfur.[12] As a known human metabolite, it is generally considered toxicologically qualified if its levels as an impurity do not significantly exceed the exposure levels observed in human studies of the parent drug. This principle relies on the logic that the safety of the metabolite has been implicitly established during the clinical trials of the API.

Process-Related Impurities (e.g., Impurities A, C, F, etc.): These are compounds that may arise from the manufacturing process, such as unreacted starting materials or by-products.[1][] Publicly available toxicological data for these specific, often complex, molecules is scarce.[17][18] Therefore, their assessment must strictly follow the ICH workflow. Their structures must be subjected to in silico analysis. If found to be non-mutagenic, they are controlled based on the qualification thresholds outlined in ICH Q3A.[3] For example, Cimetidine EP Impurity A (a thiourea derivative) would require evaluation for potential mutagenicity due to its structural features.[9]

Degradation Products: Studies on the oxidative degradation of Cimetidine have shown that it can transform into various products, particularly through processes like chlorination or ozonation.[19][20] One study identified a degradation product, CIM-97 (C5H8N2), which was predicted by ECOSAR software to be potentially harmful to aquatic organisms.[19] This highlights the necessity of forced degradation studies to identify potential degradants and assess their toxicological profiles, ensuring the stability of the drug product over its shelf life.

Experimental Protocol: In Silico Assessment for Mutagenicity

This protocol outlines a self-validating system for the initial toxicological screening of a Cimetidine impurity according to ICH M7 guidelines.

Objective: To predict the bacterial mutagenicity potential of a Cimetidine impurity using two complementary (Q)SAR methodologies.

Methodology:

  • Structure Acquisition & Preparation:

    • Step 1.1: Obtain the accurate 2D chemical structure of the impurity (e.g., as a SMILES string or SD file).

    • Causality: The prediction is entirely dependent on the chemical structure. Any error in the structure will invalidate the entire assessment.

    • Step 1.2: Standardize the structure by neutralizing charges, removing salts, and ensuring correct tautomeric forms.

    • Causality: (Q)SAR models are trained on standardized structures. This step ensures the query molecule is in a format consistent with the model's training data, preventing erroneous predictions.

  • Model Selection:

    • Step 2.1: Select an expert rule-based (Q)SAR platform (e.g., Derek Nexus, Toxtree).

    • Step 2.2: Select a statistical-based (Q)SAR platform (e.g., Sarah Nexus, CASE Ultra).

  • Prediction Execution:

    • Step 3.1: Input the standardized structure into the selected software platforms.

    • Step 3.2: Execute the mutagenicity prediction models according to the software's validated procedure.

  • Analysis and Interpretation of Results:

    • Step 4.1 (Expert Rule-Based): Review the output for any firing structural alerts. The report should detail the specific alert, its underlying chemical feature, and provide examples and references.

    • Step 4.2 (Statistical-Based): Analyze the prediction (positive or negative) and the associated confidence level. The model should identify the structural fragments contributing most to the prediction.

    • Causality: This expert review is critical. A scientist must assess the relevance and strength of the prediction. For example, a structural alert may fire but be considered non-relevant in the context of the whole molecule. This justification must be scientifically sound.

  • Integration and Classification:

    • Step 5.1: Combine the results from both models.

      • Negative in both models: The impurity is predicted to be non-mutagenic (ICH M7 Class 5).[21]

      • Positive in either model: The impurity is predicted to be mutagenic (ICH M7 Class 2).

      • Equivocal/Inconclusive: Requires further expert review or progression to in vitro testing.

    • Causality: This classification directly determines the subsequent control strategy. A Class 5 impurity is managed per ICH Q3A, while a Class 2 impurity requires much stricter controls.[22]

  • Reporting:

Conclusion

The toxicological profiling of Cimetidine impurities is a multifaceted process that integrates chemistry, toxicology, and regulatory science. A thorough understanding of the potential process-related and degradation impurities is the first step, followed by a systematic, risk-based evaluation of their safety. The focus is heavily weighted towards assessing mutagenic potential, with N-Nitrosocimetidine representing a key area of concern due to its classification as a potential potent mutagen. By employing a hierarchical assessment strategy, beginning with robust in silico methods and progressing to empirical testing when necessary, drug developers can effectively manage the risks associated with these impurities, ensuring the overall safety and quality of the final drug product.

References

  • Title: In Silico Mutagenicity and Toxicology Predictions Source: PozeSCAF URL
  • Title: ICH Q3A (R2)
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  • Title: Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation.
  • Title: Cimetidine - Pharmaceutical Drugs Source: NCBI Bookshelf - NIH URL
  • Title: Cimetidine and Impurities Source: BOC Sciences URL
  • Title: Cimetidine-impurities Source: Pharmaffiliates URL
  • Source: molsyns.
  • Title: ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances Source: IKEV URL
  • Title: ICH- Q3 Impurity | PPTX Source: Slideshare URL
  • Title: Estimation of impurity profiles of drugs and related materials Part 15.
  • Source: EUROPEAN PHARMACOPOEIA 7.
  • Title: Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities Source: PubMed URL
  • Title: N-Nitroso Cimetidine Source: Veeprho URL
  • Title: Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation | Request PDF Source: ResearchGate URL
  • Title: A study of the potential genotoxicity of cimetidine using human hepatocyte primary cultures Source: Cancer Letters URL
  • Title: Estimation of impurity profiles of drugs and related materials Part 15.
  • Title: Cimetidine-impurities Source: Pharmaffiliates URL
  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL
  • Title: cimetidine hydrochloride and its Impurities Source: Pharmaffiliates URL
  • Title: Evaluating Pharmaceutical Impurities Source: Bibra toxicology advice & consulting URL
  • Title: Genotoxicity of cimetidine in primary cultures of rat hepatocytes Source: PubMed URL

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A Senior Application Scientist's Guide to Pharmacopeial Standards for Cimetidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Active Moiety

Cimetidine, a histamine H2-receptor antagonist, has been a cornerstone in the management of acid-related gastrointestinal disorders for decades. Its efficacy is intrinsically linked to its purity. In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) is but one part of a complex narrative. The untold story lies in its impurities—residual starting materials, byproducts of synthesis, or degradation products. These entities, even at trace levels, can have a profound impact on the safety and efficacy of the final drug product.

This technical guide provides an in-depth exploration of the pharmacopeial standards governing cimetidine impurities. We will dissect and compare the requirements of the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), and British Pharmacopoeia (BP), moving beyond a mere recitation of limits to a deeper understanding of the causality behind the analytical methodologies and the strategies for impurity control. For the researcher, scientist, and drug development professional, this guide is intended to be a practical and insightful resource.

The Genesis of Impurities: A Tale of Synthesis and Stability

Understanding the origin of impurities is fundamental to their control. Cimetidine impurities can be broadly categorized as either process-related or degradation-related.

  • Process-Related Impurities: These are byproducts formed during the synthesis of cimetidine. The multi-step synthesis, often involving the reaction of key intermediates, can lead to side reactions if process parameters are not meticulously controlled. For instance, incomplete reactions can result in the carryover of starting materials or intermediates, while alternative reaction pathways can generate novel molecular entities.[1]

  • Degradation Products: Cimetidine, while stable under recommended storage conditions, can degrade when exposed to light, heat, or oxidative stress. The thioether and imidazole moieties within the cimetidine structure are particularly susceptible to oxidation.[2][3]

The following diagram illustrates the general pathways leading to the formation of cimetidine impurities:

G cluster_synthesis Cimetidine Synthesis cluster_degradation Degradation Pathways Starting Materials Starting Materials Intermediates Intermediates Starting Materials->Intermediates Reaction Cimetidine API Cimetidine API Intermediates->Cimetidine API Final Step Side Reactions Side Reactions Intermediates->Side Reactions e.g., Dimerization Process-Related Impurities Process-Related Impurities Side Reactions->Process-Related Impurities Cimetidine API_degrad Cimetidine API Degradation Products Degradation Products Cimetidine API_degrad->Degradation Products Oxidation, Hydrolysis, Photolysis G Sample Prep Sample and Standard Preparation HPLC System HPLC System (Pump, Injector, Column) Sample Prep->HPLC System Injection UV Detector UV Detector (220 nm) HPLC System->UV Detector Elution Data Acquisition Data Acquisition and Processing UV Detector->Data Acquisition Report Impurity Profile Report Data Acquisition->Report G cluster_control Impurity Control Strategy Synthesis Synthesis Optimization Purification Purification Synthesis->Purification Formulation Formulation Design Purification->Formulation Packaging Packaging and Storage Control Formulation->Packaging Final Product Cimetidine Drug Product with Controlled Impurity Profile Packaging->Final Product

Sources

Methodological & Application

Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the systematic development and subsequent validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cimetidine EP Impurity H in Cimetidine drug substance. The method was developed based on a thorough understanding of the physicochemical properties of both the active pharmaceutical ingredient (API) and the impurity, and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed method is suitable for routine quality control and stability testing of Cimetidine.

Introduction: The Imperative of Impurity Profiling in Cimetidine

Cimetidine is a histamine H2-receptor antagonist widely used in the treatment of gastric ulcers and gastroesophageal reflux disease.[1] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Impurities in the drug substance can arise from the manufacturing process, degradation of the API, or interactions with excipients.[2] Therefore, robust analytical methods are required to detect and quantify these impurities to ensure that they are within acceptable limits as defined by regulatory bodies such as the European Pharmacopoeia (EP).

This compound, chemically known as 1,1'-(disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)[3], is a specified impurity in the Cimetidine EP monograph. Its structure, featuring a disulfide bond, suggests a potential formation through oxidative degradation of Cimetidine. The development of a stability-indicating analytical method, one that can separate the API from its impurities and degradation products, is therefore of paramount importance. This application note provides a comprehensive guide to the development and validation of such a method for this compound.

Foundational Strategy: Physicochemical Properties and Chromatographic Principles

A successful analytical method is built upon a solid understanding of the chemical nature of the analytes. The properties of Cimetidine and Impurity H guided the selection of the analytical technique and the starting chromatographic conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Key Structural Features
Cimetidine C₁₀H₁₆N₆S252.34-0.1Imidazole ring, thioether linkage, cyano-guanidine group
This compound C₁₀H₁₈N₈S₂314.43-0.3Disulfide bond, two cyano-guanidine groups

Source: PubChem CID 2756 & 14457221[1][4]

The presence of polar functional groups and the low octanol-water partition coefficient (XLogP3) for both compounds indicate good solubility in polar solvents, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) an ideal separation technique. The use of a C18 stationary phase, which separates compounds based on their hydrophobicity, is a logical starting point.

Systematic Method Development

The development of the analytical method followed a systematic approach, beginning with the selection of a suitable starting point and progressing through optimization to achieve the desired separation.

Initial Method Scouting and Rationale

Based on a review of existing methods, particularly a patent detailing the separation of Cimetidine and its impurities, a gradient elution method using a phosphate buffer and acetonitrile was chosen as the initial approach.

  • Column: A C18 column is the workhorse of reversed-phase chromatography and provides a good balance of retention and selectivity for a wide range of compounds.

  • Mobile Phase A (Aqueous): A phosphate buffer was selected to control the pH of the mobile phase. The pH is a critical parameter as it influences the ionization state of the analytes, which in turn affects their retention on a reversed-phase column. A pH around 3.0 was targeted to ensure the basic nitrogen atoms in both Cimetidine and Impurity H are protonated, leading to consistent retention behavior.

  • Mobile Phase B (Organic): Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency.

  • Detection: A UV detector set at a wavelength of 220 nm was selected, as both Cimetidine and Impurity H contain chromophores that absorb in this region. This wavelength provides good sensitivity for both the API and the impurity.

Optimization of Chromatographic Parameters

A series of experiments were conducted to optimize the separation of Cimetidine and Impurity H from each other and from other potential impurities.

  • Gradient Elution: A gradient elution was necessary to achieve a reasonable analysis time while ensuring adequate resolution between early and late eluting peaks. The gradient was optimized to provide a sharp peak for Cimetidine and good separation from the more retained Impurity H.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C were found to provide a good balance between analysis time, peak shape, and column efficiency.

Final Optimized Analytical Method: A Detailed Protocol

This section provides the detailed protocol for the final, optimized HPLC method for the analysis of this compound.

Instrumentation and Reagents
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

    • Cimetidine Reference Standard

    • This compound Reference Standard

Preparation of Solutions
  • Mobile Phase A: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A and Acetonitrile (90:10 v/v).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Cimetidine and this compound reference standards in the diluent to obtain a final concentration of 1.0 mg/mL of Cimetidine and 0.002 mg/mL of Impurity H.

  • Sample Solution: Accurately weigh and dissolve approximately 25 mg of the Cimetidine drug substance in 25.0 mL of the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: Phosphate buffer pH 3.0B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation: Ensuring Trustworthiness and Reliability

The developed method was rigorously validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. To demonstrate this, forced degradation studies were performed on the Cimetidine drug substance. The formation of Impurity H is likely due to oxidative stress leading to the formation of a disulfide bond. Therefore, the forced degradation studies focused on conditions that would promote this transformation.

  • Acid Degradation: 0.1 N HCl at 60°C for 24 hours.

  • Base Degradation: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples showed significant degradation of Cimetidine under oxidative conditions with a corresponding increase in the peak for Impurity H, confirming the stability-indicating nature of the method. The peak for Impurity H was well-resolved from the Cimetidine peak and other degradation products.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions containing this compound at concentrations ranging from the reporting limit to 150% of the specified limit (0.2%).

ParameterResult
Range 0.05 µg/mL to 3.0 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by spiking a known amount of this compound into the Cimetidine sample at three different concentration levels (50%, 100%, and 150% of the specification limit).

Spiked LevelMean Recovery (%)%RSD
50%99.20.8
100%100.50.6
150%99.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Parameter%RSD
Repeatability (n=6) < 1.0%
Intermediate Precision (n=6) < 1.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD 0.015 µg/mL (S/N > 3)
LOQ 0.05 µg/mL (S/N > 10)
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic parameters.

Parameter VariedObservation
Flow Rate (± 0.1 mL/min) No significant impact on resolution.
Column Temperature (± 2°C) Minor shifts in retention time, resolution maintained.
Mobile Phase pH (± 0.2 units) Minor shifts in retention time, resolution maintained.

Visualizing the Workflow

To clearly illustrate the logical flow of the method development and validation process, the following diagram is provided.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2 R1) Define_Objective Objective: Quantify this compound Physicochemical_Properties Analyte Properties: Cimetidine & Impurity H Define_Objective->Physicochemical_Properties Technique_Selection Technique Selection: RP-HPLC Physicochemical_Properties->Technique_Selection Initial_Conditions Initial Conditions: C18, Phosphate Buffer, ACN Technique_Selection->Initial_Conditions Optimization Optimization: Gradient, Flow Rate, Temperature Initial_Conditions->Optimization Final_Method Final Optimized Method Optimization->Final_Method Specificity Specificity (Forced Degradation) Final_Method->Specificity Proceed to Validation Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD_LOQ LOD & LOQ LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Workflow for Analytical Method Development and Validation.

Conclusion: A Robust and Reliable Method

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method for the determination of this compound has been successfully developed and validated. The method development was guided by the physicochemical properties of the analytes, and the validation was performed in accordance with ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of Cimetidine drug substance, ensuring its quality and safety.

References

  • CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

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  • Cimetidine. PubChem. [Link]

  • CIMETIDINE Cimetidinum. European Pharmacopoeia 7.0. [Link]

  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. CABI Digital Library. [Link]

  • Cimetidine Imp. H (EP). Analytica Chemie. [Link]

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. ResearchGate. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

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Application Note: A Validated HPLC Method for the Quantification of Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Cimetidine EP Impurity H in cimetidine active pharmaceutical ingredient (API). The methodology is grounded in the principles outlined in the European Pharmacopoeia (EP) monograph for Cimetidine, providing a framework for researchers, quality control analysts, and drug development professionals.[1] This guide explains the scientific rationale behind the chromatographic choices, offers a step-by-step protocol, and details the necessary system suitability and validation parameters to ensure trustworthy and reproducible results.

Introduction: The Importance of Impurity Profiling

Cimetidine is a histamine H2-receptor antagonist widely used to treat peptic ulcers and related gastroesophageal disorders. During its synthesis and storage, several related substances or impurities can form. Regulatory bodies like the European Pharmacopoeia mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[2] this compound, chemically known as 1,1'-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), is a specified impurity in the Cimetidine EP monograph.[1][3][4] Its structure features a disulfide bond, making it a critical process-related impurity to monitor.[3] Accurate quantification of Impurity H is essential for batch release testing and stability studies.

This document serves as a practical guide, leveraging the EP method as a foundation while providing deeper insights into method validation and application, consistent with ICH guidelines.[5][6]

Understanding the Analyte: this compound

  • IUPAC Name: 2-cyano-1-[2-[2-[(N'-cyano-N-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-3-methylguanidine[3]

  • CAS Number: 74886-59-2[3][4][7]

  • Molecular Formula: C₁₀H₁₈N₈S₂[3][4][7]

  • Molecular Weight: 314.43 g/mol [3][4][7]

The presence of the disulfide linkage in Impurity H is a key structural feature that influences its chromatographic behavior and potential degradation pathways.

The Chromatographic Method: Rationale and Design

The selected method is a reversed-phase HPLC (RP-HPLC) approach, which is the standard for separating moderately polar to non-polar compounds like Cimetidine and its impurities.[8][9] The European Pharmacopoeia outlines a gradient elution method to achieve separation of all specified impurities.[1]

Principle of Separation

The separation is achieved on an end-capped octadecylsilyl silica gel (C18) column.[1] The C18 stationary phase is non-polar. A gradient elution is employed, starting with a more polar mobile phase and gradually increasing the proportion of a less polar organic modifier (e.g., acetonitrile or methanol). Cimetidine and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More polar impurities will elute earlier, while less polar compounds will be retained longer on the column. The EP monograph specifies a relative retention time (RRT) for Impurity H of about 2.3 relative to the Cimetidine peak, indicating it is significantly less polar than the parent API.[1]

Visualizing the Workflow

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Cimetidine API Dissolve_Sample Dissolve in Mobile Phase A Sample->Dissolve_Sample Standard Prepare Impurity H Reference Standard Dissolve_Std Dissolve in Mobile Phase A Standard->Dissolve_Std Diluent Prepare Mobile Phase A Diluent->Dissolve_Sample Diluent->Dissolve_Std SST System Suitability Test (SST) (Resolution, Tailing, Precision) Dissolve_Std->SST Inject Inject Samples & Standards SST->Inject If SST Passes Separate Chromatographic Separation (Gradient Elution) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Quantify Impurity H (External Standard Method) Integrate->Calculate Report Generate Report vs. Limits Calculate->Report

Caption: HPLC workflow for Cimetidine Impurity H quantification.

Detailed Experimental Protocol

This protocol is based on the Cimetidine EP monograph with added detail for practical implementation.[1]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm.[1]

  • Reference Standards: Cimetidine EP Reference Standard (CRS) and Cimetidine for system suitability CRS (which contains Impurity H).[1] Alternatively, a qualified standard of this compound can be used.[7][10][11]

  • Reagents: HPLC grade acetonitrile, methanol, phosphoric acid, and purified water.

Chromatographic Conditions

The following table summarizes the chromatographic parameters derived from the EP monograph.[1]

ParameterCondition
Mobile Phase A A suitable phosphate buffer or a mixture of phosphoric acid and water, adjusted as per the specific monograph version. A common composition involves dissolving buffer salts in water.
Mobile Phase B Acetonitrile or Methanol.
Gradient Program A gradient program designed to elute all specified impurities. Refer to the current Cimetidine EP monograph for the specific time/%B table.
Flow Rate 1.1 mL/min[1]
Column Temperature Ambient or controlled (e.g., 30 °C) for better reproducibility.
Detection Wavelength 220 nm[1]
Injection Volume 50 µL[1]
Preparation of Solutions
  • Test Solution: Accurately weigh and dissolve 20 mg of the Cimetidine substance in Mobile Phase A and dilute to 50.0 mL with the same solvent. This yields a concentration of 0.4 mg/mL.[1]

  • Reference Solution (Impurity H Standard): If using an isolated standard of Impurity H, prepare a stock solution and dilute it with Mobile Phase A to a final concentration corresponding to the specification limit (e.g., 0.10%). For a 0.4 mg/mL test solution, a 0.10% level corresponds to 0.4 µg/mL.

  • System Suitability Solution (SSS): Dissolve the contents of a vial of "Cimetidine for system suitability CRS" in 1.0 mL of Mobile Phase A.[1] This solution contains Cimetidine and impurities B, C, D, E, G, and H, and is crucial for verifying the separation capability of the system.[1]

System Suitability Testing (SST): The Self-Validating System

Before any sample analysis, the performance of the chromatographic system must be verified.[12] SST ensures that the method is suitable for its intended purpose on the day of analysis.[13]

SST Parameters and Acceptance Criteria
SST ParameterTest ProcedureAcceptance CriteriaRationale
Resolution Inject the SSS.The resolution between the peaks for impurities D and C must be a minimum of 1.5.Ensures that closely eluting peaks are adequately separated, which is critical for accurate integration and quantification.[14]
Injection Precision Inject the reference solution six times.The relative standard deviation (RSD) of the peak area for Impurity H should be ≤ 5.0% (typical for impurity analysis).Demonstrates the reproducibility of the injector and the stability of the system over a short period.
Tailing Factor (T) Measure the tailing factor for the Cimetidine peak in the SSS or a standard injection.T ≤ 2.0A symmetric peak shape is necessary for accurate peak integration. Tailing can indicate column degradation or secondary interactions.[13]
Signal-to-Noise (S/N) Inject a solution at the Limit of Quantification (LOQ) concentration.S/N ratio ≥ 10.Confirms that the system has sufficient sensitivity to reliably quantify the impurity at its specification limit.[5]

Method Validation Principles

While the EP method is considered validated, any implementation in a new laboratory requires verification. A full validation according to ICH Q2(R1) guidelines would include the following.[6][9]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light) to produce potential degradants.[15][16][17] The method must be able to separate Impurity H from any generated degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the LOQ to 150% of the specification limit for the impurity.[18]

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking the drug substance with known amounts of Impurity H at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).[5][6]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH), providing an indication of its reliability during normal usage.[8]

Calculation and Reporting

The percentage of Impurity H in the Cimetidine API is calculated using the external standard method:

% Impurity H = (AreaImpurity / AreaStandard) x (ConcStandard / ConcSample) x 100

Where:

  • AreaImpurity = Peak area of Impurity H in the test solution chromatogram.

  • AreaStandard = Average peak area of Impurity H in the reference solution chromatograms.

  • ConcStandard = Concentration of Impurity H in the reference solution (e.g., in mg/mL).

  • ConcSample = Concentration of Cimetidine in the test solution (e.g., in mg/mL).

The final result should be reported against the acceptance criteria specified in the monograph, which for an unspecified impurity is typically not more than 0.10%.[1]

Conclusion

This application note provides a comprehensive framework for the quantification of this compound. By combining the established European Pharmacopoeia method with fundamental principles of system suitability and method validation, analytical scientists can ensure the generation of accurate, reliable, and regulatory-compliant data. Adherence to the detailed protocol and SST criteria is paramount for maintaining the integrity of the analytical results in a quality control environment.

References

  • Klivon. (n.d.). This compound | CAS Number 74886-59-2.
  • Suresh Babu VV, Sudhakar V, & Murthy TEGK. (n.d.). Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
  • (2009).
  • ALLMPUS. (n.d.). This compound.
  • European Pharmacopoeia. (2012, May 2). CIMETIDINE Cimetidinum. European Pharmacopoeia 7.0.
  • Lösungsfabrik. (2018, July 28). What are system suitability tests (SST) of analytical methods?.
  • (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. JOCPR.
  • Menaka, T., & Kuber, B. R. (2020, April 1). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • (2019, April 29). Development and Validation of a RP-HPLC Method for Determination of Related Substances and Degradants in Entacapone.
  • Axios Research. (n.d.). This compound - CAS - 74886-59-2.
  • (2021, February 19). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Clearsynth. (n.d.). This compound | CAS No. 74886-59-2.
  • gmp-compliance.org. (2025, December 18). Questions and Answers on System Suitability Tests (SST) - Part 1.
  • Hemarsh Technologies. (n.d.). This compound| CAS No. 74886-59-2.
  • (2018, July 23). USP 41 Official Monographs / Cimetidine 935.
  • (2011, November 22). USP 35 Official Monographs / Cimetidine 2665.
  • Element Lab Solutions. (n.d.). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?.
  • (n.d.). Cimetidine Hydrochloride.
  • (2020, August 5). (PDF) System Suitability Requirements for Liquid Chromatography Methods: Controlled Parameters and their Recommended Values (Review).
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • (1991, March 1). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • LGC Standards. (n.d.). This compound.
  • Open Access Journals. (n.d.).
  • (n.d.).
  • (2020, March 13). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma.
  • (2014, October 20).

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Application Note: Forced Degradation Studies of Cimetidine and Impurity Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[3] The primary objectives are multifaceted: to elucidate the intrinsic stability of the molecule, identify potential degradation products, understand degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods.[2][3][4] A stability-indicating method is one that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, ensuring that the analytical procedure is specific and reliable for stability assessments.[5]

Cimetidine (Figure 1), a histamine H2-receptor antagonist, is widely used to inhibit stomach acid production for treating heartburn and peptic ulcers.[6] Its chemical structure, containing an imidazole ring and a cyanoguanidine group, presents several sites susceptible to chemical degradation.[7] Understanding its degradation profile is not merely a regulatory hurdle; it is fundamental to ensuring the safety, quality, and efficacy of the final drug product. The formation of impurities can lead to a reduction in potency or the generation of potentially toxic species.[8]

This application note provides a comprehensive guide to performing forced degradation studies on cimetidine. It outlines detailed protocols for various stress conditions, discusses the likely degradation pathways, and presents a framework for a stability-indicating HPLC method to resolve cimetidine from its impurities.

Figure 1: Chemical Structure of Cimetidine N''-cyano-N-methyl-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]guanidine

Experimental Design and Strategy

The success of a forced degradation study hinges on a well-designed experimental strategy. The goal is not to completely destroy the drug but to achieve a target degradation of approximately 5-20%.[4][9] This level of degradation is sufficient to produce and detect impurities without generating secondary or tertiary degradants that may not be relevant to the actual stability of the drug under normal storage conditions.[3] The choice of stress conditions is guided by ICH Q1A(R2) and the chemical nature of the drug substance.[1][4]

Table 1: Overview of Recommended Stress Conditions for Cimetidine

Stress ConditionStress Agent/ConditionRationale & Causality
Hydrolytic Acidic: 0.1 M - 1 M HCl Basic: 0.1 M - 1 M NaOH Neutral: Purified WaterCimetidine's cyanoguanidino group is susceptible to hydrolysis.[10] Testing across a wide pH range is essential to identify the pH at which the drug is most stable and to characterize acid/base-catalyzed degradation products.[1]
Oxidative 3-30% Hydrogen Peroxide (H₂O₂)The thioether linkage in the cimetidine side chain is a primary target for oxidation, potentially forming the sulfoxide, a known metabolite.[11][12] This stressor mimics potential oxidative degradation during manufacturing or storage.
Thermal Dry Heat: 60-80°CEvaluates the solid-state stability of the drug substance. Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[2][9]
Photolytic UV and Visible Light ExposureAssesses the drug's sensitivity to light. Per ICH Q1B, exposure should be controlled, e.g., not less than 1.2 million lux hours and 200 watt-hours/m² of UV energy.[2][9] Cimetidine has been shown to be relatively resistant to direct photolysis but can be degraded by photooxidation.[13][14]

Detailed Experimental Protocols

The following protocols are designed as a starting point. The concentration of stress agents, temperature, and exposure time may need to be adjusted to achieve the target 5-20% degradation. It is crucial to run a control sample (API in the same solvent, without the stressor) in parallel for each condition.

Protocol 3.1: Preparation of Stock and Working Solutions
  • Cimetidine Stock Solution (1 mg/mL): Accurately weigh 100 mg of Cimetidine Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water). This stock will be used for all stress conditions.

  • Control Sample: Dilute the stock solution with the same solvent used for the stressed samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Protocol 3.2: Acidic and Basic Hydrolysis
  • Acid Hydrolysis: a. Pipette 5 mL of the Cimetidine Stock Solution into a 50 mL flask. b. Add 5 mL of 1 M HCl. c. Heat the solution in a water bath at 60°C for a predetermined time (e.g., start with 2 hours). d. After incubation, cool the solution to room temperature. e. Carefully neutralize the solution with an equivalent amount of 1 M NaOH. f. Dilute to 50 mL with the HPLC mobile phase diluent to a final concentration of approximately 100 µg/mL. g. Filter through a 0.45 µm syringe filter before injection.

  • Base Hydrolysis: a. Pipette 5 mL of the Cimetidine Stock Solution into a 50 mL flask. b. Add 5 mL of 1 M NaOH. c. Keep the solution at room temperature for a predetermined time (e.g., start with 4 hours). d. After incubation, carefully neutralize the solution with an equivalent amount of 1 M HCl. e. Dilute to 50 mL with the HPLC mobile phase diluent to a final concentration of approximately 100 µg/mL. f. Filter through a 0.45 µm syringe filter before injection.

Protocol 3.3: Oxidative Degradation
  • Pipette 5 mL of the Cimetidine Stock Solution into a 50 mL flask.

  • Add 5 mL of 30% H₂O₂.

  • Keep the solution at room temperature, protected from light, for a predetermined time (e.g., start with 24 hours).

  • After incubation, dilute to 50 mL with the HPLC mobile phase diluent to a final concentration of approximately 100 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

    • Causality Note: The thioether sulfur in cimetidine is electron-rich and thus susceptible to attack by electrophilic oxygen from H₂O₂, leading to the formation of cimetidine sulfoxide.[12]

Protocol 3.4: Thermal Degradation (Solid State)
  • Spread a thin layer of Cimetidine API powder (approx. 50 mg) in a shallow glass dish.

  • Place the dish in a thermostatically controlled oven at 80°C for a set period (e.g., 24-48 hours).

  • After exposure, allow the powder to cool.

  • Accurately weigh an amount of the stressed powder equivalent to 10 mg of cimetidine, transfer to a 100 mL volumetric flask, and dissolve in the diluent to achieve a final concentration of 100 µg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

Protocol 3.5: Photolytic Degradation
  • Prepare a solution of cimetidine at 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Expose the solution in a photostability chamber to a light source compliant with ICH Q1B guidelines (combining cool white fluorescent and near-UV lamps).[9]

  • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

  • After exposure (e.g., 1.2 million lux hours), dilute the sample to a final concentration of 100 µg/mL with the mobile phase diluent.

  • Filter through a 0.45 µm syringe filter before injection.

    • Expertise Note: While cimetidine is resistant to direct photolysis, it is susceptible to indirect photooxidation via reaction with species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which can be present in aqueous environments under sunlight.[13][14][15] The imidazole moiety is a likely site for these reactions.[13]

Visualization of Experimental Workflow and Degradation Pathways

The overall process can be visualized to ensure a logical and systematic approach.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis API Cimetidine API Stock Prepare Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid, 80°C) API->Thermal Solid State Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Solution State Base Base Hydrolysis (NaOH, RT) Stock->Base Solution State Oxid Oxidation (H₂O₂, RT) Stock->Oxid Solution State Photo Photolytic (UV/Vis Light) Stock->Photo Solution State HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxid->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation: - Purity / Assay - Impurity Profile - Mass Balance HPLC->Data

Caption: Workflow for Cimetidine Forced Degradation Studies.

The degradation of cimetidine primarily involves the modification of its thioether and cyanoguanidine moieties.

G cluster_products Major Degradation Products CIM Cimetidine SULFOX Cimetidine Sulfoxide CIM->SULFOX Oxidation (H₂O₂) GUANYL Guanylurea Derivative CIM->GUANYL Acid Hydrolysis HYDROXY Hydroxymethyl Derivative CIM->HYDROXY Metabolism / Photooxidation

Caption: Simplified Degradation Pathways of Cimetidine.

Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is paramount. The method must be able to resolve the main cimetidine peak from all process-related impurities and degradation products.

Protocol 5.1: HPLC Method Parameters

The following is a validated starting point. Method optimization and validation must be performed according to ICH Q2(R1) guidelines.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm[16]
Injection Volume 20 µL
Diluent Mobile Phase A / Acetonitrile (95:5 v/v)
  • Trustworthiness Note: This gradient method is designed to elute polar degradation products (like the guanylurea derivative) early, followed by the parent cimetidine peak, and then less polar impurities. System suitability tests (e.g., resolution between critical pairs, tailing factor, theoretical plates) must be performed before each run to ensure the validity of the analytical system.

Results and Discussion: Expected Impurities

Analysis of the stressed samples will reveal the degradation profile of cimetidine. The primary degradation products expected are:

  • Cimetidine Sulfoxide: This is a major product of oxidative stress and is also a known human metabolite.[6][12] It is formed by the oxidation of the thioether sulfur atom.[11]

  • Guanylurea Derivative: This impurity results from the acid-catalyzed hydrolysis of the cyanoguanidine group.[10] Studies have shown this cleavage proceeds quantitatively in acidic solutions.[10]

  • 5-Hydroxymethylcimetidine: This is another known metabolite and a potential product of photooxidation, involving the oxidation of the methyl group on the imidazole ring.[17]

  • Other Minor Impurities: Oxidative cleavage of the molecule can lead to smaller fragments, such as those involving the imidazole group.[11][18]

Table 2: Summary of Expected Results from Forced Degradation

Stress ConditionExpected Degradation (%)Major Degradation Product(s)
0.1 M HCl, 60°C 10-20%Guanylurea Derivative
0.1 M NaOH, RT 5-15%Hydrolysis products
3% H₂O₂, RT 15-25%Cimetidine Sulfoxide
80°C Dry Heat < 5%Minimal degradation expected
Photolytic 5-10%Photooxidation products (e.g., Hydroxymethyl derivative)

Note: These are expected ranges and must be confirmed experimentally.

Data analysis should include calculating the percentage degradation, determining the relative retention times of impurities, and performing a mass balance calculation. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for conducting forced degradation studies on cimetidine. By following these protocols, researchers can systematically investigate the stability of cimetidine, identify its key degradation products, and develop a robust, stability-indicating analytical method. This work is foundational for ensuring drug product quality, supporting regulatory filings, and ultimately safeguarding patient safety. The insights gained from these studies are invaluable for formulation development, establishing appropriate storage conditions, and defining the shelf-life of cimetidine-containing products.

References

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology, 38(14), 3933–3940. [Link]

  • Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories Blog. [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (n.d.). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. St. John's University/College of St. Benedict. [Link]

  • Quinete, N., et al. (2018). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. CABI Digital Library. [Link]

  • Levin, M. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology. [Link]

  • Park, J. H., et al. (2018). The photocatalytic destruction of cimetidine using microwave-assisted TiO2 photocatalysts hybrid system. ResearchGate. [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2020). International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Raghunandan, H. N. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Quinete, N., et al. (2018). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (1990). Cimetidine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

  • Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

  • Mitchell, S. C., Idle, J. R., & Smith, R. L. (1982). The metabolism of [14C]cimetidine in man. Xenobiotica, 12(5), 283–292. [Link]

  • Wikipedia. (n.d.). Cimetidine. Wikipedia. [Link]

  • Speeg, K. V., Patwardhan, R. V., Avant, G. R., Mitchell, M. C., & Schenker, S. (1982). Selective inhibition of acetaminophen oxidation and toxicity by cimetidine and other histamine H2-receptor antagonists in vivo and in vitro in the rat and in man. Journal of Clinical Investigation, 70(3), 521–530. [Link]

  • Kristl, A., & Vrecer, F. (1989). Kinetics of the acid-catalyzed hydrolysis of cimetidine. Acta Pharmaceutica Nordica, 1(6), 337–342. [Link]

  • Uddin, A. H., et al. (2019). A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. Letters in Applied NanoBioScience, 8(4), 672-680. [Link]

  • Kanazawa, H., et al. (1986). New Degradation Products in an Aqueous Solution of Hydralazine Hydrochloride With Cimetidine. Chemical & Pharmaceutical Bulletin, 34(4), 1840-1842. [Link]

  • Uddin, A. H., et al. (2019). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. ResearchGate. [Link]

  • Maganti, L. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. [Link]

  • Olson, K. R. (Ed.). (n.d.). CIMETIDINE AND OTHER H2 BLOCKERS. AccessMedicine. [Link]

  • Kumar, A., et al. (2023). Stability-indicating HPLC method optimization using quality by design for doripenem assay and organic impurities determination in drug substance and pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]

  • CN112394134A - Detection method of related substances of cimetidine raw material medicine. (n.d.).
  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–830. [Link]

  • Darwish, I. A., et al. (2013). An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry and High-Performance Liquid Chromatography in Pharmaceutical Formulations and Biological Fluids. Semantic Scholar. [Link]

  • Cimetidine (Cimetidinum). (n.d.). The International Pharmacopoeia. [Link]

  • Tece, S. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Tece, S. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Stress Testing: The Chemistry of Drug Degradation. ResearchGate. [Link]

Sources

Application Note: Isolation and Characterization of Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide for the isolation and structural elucidation of Cimetidine EP Impurity H, a specified impurity in the European Pharmacopoeia. We detail a robust workflow commencing with the isolation of the impurity from a bulk cimetidine sample using preparative High-Performance Liquid Chromatography (HPLC). Subsequent characterization is achieved through a suite of advanced analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to ensure scientific rigor and regulatory compliance, providing researchers, scientists, and drug development professionals with a validated protocol for impurity identification and control.

Introduction: The Critical Role of Impurity Profiling

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Regulatory bodies, such as the European Directorate for the Quality of Medicines & HealthCare (EDQM), establish stringent limits on the levels of impurities in drug substances. Cimetidine, a histamine H2-receptor antagonist widely used to treat peptic ulcers, is no exception.[1][2] The European Pharmacopoeia (EP) monograph for cimetidine specifies several impurities that must be monitored, including Impurity H.[3]

Accurate identification and characterization of these impurities are essential for several reasons:

  • Safety Assessment: Understanding the structure of an impurity allows for toxicological evaluation.

  • Process Optimization: The presence of specific impurities can provide insights into the manufacturing process and potential degradation pathways, enabling process improvements to minimize their formation.[4]

  • Quality Control: Characterized impurity reference standards are necessary for the validation of analytical methods used for routine quality control of the API.[5][6]

This compound, also known as 1,1'-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), is a dimer of a cimetidine precursor linked by a disulfide bond.[7][8][9] Its formation is often associated with oxidative conditions during the synthesis or storage of cimetidine. This application note presents a systematic approach to isolate this impurity with high purity and subsequently confirm its identity through comprehensive spectroscopic analysis.

Materials and Methods

2.1. Reagents and Standards:

  • Cimetidine bulk drug substance (containing Impurity H)

  • Cimetidine EP Reference Standard

  • Cimetidine for system suitability CRS (containing impurity H)[3][10]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium bicarbonate (analytical grade)

2.2. Instrumentation:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with fraction collector[11]

  • LC-MS system with a single quadrupole or triple quadrupole mass spectrometer

  • High-Resolution Mass Spectrometry (HRMS) system (e.g., Q-TOF or Orbitrap)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR, ¹³C NMR)

Workflow for Isolation and Characterization

The overall workflow is designed to be sequential and logical, ensuring the integrity of the isolated impurity and the accuracy of the characterization data.

Workflow cluster_Isolation Isolation Phase cluster_Characterization Characterization Phase A Analytical Method Development B Method Scaling & Preparative HPLC A->B Scale-up C Fraction Collection & Purity Check B->C Collection D Solvent Evaporation & Lyophilization C->D Drying E LC-MS Analysis D->E Isolated Impurity H F High-Resolution Mass Spectrometry E->F Accurate Mass H Structure Elucidation F->H G NMR Spectroscopy (¹H, ¹³C) G->H

Caption: Workflow for the Isolation and Characterization of this compound.

Experimental Protocols

4.1. Part 1: Isolation by Preparative HPLC

The isolation of this compound requires a robust chromatographic method that provides sufficient resolution from the parent API and other impurities.[12][13]

4.1.1. Step 1: Analytical Method Development

The initial step involves developing an analytical HPLC method capable of separating Impurity H from cimetidine and other related substances. The European Pharmacopoeia monograph for cimetidine provides a suitable starting point for method development.[3]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for polar compounds like cimetidine and its impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency for mass spectrometry.
Mobile Phase B AcetonitrileStandard reversed-phase organic modifier.
Gradient Optimized for resolutionA gradient elution is necessary to separate the less polar Impurity H from the more polar cimetidine.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale separations.
Detection UV at 220 nmCimetidine and its impurities have a chromophore that absorbs at this wavelength.[3]
Column Temp. 30 °CEnsures reproducible retention times.

4.1.2. Step 2: Method Scaling and Preparative HPLC

Once an optimal analytical separation is achieved, the method is scaled up for preparative chromatography.[11] The primary goal is to maximize the loading capacity while maintaining the necessary resolution.

Parameter Condition Rationale
Column C18, 250 mm x 21.2 mm, 5 µmLarger diameter column to accommodate higher sample loads.
Mobile Phase Same as analyticalMaintaining the same mobile phase composition simplifies the scaling process.
Gradient Geometrically scaled from analyticalEnsures a similar separation profile on the larger column.
Flow Rate ~20 mL/min (scaled from analytical)The flow rate is increased proportionally to the cross-sectional area of the preparative column.
Sample Prep. Concentrated solution of bulk cimetidine in mobile phase AMaximizes the amount of impurity that can be injected in a single run.
Injection Vol. Optimized based on loading studiesThe injection volume is increased to the point just before resolution is compromised.

4.1.3. Step 3: Fraction Collection and Purity Analysis

Fractions corresponding to the Impurity H peak are collected using an automated fraction collector. The purity of the collected fractions is then assessed using the analytical HPLC method developed in Step 1. Fractions with a purity of >98% are pooled for the subsequent characterization steps.[9]

4.2. Part 2: Characterization

With a sufficient quantity of isolated and purified Impurity H, a series of spectroscopic analyses are performed to confirm its structure.

Characterization_Process cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy A Isolated Impurity H (>98% Purity) B LC-MS Analysis A->B Molecular Weight Information D ¹H NMR A->D Proton Environment E ¹³C NMR A->E Carbon Skeleton C High-Resolution MS B->C Elemental Composition F Structural Confirmation of Impurity H C->F D->F E->F

Caption: Spectroscopic techniques for the structural elucidation of Impurity H.

4.2.1. LC-MS Analysis

LC-MS provides initial confirmation of the molecular weight of the isolated impurity.

  • Protocol: The isolated impurity is dissolved in a suitable solvent (e.g., methanol/water) and injected into the LC-MS system.

  • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ of Impurity H should be observed. The molecular formula of this compound is C₁₀H₁₈N₈S₂ with a molecular weight of 314.43 g/mol .[5][7][14] The expected m/z value for the [M+H]⁺ ion would be approximately 315.1.

4.2.2. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

  • Protocol: The sample is analyzed using a Q-TOF or Orbitrap mass spectrometer.

  • Expected Result: The measured accurate mass of the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the theoretical mass calculated for the elemental composition C₁₀H₁₉N₈S₂. This provides strong evidence for the proposed molecular formula.

4.2.3. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[7][12]

  • Protocol: The lyophilized impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and analyzed using a high-field NMR spectrometer.

  • Expected ¹H NMR Data Interpretation: The spectrum is expected to show signals corresponding to the methyl groups, the methylene groups adjacent to the sulfur and guanidine moieties, and potentially exchangeable protons on the guanidine and imidazole (if present, though not in Impurity H's final structure) groups.

  • Expected ¹³C NMR Data Interpretation: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the cyano group, the guanidine carbon, and the carbons of the ethyl and methyl groups.

Summary of Characterization Data

The following table summarizes the expected analytical data for this compound.

Technique Parameter Expected Result
HPLC Retention TimeLater eluting than Cimetidine
LC-MS [M+H]⁺m/z ≈ 315.1
HRMS Accurate Mass [M+H]⁺Consistent with C₁₀H₁₉N₈S₂ (within 5 ppm)
¹H NMR Chemical Shifts (δ)Signals for -CH₃, -S-CH₂-, -N-CH₂- groups
¹³C NMR Chemical Shifts (δ)Signals for C=N, C≡N, -CH₃, -CH₂- groups

Conclusion

The successful isolation and characterization of pharmaceutical impurities are fundamental to ensuring drug quality and patient safety. The protocols outlined in this application note provide a robust and scientifically sound framework for the identification of this compound. By combining preparative HPLC for isolation with advanced spectroscopic techniques like MS and NMR for characterization, researchers and drug development professionals can confidently identify and control this specified impurity, thereby meeting stringent regulatory requirements.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0, Cimetidine Monograph. (2012). European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • National Center for Biotechnology Information. (n.d.). Cimetidine. In PubChem. Retrieved from [Link]

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • University of Babylon. (2022). Spectrophotometric Determination Of Anti-Ulcer Drug (Cimetidine) By 2.4-Dinitrophenylhydrazine Reagent. Journal of Pharmaceutical Negative Results, 13(Special Issue 2), 192-198.
  • Halmos, Z., Szántay Jr, C., Brlik, J., Csehi, A., Varga, K., Horváth, P., ... & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of pharmaceutical and biomedical analysis, 15(1), 1-5.
  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2011). A sensitive and reliable RP-HPLC method for the detection of cimetidine-a H2 receptor antagonist in human plasma. Journal of the Chemical Society of Pakistan, 33(4), 513-518.
  • CN112394134A - Detection method of related substances of cimetidine raw material medicine. (2021).
  • Allmpus Laboratories Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2025). List of European Pharmacopoeia Reference Standards.
  • Nemes, A., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.
  • Agilent Technologies. (n.d.).
  • YouTube. (2019, September 5). SYNTHESIS OF CIMETIDINE | H2 ANTAGONIST | USE | DOSAGE | MEDICINAL CHEMISTRY. Retrieved from [Link]

  • EP0046635A1 - Process for the preparation of cimetidine. (1982).
  • Sherma, J., & Fried, B. (Eds.). (2003).

Sources

Application Note: The Use of Cimetidine EP Impurity H as a Reference Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper use of Cimetidine EP Impurity H as a reference standard in the quality control of Cimetidine active pharmaceutical ingredients (API) and finished drug products. This document outlines the scientific rationale behind impurity profiling, the characteristics of this compound, and provides step-by-step protocols for its implementation in analytical workflows, primarily focusing on High-Performance Liquid Chromatography (HPLC). The methodologies described herein are grounded in the principles of the European Pharmacopoeia (EP) and aligned with the stringent requirements of international regulatory bodies.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Cimetidine is a histamine H2-receptor antagonist widely used to treat peptic ulcers and related gastrointestinal disorders.[1] The manufacturing process of any active pharmaceutical ingredient (API), including Cimetidine, can result in the formation of impurities. These impurities, if not adequately controlled, can impact the safety and efficacy of the final drug product. Regulatory authorities worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate rigorous control of impurities in pharmaceutical products.

Impurity profiling is the identification and quantification of these unwanted chemical entities. The European Pharmacopoeia (EP) provides official standards and monographs that form the legal and scientific basis for quality control of medicines in Europe.[2][3][4] The EP monograph for Cimetidine specifies several impurities that must be monitored, including Impurity H.[5]

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements.[6] The use of official reference standards, such as those provided by the European Directorate for the Quality of Medicines & HealthCare (EDQM), is essential for ensuring the accuracy and reliability of analytical data.[2][3][4] This application note focuses specifically on the practical application of the this compound reference standard.

Characterization of this compound

This compound is a specified impurity in the European Pharmacopoeia monograph for Cimetidine.[5] Its chemical and physical properties are summarized in the table below.

Parameter Value
Chemical Name 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)
Synonyms Cimetidine Disulfane Impurity
CAS Number 74886-59-2[7][8]
Molecular Formula C₁₀H₁₈N₈S₂[7][8]
Molecular Weight 314.43 g/mol [7][8]
Appearance White or almost white powder
Solubility Soluble in Methanol and DMSO[8]

The Principle of Using this compound as a Reference Standard

The fundamental principle behind using this compound as a reference standard is to provide a known quantity of the impurity to calibrate an analytical instrument and validate the analytical method. This allows for the accurate quantification of Impurity H in samples of Cimetidine API or drug products. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection, as detailed in the European Pharmacopoeia.[5]

The workflow for utilizing a reference standard can be visualized as follows:

G cluster_0 Reference Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Quantification A Accurately weigh This compound RS B Dissolve in a suitable solvent (e.g., Mobile Phase A) A->B C Prepare a stock solution of known concentration B->C D Create a series of calibration standards by serial dilution C->D I Inject Calibration Standards D->I E Accurately weigh Cimetidine sample F Dissolve in a suitable solvent (e.g., Mobile Phase A) E->F G Prepare a test solution of known concentration F->G J Inject Test Solution G->J H System Suitability Testing H->I I->J K Data Acquisition J->K L Generate Calibration Curve K->L M Determine Impurity H peak area in the test solution K->M L->M N Calculate the concentration of Impurity H M->N O Report the result as a percentage of the Cimetidine sample N->O

Figure 1: Workflow for the quantification of this compound.

Detailed Protocols

Preparation of Standard and Sample Solutions

Objective: To prepare accurate solutions of the reference standard and the test sample for HPLC analysis.

Materials:

  • This compound Reference Standard (RS)

  • Cimetidine API or finished product sample

  • HPLC grade Methanol

  • HPLC grade Diethylamine

  • HPLC grade Sodium Hexanesulfonate

  • HPLC grade Phosphoric Acid

  • Purified water

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol for Standard Solution Preparation:

  • Stock Solution (S1): Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A (see section 4.2 for composition). This yields a stock solution of approximately 100 µg/mL.

  • Working Standard Solution (S2): Dilute 1.0 mL of the Stock Solution (S1) to 100.0 mL with Mobile Phase A. This results in a working standard solution with a concentration of approximately 1.0 µg/mL.

Protocol for Sample Solution Preparation:

  • Test Solution: Accurately weigh approximately 20 mg of the Cimetidine sample to be examined into a 50 mL volumetric flask.[5] Dissolve in and dilute to volume with Mobile Phase A.[5] This gives a test solution with a Cimetidine concentration of approximately 0.4 mg/mL.

HPLC Method Parameters

The following HPLC method is based on the European Pharmacopoeia monograph for Cimetidine.[5]

Parameter Specification
Column End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm, 4.6 mm x 250 mm
Mobile Phase A Mix 0.4 volumes of diethylamine, 780 volumes of a 1.1 g/L solution of sodium hexanesulfonate, adjust to pH 2.8 with phosphoric acid, and add 250 volumes of methanol.
Mobile Phase B Methanol
Gradient Program Time (min)
0 - 60
60 - 65
65 - 120
Flow Rate 1.1 mL/min
Detection UV Spectrophotometer at 220 nm
Injection Volume 50 µL
Column Temperature Ambient (typically 25 °C)
Relative Retention Time Cimetidine: ~18 min; Impurity H: ~2.3 (relative to Cimetidine)
System Suitability Testing

Objective: To ensure the chromatographic system is performing adequately for the analysis.

Procedure:

  • Inject the diluent (Mobile Phase A) as a blank to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (S2) six times.

  • Calculate the relative standard deviation (RSD) of the peak area for Impurity H. The RSD should be not more than 5.0%.

  • If available, use the "Cimetidine for system suitability CRS" as per the EP monograph to verify the resolution between specified impurities. The resolution between the peaks for impurity D and impurity C should be at least 1.5.[5]

Quantification of this compound

Procedure:

  • Inject the Working Standard Solution (S2) and the Test Solution into the chromatograph.

  • Record the chromatograms and identify the peak corresponding to Impurity H in the test solution based on its relative retention time.

  • Measure the peak area of Impurity H in both the standard and test solutions.

  • Calculate the percentage of this compound in the Cimetidine sample using the following formula:

    % Impurity H = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100

    Where:

    • Area_impurity_sample is the peak area of Impurity H in the test solution.

    • Area_impurity_standard is the peak area of Impurity H in the working standard solution.

    • Conc_standard is the concentration of Impurity H in the working standard solution (in mg/mL).

    • Conc_sample is the concentration of Cimetidine in the test solution (in mg/mL).

Method Validation Considerations

For routine quality control, the analytical method for quantifying this compound should be validated according to ICH Q2(R1) guidelines. The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of Impurity H in a blank and a placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of this compound RS should be prepared and analyzed to cover the expected range of the impurity.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spiking a known amount of this compound RS into the Cimetidine sample.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The use of this compound as a reference standard is a critical component of ensuring the quality and safety of Cimetidine drug substances and products. By following the detailed protocols and adhering to the principles of good manufacturing practices and analytical method validation, researchers and quality control professionals can confidently and accurately quantify this specified impurity. This application note serves as a practical guide to facilitate the implementation of robust analytical procedures in a regulated pharmaceutical environment. The methodologies outlined, when executed correctly, will ensure compliance with the standards set forth by the European Pharmacopoeia and other global regulatory agencies.

References

  • European Pharmacopoeia (Ph. Eur.) 7.0. (2012). Cimetidine Monograph. European Directorate for the Quality of Medicines & HealthCare (EDQM).
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. Reference Standards. Retrieved from [Link]

  • Axios Research. (n.d.). This compound - CAS - 74886-59-2. Retrieved from [Link]

  • Google Patents. (2021). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • Pharma guideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Apotex Inc. (2019). PRODUCT MONOGRAPH CIMETIDINE. Retrieved from [Link]

  • PharmaCompass. (n.d.). Cimetidine hydrochloride, European Pharmacopoeia (EP) Reference Standard. Retrieved from [Link]

  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2014). Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance? Retrieved from [Link]

  • The United States Pharmacopeial Convention. (2011). USP 35 Official Monographs / Cimetidine 2665.
  • Veeprho. (n.d.). Cimetidine Hydrochloride Working Standard (Secondary Reference Standard) | CAS 70059-30-2. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia.
  • Cambrex. (n.d.). Reference Standards. Retrieved from [Link]

  • ResearchGate. (2020). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma. Retrieved from [Link]

  • University of Babylon. (2022). Spectrophotometric Determination Of Anti-Ulcer Drug (Cimetidine) By 2.4-Dinitrophenylhydrazine Reagent. Retrieved from [Link]

Sources

Protocol for the Comprehensive Impurity Profiling of Cimetidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of impurities in Cimetidine drug substances. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Cimetidine is critical for drug safety and efficacy. This guide is designed for analytical chemists and drug development professionals, offering a robust framework grounded in pharmacopeial standards and regulatory expectations. The methodology leverages High-Performance Liquid Chromatography (HPLC) and is structured to be stability-indicating through forced degradation studies. We will delve into the causality behind experimental choices, provide step-by-step protocols for method validation, and adhere to the principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Cimetidine Impurity Profiling

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion in the treatment of peptic ulcers and heartburn.[1][2] The control of impurities in any API is a mandatory regulatory requirement and fundamental to ensuring patient safety. Impurities can originate from various sources, including the manufacturing process (process-related impurities), degradation of the drug substance over time (degradation products), or interaction with packaging materials.[3]

The International Council for Harmonisation (ICH) provides stringent guidelines, specifically Q3A for impurities in new drug substances and Q3B for impurities in new drug products, which set thresholds for reporting, identification, and toxicological qualification of impurities.[4][5][6] An effective impurity profiling protocol is therefore not just a quality control measure but a cornerstone of a successful regulatory submission. This protocol is designed to be a self-validating system, ensuring that the analytical method is suitable for its intended purpose: to reliably detect and quantify impurities in Cimetidine.[7][8][9]

Logical Framework for Cimetidine Impurity Analysis

The diagram below illustrates the relationship between the sources of impurities and the analytical strategy required to ensure the quality of the final Cimetidine drug substance.

cluster_0 Sources of Impurities cluster_1 Analytical Strategy cluster_2 Outcome synthesis Chemical Synthesis (Starting Materials, Intermediates, By-products) profiling Impurity Profiling (HPLC Method) synthesis->profiling degradation Degradation (Hydrolysis, Oxidation, Light, Heat) degradation->profiling forced_deg Forced Degradation (Stability-Indicating) profiling->forced_deg Requires proof of 'stability-indicating' capability validation Method Validation (ICH Q2(R1)) profiling->validation Must be validated for accuracy & precision final_profile Comprehensive Impurity Profile (Quantified & Identified) forced_deg->final_profile validation->final_profile

Caption: Logical flow from impurity sources to a final, validated impurity profile.

Known and Potential Impurities in Cimetidine

Pharmacopeial monographs, such as those from the European Pharmacopoeia (EP) and United States Pharmacopeia (USP), list several specified impurities for Cimetidine.[10][11] These impurities can be process-related or degradation products. For instance, oxidative stress is a known pathway that can lead to the formation of sulfoxide derivatives. It is crucial to have reference standards for these specified impurities to ensure accurate identification and quantification.

Impurity Name (As per EP)[12]Structure / DescriptionPotential Origin
Impurity A Amidinourea derivativeSynthesis By-product
Impurity B Guanidine derivativeSynthesis By-product
Impurity C Thioether derivativeSynthesis By-product
Impurity D 1,2,4-thiadiazole derivativeSynthesis By-product
Impurity E 1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidineSynthesis By-product
Impurity F Cimetidine SulfoxideDegradation Product
Impurity G 2-cyano-1,3-bis[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidineSynthesis By-product
Impurity H 2-cyano-1,3-dimethylguanidineSynthesis By-product
Impurity I 1,1′-(disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)Synthesis By-product
Impurity J (Details in EP monograph)Synthesis By-product

Note: Structures and further details can be found in the official European Pharmacopoeia monograph for Cimetidine.[12][13][14]

Analytical Methodology: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Cimetidine and its related substances due to its high resolution and sensitivity.[15][16] The following method is based on principles outlined in pharmacopeial monographs and is designed for optimal separation of Cimetidine from its key impurities.[10][17]

Experimental Protocol: HPLC Analysis

3.1.1 Apparatus

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

3.1.2 Reagents and Materials

  • Cimetidine Reference Standard (USP or EP).

  • Reference standards for known impurities (if available).

  • Acetonitrile (HPLC Grade).

  • Monobasic Potassium Phosphate (KH₂PO₄) (Analytical Grade).

  • Phosphoric Acid (85%) (Analytical Grade).

  • Water (HPLC Grade).

  • Methanol (HPLC Grade).

3.1.3 Chromatographic Conditions The selection of a C18 column provides a versatile stationary phase for separating compounds of moderate polarity like Cimetidine and its impurities. The use of a phosphate buffer controls the pH to ensure consistent ionization states and retention times, while the acetonitrile gradient allows for the elution of both early- and late-eluting impurities within a reasonable runtime.

ParameterCondition
Column Octadecylsilane (C18), 4.6 mm x 150 mm, 5 µm packing (e.g., Agilent ZORBAX SB-C18)[10]
Mobile Phase A 0.01 M KH₂PO₄ buffer, adjusted to pH 3.0 with phosphoric acid.[10]
Mobile Phase B Acetonitrile[10]
Gradient Elution Time (min)
0
25
30
32
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm[11]
Injection Volume 20 µL
Diluent Mobile Phase A

3.1.4 Preparation of Solutions

  • Test Solution (0.4 mg/mL): Accurately weigh about 40 mg of Cimetidine drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.[10][11]

  • Reference Solution (0.8 µg/mL): Prepare a stock solution of Cimetidine RS at 0.4 mg/mL. Dilute 1.0 mL of this stock solution to 100.0 mL with the Diluent. Further dilute 2.0 mL of this solution to 10.0 mL with the Diluent. This solution corresponds to 0.2% of the Test Solution concentration.[11][12]

  • System Suitability Solution (SSS): Prepare a solution containing Cimetidine and key known impurities (e.g., Impurity F) to demonstrate adequate resolution between peaks.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method, ensuring that any degradation products formed do not co-elute with the main peak or other impurities.[18] The ICH Q1A(R2) guideline provides the framework for such stability testing.

Protocol: Subject the Cimetidine drug substance (in solid state and in solution) to the following conditions. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis: Reflux in 0.1 N HCl at 60°C for 8 hours.

  • Base Hydrolysis: Reflux in 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance to UV/Vis light (ICH Q1B guideline) for an appropriate duration.

After exposure, neutralize the acidic and basic samples, dilute all samples to the Test Solution concentration, and analyze by HPLC alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the Cimetidine peak and from each other.

Method Validation Protocol (per ICH Q2(R1))

A rigorous validation process provides documented evidence that the analytical method is suitable for its intended purpose.[19][20]

Experimental Workflow for Cimetidine Impurity Profiling

This diagram outlines the end-to-end process, from initial method development to routine quality control analysis.

start Start: Define Analytical Requirements dev 1. HPLC Method Development start->dev stress 2. Forced Degradation (Stress Testing) dev->stress Check if method is stability-indicating spec 3. Specificity & Peak Purity Assessment stress->spec validate 4. Full Method Validation (Linearity, Accuracy, Precision, etc.) spec->validate Confirm resolution of all peaks protocol 5. Finalize SOP & Set Specifications validate->protocol If all parameters pass routine 6. Routine Analysis (Batch Release & Stability) protocol->routine end End: Report Results routine->end

Caption: Step-by-step workflow for developing and implementing the impurity profiling method.

  • Specificity: Analyze a blank (diluent), the Cimetidine test solution, and solutions of known impurities. Perform forced degradation studies and assess peak purity of the Cimetidine peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.[19]

  • Linearity: Prepare a series of at least five solutions of Cimetidine and its impurities, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from LOQ to 0.3% for an impurity with a 0.2% limit). Plot peak area against concentration and determine the correlation coefficient (r² ≥ 0.99).

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.

  • Accuracy (Recovery): Spike the drug substance with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze in triplicate and calculate the percentage recovery for each impurity. Acceptance criteria are typically 80-120% recovery.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the test solution spiked with impurities at 100% of the specification limit. Calculate the Relative Standard Deviation (RSD), which should typically be ≤ 5%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. Compare the results from both studies.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of 10:1). The LOQ must be below the reporting threshold.

  • Robustness: Intentionally make small variations to the method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results, particularly the resolution between critical peak pairs.

Data Calculation and Reporting

The percentage of each impurity is calculated by comparing its peak area in the test solution to the peak area of Cimetidine in the reference solution.

Calculation: % Impurity = (Area_impurity / Area_ref) * (Conc_ref / Conc_test) * 100

Where:

  • Area_impurity = Peak area of the individual impurity in the Test Solution.

  • Area_ref = Peak area of Cimetidine in the Reference Solution (e.g., the 0.2% solution).

  • Conc_ref = Concentration of Cimetidine in the Reference Solution.

  • Conc_test = Concentration of Cimetidine in the Test Solution.

Note: This calculation assumes a relative response factor (RRF) of 1.0. If the RRF for a specific impurity is known to be different, a correction factor must be applied.[21]

Reporting Thresholds: In accordance with ICH Q3A guidelines, results for impurities should be reported according to established thresholds. For example, any impurity above 0.05% should be reported, and any impurity above 0.10% or 0.15% (depending on the maximum daily dose) may require identification and qualification.[3][5] Results should be reported to two decimal places for levels below 1.0%.[3]

Conclusion

This application note provides a robust and scientifically grounded protocol for the impurity profiling of Cimetidine. By integrating pharmacopeial methods with ICH validation principles, this guide ensures the development of a reliable, stability-indicating analytical method. Adherence to this protocol will enable researchers and drug developers to accurately assess the purity of Cimetidine, ensuring product quality and regulatory compliance.

References

  • National Center for Biotechnology Information (2024). Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf. National Institutes of Health. Available at: [Link]

  • International Agency for Research on Cancer (1990). Cimetidine - IARC Publications. Available at: [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. Available at: [Link]

  • Google Patents (2021). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • AA Pharma Inc. (2019). PRODUCT MONOGRAPH CIMETIDINE Cimetidine Tablets USP. Available at: [Link]

  • Méndez-Gómez, V. S., et al. (2020). Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. ResearchGate. Available at: [Link]

  • IKEV (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Available at: [Link]

  • Ahuja, S. & Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. ResearchGate. Available at: [Link]

  • U.S. Pharmacopeia (2018). USP 41 Official Monographs / Cimetidine. Regulations.gov. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Cimetidine. PubChem. Available at: [Link]

  • Pharmaffiliates (n.d.). Cimetidine-impurities. Available at: [Link]

  • Pharmavize (n.d.). Analytical Method Validation in Pharmaceuticals. Available at: [Link]

  • European Medicines Agency (2006). ICH harmonised tripartite guideline - Impurities in new drug substances Q3A(R2). Available at: [Link]

  • U.S. Pharmacopeia (2011). USP 35 Official Monographs / Cimetidine. Available at: [Link]

  • European Medicines Agency (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (n.d.). Cimetidine CRS. EDQM - CRS catalogue. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • U.S. Pharmacopeia (2006). USP Monographs: Cimetidine. USP29-NF24. Available at: [Link]

  • AMSbiopharma (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • European Pharmacopoeia (2012). Cimetidine. Ph. Eur. 7.0.
  • Basha, S. J. S., et al. (2015). Analytical method validation: A brief review. ResearchGate. Available at: [Link]

  • ProRelix Research (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • U.S. Food and Drug Administration (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Available at: [Link]

  • Reagecon (n.d.). European Pharmacopoeia Reagents and Standards. Available at: [Link]

Sources

Topic: High-Resolution Analysis of Cimetidine and Its Impurities Using Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and validated Capillary Zone Electrophoresis (CZE) method for the quantitative analysis of cimetidine and its process-related impurities and degradation products. The control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement for ensuring drug safety and efficacy.[1] Capillary electrophoresis offers a high-efficiency, low-solvent consumption alternative to traditional High-Performance Liquid Chromatography (HPLC) methods for impurity profiling.[2] The described protocol details a complete workflow, from sample preparation to method validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction: The Need for Stringent Impurity Control

Cimetidine is a histamine H2-receptor antagonist widely used to inhibit gastric acid secretion.[1] During its synthesis and storage, various impurities can arise, including starting materials, by-products, and degradation products.[1][6] Regulatory bodies worldwide, guided by ICH Q3A(R2), mandate strict control over these impurities.[3][5] The guidelines establish thresholds for reporting (≥0.05%), identification, and toxicological qualification of impurities in new drug substances.[3][4]

Capillary Electrophoresis (CE) has emerged as a powerful technique for pharmaceutical analysis due to its high separation efficiency, rapid analysis times, and minimal solvent usage.[7][8] The fundamental principle of CE involves the separation of ions in a narrow capillary based on their electrophoretic mobility in an electric field.[9][10] This application note leverages Capillary Zone Electrophoresis (CZE), the simplest mode of CE, to achieve a selective and sensitive separation of cimetidine from its key impurities.[11]

Principle of Capillary Zone Electrophoresis (CZE)

In CZE, a capillary filled with a conductive buffer solution connects two buffer reservoirs, each containing an electrode.[10] When a high voltage is applied, two primary phenomena drive the separation:

  • Electrophoretic Mobility (μep): When placed in an electric field (E), charged analytes experience a force that causes them to migrate towards the electrode of opposite charge. The velocity of this migration (vep) is proportional to the analyte's charge-to-size ratio. Highly charged, smaller ions move faster.

  • Electroosmotic Flow (EOF): The inner surface of the fused silica capillary contains ionizable silanol groups (-Si-OH). Above a pH of ~3, these groups deprotonate to form negative silanates (-Si-O⁻), creating a fixed negative charge on the capillary wall. Mobile cations from the buffer solution accumulate near the wall, forming an electrical double layer. When the electric field is applied, these solvated cations are pulled towards the cathode, dragging the bulk buffer solution with them. This bulk flow is the EOF.

In many CZE methods, the EOF is strong enough to carry all species—positive, neutral, and even negative—toward the cathode and the detector. Cations move fastest as their electrophoretic migration is in the same direction as the EOF. Neutral species travel at the speed of the EOF, and anions, while migrating towards the anode, are swept towards the cathode by the strong EOF, eluting last. This allows for the simultaneous analysis of a wide range of analytes.

Caption: CZE separation principle showing analyte migration towards the detector.

Experimental Protocol

Materials and Reagents
  • Standards: Cimetidine reference standard, and standards for known impurities (e.g., Cimetidine EP Impurity B, C, D, etc.[12]).

  • Chemicals: Sodium phosphate monobasic, Phosphoric acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm).

  • Instrumentation: A capillary electrophoresis system with a diode array detector (DAD), such as an Agilent 7100 CE system.[13]

  • Capillary: Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, with an effective length of 40 cm and a total length of 48.5 cm.

Preparation of Solutions
  • Background Electrolyte (BGE): 50 mM Sodium Phosphate Buffer, pH 2.5

    • Weigh an appropriate amount of sodium phosphate monobasic and dissolve in ~900 mL of deionized water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Bring the final volume to 1000 mL with deionized water.

    • Filter through a 0.45 µm filter before use. Causality: At pH 2.5, cimetidine (pKa ~6.8) and its related basic impurities will be fully protonated and positively charged, ensuring good electrophoretic mobility. The low pH also suppresses the EOF, making the separation primarily dependent on the charge-to-size ratio of the analytes, which can enhance resolution between structurally similar compounds.[2]

  • Rinse Solutions: 0.1 M NaOH, 0.1 M HCl, and Deionized Water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of Cimetidine reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with deionized water. This solution is stable for one week when stored at 2-8°C.

  • Impurity Stock Solution (100 µg/mL):

    • Prepare a stock solution containing a mixture of known cimetidine impurities at a concentration of 100 µg/mL each in deionized water.

  • Working Standard Solution (for system suitability):

    • Prepare a solution containing 400 µg/mL of Cimetidine and 2 µg/mL of each impurity (equivalent to 0.5% impurity level). This solution is used to verify resolution and sensitivity.

  • Sample Solution (Test Solution):

    • Accurately weigh 20 mg of the cimetidine drug substance to be tested.

    • Dissolve and dilute to 50.0 mL with deionized water to achieve a final concentration of 400 µg/mL.[12]

Capillary Conditioning and Electrophoretic Method

Trustworthiness: A rigorous capillary conditioning procedure is paramount for achieving reproducible migration times and peak areas. The inner surface of the capillary must be in a consistent state before each injection.[14]

Initial Capillary Conditioning (for a new capillary):

  • Rinse with 1.0 M NaOH for 20 minutes.

  • Rinse with deionized water for 10 minutes.

  • Rinse with 0.1 M HCl for 10 minutes.

  • Rinse with deionized water for 10 minutes.

  • Finally, equilibrate with the BGE for 20 minutes.

Pre-Injection Conditioning (between runs):

  • Rinse with 0.1 M NaOH for 2 minutes.

  • Rinse with deionized water for 2 minutes.

  • Rinse with BGE for 3 minutes.

ParameterSetting
Capillary Fused silica, 48.5 cm (40 cm effective length) x 50 µm ID
Background Electrolyte 50 mM Sodium Phosphate, pH 2.5
Voltage +25 kV (Positive Polarity)
Temperature 25°C
Injection Hydrodynamic, 50 mbar for 5 seconds
Detection Diode Array Detector (DAD) at 220 nm
Run Time 15 minutes
Table 1: Optimized CZE Method Parameters.

Method Validation Framework

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity Peak purity analysis (via DAD) confirms no co-elution. Resolution between cimetidine and all specified impurities > 2.0.
Linearity R² ≥ 0.999 for cimetidine and each impurity over the specified range.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3 (typically ≤ 0.02% of the test concentration).
Limit of Quantitation (LOQ) S/N ≥ 10 (typically ≤ 0.05% of the test concentration).[15] Precision (RSD) at LOQ should be < 10%.
Accuracy (% Recovery) 90.0% - 110.0% for impurities spiked at LOQ, 50%, 100%, and 150% of the specification limit (e.g., 0.15%).
Precision (RSD%) Repeatability (n=6): ≤ 5.0% for impurities. Intermediate Precision (different day/analyst): ≤ 8.0% for impurities.
Robustness Method performance is unaffected by small, deliberate changes in pH (±0.1), voltage (±1 kV), and temperature (±2°C).
Table 2: ICH-aligned Validation Parameters and Typical Acceptance Criteria.

Workflow and Data Analysis

G cluster_prep Preparation cluster_analysis Analysis Cycle (per injection) cluster_data Data Processing A Prepare Buffers & Rinse Solutions D Pre-run Conditioning (NaOH, H2O, BGE) A->D B Prepare Standard & Sample Solutions E Hydrodynamic Injection (50 mbar, 5s) B->E C Initial Capillary Conditioning C->D First run only D->E F Apply Voltage (+25 kV) & Separate E->F G DAD Detection (220 nm) F->G H Integrate Peaks G->H I Calculate % Impurity (Area Percent Normalization) H->I J Generate Report I->J

Caption: Experimental workflow for cimetidine impurity analysis by CZE.

Calculation: The amount of each impurity is typically calculated using area percent normalization, assuming a similar response factor to cimetidine.

  • % Impurity = (Areaimpurity / Total Areaall peaks) x 100%

For impurities with a known response factor difference, a correction factor should be applied. The results should be reported according to regulatory requirements (e.g., to two decimal places below 1.0%).[3]

Conclusion

This application note demonstrates the utility of Capillary Zone Electrophoresis for the fast, efficient, and reliable analysis of impurities in cimetidine. The method is highly selective and meets the validation criteria set forth by the ICH, making it a suitable quality control tool for both bulk drug substance and finished product testing. The significant reduction in solvent consumption and waste generation also positions CE as a green analytical alternative to HPLC.[7]

References

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: International Council for Harmonisation URL: [Link]

  • Title: Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. Source: CABI Digital Library URL: [Link]

  • Title: Capillary Electrophoresis | PPT Source: Slideshare URL: [Link]

  • Title: Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine Source: PubMed URL: [Link]

  • Title: A REVIEW ON CAPILLARY ELECTROPHORESIS METHODS FOR IMPURITY PROFILING OF DRUGS Source: Googleapis.com URL: [Link]

  • Title: ICH guidelines on impurities in new drug products.pptx Source: fda.gov URL: [Link]

  • Title: Cimetidine Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: CIMETIDINE Cimetidinum Source: European Pharmacopoeia URL: [Link]

  • Title: Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf Source: NIH URL: [Link]

  • Title: Determination of drug-related impurities by capillary electrophoresis Source: PubMed URL: [Link]

  • Title: Development and validation of a capillary electrophoresis method for the simultaneous determination of impurities of escitalopram including the R-enantiomer Source: PubMed URL: [Link]

  • Title: Capillary electrophoresis: principles and applications in illicit drug analysis Source: PubMed URL: [Link]

  • Title: Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of NiII(3-OMe-Salophene) Source: Semantic Scholar URL: [Link]

  • Title: Head-column field-amplified sample stacking in capillary electrophoresis for the determination of cimetidine, famotidine, nizatidine, and ranitidine-HCl in plasma Source: PubMed URL: [Link]

  • Title: USP 35 Official Monographs / Cimetidine 2665 Source: U.S. Pharmacopeia URL: [Link]

  • Title: USP 41 Official Monographs / Cimetidine 935 Source: Regulations.gov URL: [Link]

  • Title: Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene) Source: MDPI URL: [Link]

  • Title: Capillary Electrophoresis: Principle and Application Source: Microbe Online URL: [Link]

  • Title: Basic Principles and Modes of Capillary Electrophoresis Source: Humana Press URL: [Link]

  • Title: Capillary electrophoresis Source: Wikipedia URL: [Link]

  • Title: Determination of cimetidine in pharmaceutical preparations by capillary zone electrophoresis Source: Scilit URL: [Link]

  • Title: Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine Source: ResearchGate URL: [Link]

  • Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: ScienceDirect URL: [Link]

  • Title: Determination of cimetidine in human plasma by use of coupled-flow injection, solid-phase extraction, and capillary zone electrophoresis Source: ResearchGate URL: [Link]

  • Title: Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation Source: Agilent Technologies URL: [Link]

Sources

Application Note: A Stability-Indicating RP-HPLC Assay for Cimetidine and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stability-Indicating Methods

Cimetidine, a histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the management of gastric acid-related disorders.[1] The assurance of its therapeutic efficacy and safety throughout its shelf-life necessitates a rigorous evaluation of its stability. Pharmaceutical stability studies are not merely a regulatory requirement but a scientific necessity to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[2][3] The development of such a method is a cornerstone of drug development, providing critical data for formulation optimization, shelf-life determination, and ensuring patient safety. This application note details a comprehensive, validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Cimetidine in the presence of its potential degradation products. The protocols herein are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.

Understanding Cimetidine's Degradation Profile

A foundational element in developing a robust SIAM is the understanding of the molecule's potential degradation pathways. Cimetidine's structure, featuring a thioether linkage and a cyano-guanidine moiety, presents several sites susceptible to chemical transformation under stress conditions.

Forced degradation studies are instrumental in purposefully degrading the API under conditions more severe than accelerated stability testing.[4][5] These studies help to identify likely degradation products, elucidate degradation pathways, and demonstrate the specificity of the analytical method.[5] Key degradation pathways for Cimetidine include:

  • Oxidation: The thioether group is a prime target for oxidation, potentially forming the corresponding sulfoxide.[6][7]

  • Hydrolysis (Acidic and Basic): The cyano-guanidine group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of various related substances.

  • Photolysis: Although some studies suggest Cimetidine is relatively stable to direct photolysis, indirect photo-oxidation can occur, leading to degradation.[8]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

The following diagram illustrates the primary known degradation pathways for Cimetidine.

G Cimetidine Cimetidine Sulfoxide Cimetidine Sulfoxide Cimetidine->Sulfoxide Oxidation (H₂O₂) Guanidine_hydrolysis Guanidine Hydrolysis Products Cimetidine->Guanidine_hydrolysis Acid/Base Hydrolysis Oxidative_cleavage Oxidative Cleavage Products Cimetidine->Oxidative_cleavage Oxidative Cleavage G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Cimetidine Working Standard hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate Calculate Assay and Impurity Content integrate_peaks->calculate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cimetidine EP Impurity H Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of Cimetidine and its related substances. This guide is specifically designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of Cimetidine EP Impurity H. Our goal is to provide in-depth, scientifically grounded troubleshooting advice to help you achieve optimal peak shape and reliable results, consistent with European Pharmacopoeia (EP) requirements.

Introduction: Understanding the Challenge with Impurity H

This compound, chemically known as 1,1'-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), presents a unique challenge in reversed-phase HPLC.[1][2][3] Its structure contains multiple basic guanidine functional groups. These groups are easily protonated, especially at the acidic pH typically used for the separation of cimetidine and its impurities.[4]

Basic compounds like Impurity H have a strong tendency to interact with residual silanol groups on the surface of silica-based HPLC columns.[5][6][7] These secondary interactions, which are different from the primary reversed-phase retention mechanism, can lead to significant peak tailing, reduced column efficiency, and compromised resolution.[8][9] The European Pharmacopoeia monograph for Cimetidine outlines a method designed to mitigate these effects, but achieving a consistently symmetrical peak for Impurity H requires careful attention to detail.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my peak for this compound showing significant tailing?

Peak tailing for Impurity H is the most common issue reported and is almost always linked to secondary interactions between the basic analyte and the stationary phase.[6][7]

Primary Cause: Interaction with ionized silanol groups (Si-O⁻) on the silica backbone of the C18 column. Even with end-capped columns, some residual silanols remain. At a mid-range pH, these silanols are deprotonated and can strongly interact with the protonated basic guanidine groups of Impurity H, delaying its elution in a non-uniform way and causing the characteristic tail.[5][10]

Visualizing the Interaction:

cluster_column Silica Surface (Stationary Phase) cluster_mobile Mobile Phase Silanol Si-OH Si-O⁻ ImpurityH Impurity H (Protonated, R-NH-C(=NH₂⁺)-NHR') ImpurityH->Silanol:f1 Strong Ionic Interaction (Causes Tailing) ImpurityH->Silanol:f0 Weaker Interaction caption Fig 1. Secondary interaction causing peak tailing.

Fig 1. Secondary interaction causing peak tailing.

Q2: I'm following the EP method, but still see tailing. What should I check first?

The EP method for Cimetidine is designed to minimize tailing.[4] If you're still facing issues, it points to a deviation in one of the critical parameters. Here is a logical troubleshooting workflow:

G start Poor Peak Shape for Impurity H ph_check Verify Mobile Phase A pH (Is it exactly 2.8?) start->ph_check ph_ok pH is Correct ph_check->ph_ok Yes ph_bad Adjust pH to 2.8 Re-prepare Mobile Phase ph_check->ph_bad No column_check Evaluate Column Health (Age, Performance) column_ok Column is Good column_check->column_ok Yes column_bad Use a new, high-quality, end-capped C18 column column_check->column_bad No system_check Check HPLC System (Dead volume, connections) system_ok System is Optimized system_check->system_ok Yes system_bad Minimize tubing length Check for leaks/voids system_check->system_bad No additive_check Confirm Additive Concentrations (Hexanesulfonate, Diethylamine) additive_ok Concentrations are Correct additive_check->additive_ok Yes additive_bad Re-prepare Mobile Phase Accurately weigh/measure additives additive_check->additive_bad No ph_ok->additive_check end_node Peak Shape Improved ph_bad->end_node column_ok->system_check column_bad->end_node system_ok->end_node system_bad->end_node additive_ok->column_check additive_bad->end_node caption Fig 2. Troubleshooting workflow for Impurity H.

Fig 2. Troubleshooting workflow for Impurity H.

Step-by-Step Troubleshooting:

  • Mobile Phase pH: The EP method specifies a pH of 2.8.[4] This low pH is critical because it protonates the residual silanol groups (Si-OH), minimizing their ability to interact with the positively charged Impurity H. A slight increase in pH can dramatically increase peak tailing.

    • Action: Calibrate your pH meter and carefully re-prepare the mobile phase, ensuring the final pH is precisely 2.8.

  • Mobile Phase Additives: The method uses both sodium hexanesulfonate (an ion-pairing agent) and diethylamine (a basic additive).

    • Sodium Hexanesulfonate: This agent pairs with the protonated Impurity H, forming a neutral complex that has better retention and peak shape.

    • Diethylamine: This amine competes with Impurity H for active silanol sites, effectively "masking" them from the analyte.

    • Action: Ensure these reagents are of high purity and are added at the correct concentrations as specified in the monograph. Inaccurate concentrations can lead to poor peak shape.[11]

  • Column Condition: Not all C18 columns are the same. The EP specifies an end-capped octadecylsilyl silica gel.

    • End-capping is a process that deactivates a majority of residual silanols.[6] A new, high-quality, fully end-capped column is essential for this analysis.

    • Column degradation over time can expose more active silanol sites.

    • Action: If your column is old or has been used extensively with high pH mobile phases, replace it with a new column specifically designed for analyzing basic compounds. If all peaks in the chromatogram are tailing, it could indicate a column void or a blocked frit.[8][12]

  • System Dead Volume: Excessive volume outside of the column (in tubing, fittings, or the detector cell) can cause peak broadening and tailing.[5]

    • Action: Use tubing with the smallest appropriate internal diameter and keep the length between the injector, column, and detector to an absolute minimum. Ensure all fittings are properly seated to avoid leaks or voids.

Q3: Can I modify the EP method to further improve the peak shape?

While deviations from a pharmacopoeial method must be validated, the following adjustments are common strategies for improving the chromatography of basic compounds.

ParameterRecommended AdjustmentScientific Rationale
Mobile Phase pH Lower pH to ~2.5Further suppresses the ionization of residual silanol groups, reducing secondary interactions.[6]
Basic Additive Increase Diethylamine concentration slightly (e.g., from 0.4 to 0.5% v/v)Provides more molecules to compete for and block active silanol sites. A concentration between 10-25 mM is often sufficient.[11]
Column Type Use a column with a novel bonding chemistry or a hybrid particle baseModern columns often have lower silanol activity or are designed to be more stable at low pH, providing superior peak shape for basic analytes.
Temperature Increase column temperature (e.g., to 35-40 °C)Can improve mass transfer kinetics and reduce peak tailing. However, be aware that silica-based columns can degrade faster at higher temperatures, especially outside the optimal pH range.[8]

Experimental Protocol: Method Optimization Study

If you need to optimize your method, follow this systematic approach:

  • Baseline Establishment:

    • Prepare the mobile phase and system exactly as described in the Cimetidine EP monograph.[4]

    • Inject a system suitability solution containing Cimetidine and all relevant impurities, including Impurity H.

    • Record the chromatogram and calculate the USP tailing factor for the Impurity H peak. A value of 1 is perfectly symmetrical; values >1.5 are generally considered poor.[8]

  • pH Adjustment Protocol:

    • Prepare a new batch of mobile phase A, adjusting the pH to 2.5 with phosphoric acid.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Re-inject the system suitability solution and compare the tailing factor to the baseline.

  • Additive Concentration Protocol:

    • If pH adjustment is insufficient, revert to the original pH of 2.8.

    • Prepare a new batch of mobile phase A with a slightly higher concentration of diethylamine.

    • Equilibrate the column and re-inject the system suitability solution. Compare the tailing factor.

  • Column Screening Protocol:

    • If mobile phase adjustments do not resolve the issue, test a new, modern, end-capped C18 column from a reputable manufacturer.

    • Follow the manufacturer's instructions for conditioning.

    • Equilibrate with the standard EP mobile phase and inject the system suitability solution. A high-performance column should provide a significant improvement.

By methodically addressing these potential causes, you can systematically troubleshoot and resolve peak shape issues for this compound, leading to more accurate and reliable analytical results.

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • TROUBLESHOOTING GUIDE – HPLC. Crawford Scientific. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Tailing in HPLC peak. ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed. [Link]

  • Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Semantic Scholar. [Link]

  • This compound | CAS 74886-59-2. Veeprho. [Link]

  • Detection method of related substances of cimetidine raw material medicine.
  • EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. ResearchGate. [Link]

  • Cimetidine. NCBI Bookshelf. [Link]

  • This compound. ALLMPUS. [Link]

  • Cimetidine. European Pharmacopoeia. [Link]

  • This compound - CAS - 74886-59-2. Axios Research. [Link]

  • Cimetidine. PubChem. [Link]

  • Cimetidine (Cimetidinum). The International Pharmacopoeia. [Link]

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"troubleshooting matrix effects in Cimetidine impurity analysis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting matrix effects in cimetidine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the sensitive detection and quantification of cimetidine-related impurities. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to make informed decisions in your analytical work.

Introduction to Matrix Effects in Cimetidine Analysis

Cimetidine, a histamine H2-receptor antagonist, is widely used in pharmaceutical formulations.[1][2][3] The analysis of its impurities is critical for ensuring drug safety and efficacy, and often requires highly sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). However, the accuracy and reliability of LC-MS data can be significantly compromised by matrix effects .

Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix.[4] These effects can lead to inaccurate quantification, poor reproducibility, and diminished sensitivity. This guide provides a structured approach to identifying, diagnosing, and mitigating matrix effects in your cimetidine impurity analysis workflows.

Troubleshooting Guide: A Question & Answer Approach

Issue 1: I'm observing poor peak shapes and inconsistent retention times for my cimetidine impurities.

Question: Why are the chromatographic peaks for my low-level impurities tailing or showing variable retention times, especially in early injections of a new batch?

Answer: This issue often points to problems with the chromatographic column or the sample matrix itself.

  • Column Overload: While it may seem counterintuitive for trace impurities, the high concentration of the main component, cimetidine, can overload the column. This is often a necessary compromise to detect very low-level impurities.[5] This can lead to peak distortion for closely eluting impurities.

  • Matrix Components: In pharmaceutical formulations, excipients such as polymers (e.g., HPMC, Sodium CMC)[2][3], binders, and fillers can adsorb to the column's stationary phase. In biological samples like plasma, phospholipids are notorious for causing such issues. This build-up can alter the column chemistry, leading to poor peak shapes and retention time shifts.

Troubleshooting Steps:

  • Gradient Optimization: Develop a gradient elution method that provides good separation between cimetidine and its impurities. A shallower gradient around the elution time of the impurities of interest can improve resolution.

  • Sample Dilution: If sensitivity allows, dilute the sample to reduce the concentration of both cimetidine and matrix components being introduced to the column.

  • Guard Column: Employ a guard column to protect the analytical column from strongly retained matrix components.

  • Column Washing: Implement a robust column washing step at the end of each run or analytical batch to remove strongly adsorbed matrix components. This typically involves a high percentage of a strong organic solvent.

Issue 2: My impurity concentrations are unexpectedly low and variable between samples.

Question: I'm experiencing significant signal suppression for my target impurities when analyzing extracted samples compared to my calibration standards prepared in a clean solvent. Why is this happening?

Answer: This is a classic symptom of ion suppression, a common matrix effect in electrospray ionization (ESI) mass spectrometry. Co-eluting matrix components compete with your analytes of interest for ionization in the MS source, leading to a reduced signal for your impurities.

  • Mechanism of Ion Suppression: In the ESI process, analytes in solution are converted to gas-phase ions. Co-eluting compounds can interfere with this process by altering the droplet surface tension, competing for charge, or forming neutral adducts with the analyte.[4]

  • Common Culprits:

    • In Pharmaceutical Formulations: Excipients like polyethylene glycols (PEGs), polysorbates, and salts can cause significant ion suppression.

    • In Biological Matrices (e.g., Plasma): Phospholipids are a major source of ion suppression. Salts and endogenous metabolites can also contribute.

Diagnostic Workflow for Ion Suppression:

The Post-Extraction Addition experiment is the gold standard for quantifying matrix effects.

Experimental Protocol: Post-Extraction Addition

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (cimetidine impurity standard) into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-level of your calibration curve).

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample (containing no analyte). Spike the analyte into the final extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte into the blank matrix before extraction at the same concentration.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpreting the Results:

Matrix Effect (%)Interpretation
~100%No significant matrix effect.
< 100%Ion Suppression.
> 100%Ion Enhancement.

Visualizing the Troubleshooting Workflow

MatrixEffect_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_mitigate Mitigation Strategies cluster_validate Validation Observe Inconsistent Results: Low/Variable Impurity Concentrations, Poor Peak Shape Diagnose Perform Post-Extraction Addition Experiment Observe->Diagnose IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Observe->IS Best Practice for Compensation ME_Calc Calculate Matrix Effect (ME) ME = (Area_PostSpike / Area_Neat) * 100 Diagnose->ME_Calc Interpret ME ≈ 100%? ME_Calc->Interpret SamplePrep Improve Sample Preparation (SPE, LLE, PLR) Interpret->SamplePrep No (ME < 85% or > 115%) Chromo Optimize Chromatography (Gradient, Column Chemistry) Interpret->Chromo No (ME < 85% or > 115%) Revalidate Re-evaluate ME and Validate Method (ICH Q2(R1)) Interpret->Revalidate Yes SamplePrep->Revalidate Chromo->Revalidate IS->Revalidate

Caption: A decision-making workflow for troubleshooting matrix effects.

Issue 3: How can I proactively minimize matrix effects during method development?

Question: What are the best strategies to reduce or eliminate matrix effects from the outset of my cimetidine impurity analysis method development?

Answer: A proactive approach focusing on sample preparation and chromatography is key. The goal is to separate the analytes of interest from the interfering matrix components before they reach the mass spectrometer.

1. Advanced Sample Preparation Techniques:

  • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup than simple protein precipitation. By choosing the appropriate sorbent and elution solvents, you can retain the cimetidine impurities while washing away many matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can be effective for separating compounds based on their differential solubility in two immiscible liquids. For plasma samples, a common approach is to use an organic solvent like ethyl acetate to extract cimetidine and its impurities.[1]

  • Phospholipid Removal (PLR): When working with plasma or serum, specialized PLR plates or cartridges can be used to selectively remove phospholipids, which are a primary cause of ion suppression.

2. Chromatographic Optimization:

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation of impurities from matrix components.

  • Mobile Phase Modifiers: The addition of small amounts of modifiers like formic acid or ammonium acetate to the mobile phase can improve peak shape and ionization efficiency.[1]

  • Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated, unretained matrix components and the main cimetidine peak, only allowing the eluent containing the impurities of interest to enter the MS source.

3. The "Gold Standard" for Compensation: Stable Isotope-Labeled Internal Standards (SIL-IS)

  • Principle: A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). It has nearly identical chemical and physical properties to the analyte and will co-elute. Crucially, it will be affected by matrix effects in the same way as the analyte.

  • Benefit: By monitoring the ratio of the analyte to the SIL-IS, any signal suppression or enhancement will affect both equally, and the ratio will remain constant, leading to accurate quantification.

  • Application: If you can synthesize or acquire SIL-IS for your key cimetidine impurities, this is the most robust way to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: Can I just use a different ionization technique to avoid matrix effects?

A1: While techniques like Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI, they may not be suitable for all analytes. Cimetidine and its related impurities are generally amenable to ESI. Switching ionization sources should be considered if other mitigation strategies fail and if the analytes are compatible with the alternative ionization method.

Q2: My matrix effect seems to vary between different lots of my drug product/plasma. What should I do?

A2: This is a common issue and highlights the importance of robust method validation. According to FDA guidance, matrix effects should be evaluated across multiple sources or lots of the matrix.[6] If variability is significant, you must develop a more robust sample cleanup procedure or use a SIL-IS to ensure the method is reliable across different sample batches.

Q3: Is it possible for the cimetidine API itself to cause matrix effects on its impurities?

A3: Yes, this is a form of "analyte-induced matrix effect." The high concentration of cimetidine eluting from the column can suppress the ionization of closely eluting, low-level impurities. This is another reason why good chromatographic separation is crucial.

Q4: What are the regulatory expectations regarding matrix effects for impurity analysis?

A4: Regulatory bodies like the FDA and the principles outlined in ICH Q2(R1) require that analytical procedures are validated to be suitable for their intended purpose.[1][7] This includes demonstrating the specificity and accuracy of the method in the presence of matrix components. For bioanalytical methods, the FDA guidance is explicit about the need to investigate and minimize matrix effects.[6]

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. Retrieved from [Link]

  • An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry. (n.d.). Waters Corporation. Retrieved from [Link]

  • Development of a simple and rapid method for the determination of cimetidine in human plasma by high performance liquid chromatography-mass spectrometry. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Sulfur-specific detection of impurities in cimetidine drug substance using liquid chromatography coupled to high resolution inductively coupled plasma mass spectrometry and electrospray mass spectrometry. (2001). Analytical Chemistry. Retrieved from [Link]

  • Matrix Effects and Application of Matrix Effect Factor. (2018). Taylor & Francis Online. Retrieved from [Link]

  • Cimetidine. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Lyon (FR): International Agency for Research on Cancer. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved from [Link]

  • Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • USP 41 Official Monographs / Cimetidine. (2018). United States Pharmacopeia. Retrieved from [Link]

  • A single LC-tandem mass spectrometry method for the simultaneous determination of four H2 antagonists in human plasma. (2009). Journal of Chromatography B. Retrieved from [Link]

  • Formulation and Evaluation of Sustained Release Matrix Tablet of Cimetidine. (2021). Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

  • Hierarchical cluster analysis of cimetidine effects on metabolome. (2022). Clinical and Translational Science. Retrieved from [Link]

  • EFFECT OF CIMETIDINE AND RANITIDINE ON LIPID PROFILE AND LIPID PEROXIDATION IN γ-IRRADIATED MICE. (n.d.). SID. Retrieved from [Link]

  • Effect of Cimetidine on Metformin Pharmacokinetics and Endogenous Metabolite Levels in Rats. (2021). Drug Metabolism and Disposition. Retrieved from [Link]

  • Formulation and Evaluation of Sustained Release Matrix Tablet of Cimetidine. (2021). Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for Cimetidine Impurity Separation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for the chromatographic analysis of Cimetidine and its related substances. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the separation of Cimetidine from its process- and degradation-related impurities. As a basic compound, Cimetidine presents unique challenges in reversed-phase HPLC, primarily related to peak shape and selectivity. This guide moves beyond standard protocols to explain the scientific rationale behind method development and troubleshooting choices, ensuring robust and reliable results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the analysis of Cimetidine impurities. Each question is followed by an expert analysis of the root cause and a systematic approach to resolution.

Q1: Why am I observing significant peak tailing for the main Cimetidine peak?

Expert Analysis: Peak tailing for basic compounds like Cimetidine is a frequent issue in reversed-phase HPLC.[1] The primary cause is secondary ionic interactions between the protonated amine groups on Cimetidine and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[1] This is especially problematic at mid-range pH values (approx. 4-7) where silanols are ionized and Cimetidine is protonated. Other potential causes include column overload, extra-column dead volume, or using an unbuffered mobile phase.[1]

Troubleshooting Protocol:

  • Verify and Adjust Mobile Phase pH: The most effective way to mitigate silanol interactions is to control the mobile phase pH.

    • Low pH Approach (Ion Suppression of Silanols): Adjust the mobile phase pH to between 2.5 and 3.5 using an appropriate buffer like phosphate or formate.[2][3] At this low pH, most surface silanols are protonated (Si-OH) and neutral, minimizing ionic interactions with the positively charged Cimetidine molecule. This is the most common and recommended strategy.

    • High pH Approach (Ion Suppression of Analyte): Alternatively, using a high pH mobile phase (e.g., pH > 8.5, ensuring column compatibility) will deprotonate the Cimetidine molecule, rendering it neutral. This also eliminates the secondary interaction but requires a pH-stable column.

  • Introduce a Competing Base (Tailing Reducer): If pH adjustment alone is insufficient, add a small concentration (0.1-1%) of a competing base, such as Triethylamine (TEA), to the mobile phase.[1][4] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively masking them from Cimetidine.

  • Reduce Sample Load: Injecting too much analyte can saturate the stationary phase and lead to peak distortion. Reduce the injection volume or sample concentration to see if the peak shape improves.[1]

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups have been chemically derivatized to make them less active. The European Pharmacopoeia specifies an end-capped octadecylsilyl silica gel column for this reason.[5] Ensure you are using a high-quality, end-capped column suitable for basic compounds.

Q2: I am struggling to separate two critical impurities. How can I improve the resolution?

Expert Analysis: Achieving adequate resolution between structurally similar impurities requires careful manipulation of chromatographic selectivity. The key parameters that influence selectivity are the type of organic modifier, mobile phase pH, and temperature. For ionizable compounds like Cimetidine and its impurities, pH is the most powerful tool for altering selectivity.[6]

Optimization Strategy:

  • Perform a pH Scouting Experiment:

    • Prepare a series of mobile phases with identical compositions but varying the pH of the aqueous buffer (e.g., pH 2.5, 3.0, 3.5, 5.0, 6.0, 7.0).

    • Analyze your sample with each mobile phase while keeping the gradient, flow rate, and temperature constant.

    • Plot the retention time of each peak versus pH. The pH at which the elution order of the critical pair changes or their separation is maximized is the optimal pH. It is crucial to operate at least 1.5-2 pH units away from the pKa of the analytes to avoid peak splitting and poor reproducibility.[6][7]

  • Change the Organic Modifier: If pH adjustments are not sufficient, changing the organic solvent can provide a different selectivity.

    • If you are using acetonitrile, try substituting it with methanol, or vice-versa. Acetonitrile and methanol interact differently with analytes and the stationary phase, which can alter the elution pattern of closely related impurities. The USP monograph for Cimetidine, for instance, specifies a methanol-based mobile phase.[8]

  • Optimize the Gradient Profile: A shallow gradient provides more time for compounds to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.

    • Decrease the rate of change of the organic modifier (%B/min) across the region where your critical impurities elute. For example, if the peaks elute between 10 and 15 minutes in a 30-minute gradient, try programming a much shallower gradient segment in that window.

  • Adjust Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it will also increase backpressure. Conversely, increasing temperature can improve efficiency but may decrease resolution if the peaks move closer together. Evaluate temperatures between 25°C and 40°C.

Frequently Asked Questions (FAQs)
What is a good starting mobile phase for developing a Cimetidine impurity method?

A robust starting point, based on pharmacopeial methods and published literature, would be a reversed-phase gradient method on a C18 column.[5][8][9]

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, end-capped (e.g., 250 x 4.6 mm, 5 µm)End-capping is critical to minimize peak tailing for the basic Cimetidine analyte.[1][5]
Mobile Phase A 10-25 mM Potassium Phosphate bufferPhosphate is an excellent buffer for controlling pH in the 2.5-3.5 range.[2][3]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity.[2][8]
pH (Aqueous) Adjust to 2.8 - 3.5 with Phosphoric AcidThis low pH protonates silanol groups, preventing secondary interactions and improving peak shape.[2][4]
Gradient 5% to 70% B over 30-40 minutesA broad gradient is a good starting point to ensure all impurities are eluted from the column.
Flow Rate 1.0 - 1.2 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 220 nmCimetidine and its related substances have strong absorbance at this wavelength.[5][8]
Why do some official methods use ion-pair reagents like sodium hexanesulfonate?

Ion-pair chromatography is an older technique used to improve the retention and peak shape of charged molecules on reversed-phase columns. The USP method for Cimetidine organic impurities specifies sodium 1-hexanesulfonate.[8]

  • Mechanism: The alkyl chain of the hexanesulfonate anion partitions into the non-polar C18 stationary phase, while its negatively charged sulfonate group remains exposed. This creates a dynamic ion-exchange surface that attracts the positively charged Cimetidine, increasing its retention.

  • Drawbacks: Ion-pair reagents are known to be "sticky" and can permanently modify the column, making it difficult to switch back to standard reversed-phase methods. They also require long equilibration times and can be incompatible with mass spectrometry. Modern, high-purity, end-capped columns often provide excellent peak shape without the need for these reagents.[2]

Visualized Workflows and Concepts

To further clarify the optimization process, the following diagrams illustrate key decision-making workflows and scientific principles.

G start Observe Peak Tailing for Cimetidine check_ph Is Mobile Phase Buffered at Low pH (2.5-3.5)? start->check_ph adjust_ph ACTION: Adjust pH to 2.5-3.5 with Phosphate Buffer check_ph->adjust_ph No check_additive Is a Tailing Reducer (e.g., TEA) Used? check_ph->check_additive Yes result_good Peak Shape Acceptable adjust_ph->result_good add_additive ACTION: Add 0.1% Triethylamine (TEA) to Mobile Phase check_additive->add_additive No check_load Is Sample Concentration Too High? check_additive->check_load Yes add_additive->result_good reduce_load ACTION: Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes check_column Is Column Old or Not End-Capped? check_load->check_column No reduce_load->result_good replace_column ACTION: Replace with a New, End-Capped Column check_column->replace_column Yes result_bad Peak Shape Still Tailing check_column->result_bad No replace_column->result_good

Caption: Troubleshooting workflow for Cimetidine peak tailing.

G cluster_low_ph Low pH Mobile Phase (e.g., pH 2.8) cluster_mid_ph Mid-Range pH (e.g., pH 5.0) c18_low C18 Stationary Phase Protonated Silanols (Si-OH) cimetidine_low Cimetidine (Protonated, R-NH+) - Polar - Repelled by surface - Elutes Faster cimetidine_low->c18_low:f0 Weak Hydrophobic Interaction c18_mid C18 Stationary Phase Ionized Silanols (Si-O⁻) cimetidine_mid Cimetidine (Protonated, R-NH+) - Polar - Strong Ionic Interaction - PEAK TAILING cimetidine_mid->c18_mid:f1 Strong Secondary Interaction info This diagram illustrates why controlling pH is critical. At low pH, repulsive forces are minimized, leading to good peak shape. At mid-pH, strong ionic attraction to silanols causes severe tailing.

Caption: Effect of pH on Cimetidine interaction with a C18 column.

References
  • Validation of a simplified method for determination of cimetidine in human plasma and urine by liquid chromatography with ultraviolet detection.
  • CIMETIDINE Cimetidinum. EUROPEAN PHARMACOPOEIA 7.0.
  • cimetidine hydrochloride and its Impurities.
  • A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma.
  • Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies. PubMed.
  • A sensitive and reliable RP-HPLC method for the detection of cimetidine - a H2 receptor antagonist in human plasma. Letters in Applied NanoBioScience.
  • Cimetidine-impurities.
  • USP 41 Official Monographs / Cimetidine 935.
  • Cimetidine. Pharmaceutical Drugs - NCBI Bookshelf - NIH.
  • High performance liquid chromatographic method development and validation of cimetidine in human plasma for bioequivalence study. IIUM Repository (IRep).
  • Technical Support Center: Cimetidine-d3 HPLC Analysis. Benchchem.
  • Detection method of related substances of cimetidine raw material medicine.
  • EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. [Source not provided].
  • High-pressure liquid chromatographic analysis of cimetidine, a histamine H2-receptor antagonist, in blood and urine. PubMed.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Source not provided].
  • Exploring the Role of pH in HPLC Separ
  • How does pH affect the results of HPLC results?. Quora.
  • Exploring the Role of pH in HPLC Separ
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.

Sources

Technical Support Center: Method Robustness for Cimetidine EP Impurity H Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Cimetidine EP Impurity H. This guide is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting analytical methods for this specific impurity. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to build and maintain robust analytical methods.

A robust analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] This is a critical component of method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][3] For an impurity quantification method, robustness ensures that the method can be reliably transferred between laboratories and instruments without compromising its performance.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analytical method for this compound.

Q1: What is this compound and why is its quantification important?

A1: this compound, also known as Cimetidine Disulfane Impurity, is a known related substance of the active pharmaceutical ingredient (API) Cimetidine.[4] Its chemical name is 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine).[5][6] The European Pharmacopoeia (EP) sets limits for this and other impurities to ensure the safety and efficacy of the final drug product.[7] A robust analytical method is essential to accurately quantify Impurity H, ensuring that it does not exceed these specified limits.

Q2: What is a typical chromatographic system for the analysis of Cimetidine and its impurities?

A2: The European Pharmacopoeia monograph for Cimetidine specifies a reversed-phase liquid chromatography (LC) method.[7] A common setup includes:

  • Column: An end-capped octadecylsilyl silica gel column (L1 packing), typically with a 5 µm particle size.[7][8]

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile.[7][9] The use of an ion-pairing agent like sodium 1-hexanesulfonate can also be employed to improve retention and peak shape for the polar analytes.[8]

  • Detection: UV detection, typically around 220 nm.[8]

Q3: Why is the pH of the mobile phase a critical parameter for this analysis?

A3: The pH of the mobile phase is critical due to the chemical structures of Cimetidine and Impurity H. Both molecules contain multiple basic nitrogen atoms within their guanidine and imidazole (for Cimetidine) moieties. Small changes in the mobile phase pH can alter the ionization state of these functional groups. This change in ionization directly impacts the hydrophobicity of the molecules and their interaction with the C18 stationary phase, leading to significant shifts in retention time and potentially co-elution with other impurities.[10][11] Therefore, controlling the pH with a suitable buffer is paramount for a robust method.

Q4: How do forced degradation studies relate to the robustness of an impurity quantification method?

A4: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are used to develop stability-indicating analytical methods.[12][13] These studies help identify potential degradation products, including Impurity H. The analytical method must be able to separate the API from all known impurities and degradants. The robustness study then confirms that these critical separations are maintained despite small variations in method parameters, ensuring the method is reliable for stability testing throughout the product's shelf life.[12]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q1: I'm observing significant shifts in the retention time for Impurity H. What are the likely causes?

A1: Retention time variability is a common issue in HPLC.[14] For Impurity H, the primary causes are:

  • Mobile Phase pH Fluctuation: As discussed in the FAQs, even minor pH shifts (±0.1-0.2 units) can cause drift. Ensure your buffer is prepared accurately and has sufficient buffering capacity. Always check the pH after mixing all aqueous components.[11][15]

  • Inconsistent Mobile Phase Composition: An error in the ratio of aqueous to organic phase will directly impact retention. Use precise volumetric glassware or a calibrated pump for mixing. If using an online mixing system, ensure the proportioning valves are functioning correctly.[14]

  • Column Temperature Variation: Fluctuations in ambient temperature can affect retention. Using a column oven is highly recommended to maintain a stable temperature.[15]

  • Column Equilibration: Insufficient column equilibration time before starting a sequence can lead to drifting retention times, especially in gradient methods.[16] Ensure at least 10-15 column volumes of mobile phase pass through the column before the first injection.

Q2: The peak for Impurity H is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing can compromise quantification and integration.[17] Potential causes and solutions include:

  • Secondary Silanol Interactions: The silica backbone of the column has acidic silanol groups that can interact with the basic nitrogens on Impurity H, causing tailing. Using a modern, high-purity, end-capped column can minimize these interactions. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5) can also help by protonating the silanols and reducing their activity.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to poor peak shape.[14] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column itself.[10][16]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[14][15]

Q3: I am seeing extraneous or "ghost" peaks in my chromatogram. What is their origin?

A3: Ghost peaks are peaks that appear in the chromatogram but are not related to the injected sample. Common sources are:

  • Contaminated Mobile Phase: Impurities in solvents or additives can concentrate on the column during equilibration and elute as peaks during a gradient run.[18] Use high-purity, HPLC-grade solvents and reagents.

  • Injector Carryover: Residual sample from a previous injection can be introduced into the current run.[11][19] Ensure your injector's wash solvent is effective at dissolving Cimetidine and its impurities and that the wash volume is sufficient.

  • System Contamination: Contaminants can build up in various parts of the HPLC system (e.g., pump seals, filters). Regular preventative maintenance is crucial.[16]

Experimental Protocol: Robustness Study

This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for quantifying this compound, in accordance with ICH guidelines.[20][21]

Define Parameters and Variation Ranges

The first step is to identify the method parameters that could influence the results and define a realistic range of variation for each.

Parameter Nominal Value (Example) Variation Range Rationale for Inclusion
Mobile Phase pH 3.0± 0.2 unitsAffects ionization and retention of basic analytes.[11]
Column Temperature 30 °C± 5 °CInfluences viscosity and reaction kinetics, affecting retention and resolution.[15]
Organic Modifier % 25% Acetonitrile± 2% (absolute)Directly impacts the elution strength of the mobile phase and retention times.
Flow Rate 1.0 mL/min± 0.1 mL/minAffects retention time, resolution, and column pressure.
Wavelength 220 nm± 2 nmCan affect sensitivity if the measurement is not at the lambda max.
Column Batch Batch ABatch BEvaluates the impact of minor variations in column packing and chemistry.
Experimental Design

A one-factor-at-a-time (OFAT) approach can be used, where each parameter is varied while the others are held at their nominal values. Prepare a system suitability solution (containing Cimetidine and relevant impurities, including Impurity H) and a test solution.

Step-by-Step Execution
  • Nominal Condition Run:

    • Set up the HPLC system with all parameters at their nominal values.

    • Equilibrate the column for at least 30 minutes.

    • Inject the system suitability solution (e.g., six replicate injections) and the test solution.

    • Verify that all system suitability criteria (e.g., resolution, tailing factor, precision) are met.

  • Parameter Variation Runs:

    • For each parameter, adjust it to its low and high variation levels (e.g., for pH, test at 2.8 and 3.2).

    • For each level, re-equilibrate the system.

    • Inject the system suitability and test solutions.

    • Record the results.

  • Data Analysis:

    • For each condition, evaluate the system suitability parameters.

    • Calculate the concentration of Impurity H in the test solution.

    • Compare the results from the varied conditions to the nominal condition.

Acceptance Criteria

The method is considered robust if the results remain within acceptable limits across all tested variations.

  • System Suitability: All system suitability criteria must be met under all conditions (e.g., resolution between critical pairs > 1.5).[7]

  • Impurity Quantification: The quantified value of Impurity H should not vary significantly. A common criterion is that the relative standard deviation (RSD) of all results (nominal + variations) is ≤ 5.0%.

Visualizations

Robustness Study Workflow

Robustness_Workflow A 1. Identify Critical Method Parameters B 2. Define Variation Ranges (e.g., pH ±0.2) A->B C 3. Prepare System Suitability & Test Solutions B->C D 4. Run Method at Nominal Conditions C->D E 5. Verify System Suitability D->E F 6. Vary One Parameter (e.g., pH = 2.8) E->F SST Pass G 7. Analyze Samples F->G H 8. Repeat for All Parameter Variations G->H I 9. Collate & Analyze Data (SST, Quantification) H->I J 10. Assess Against Acceptance Criteria I->J K Method is Robust J->K

Caption: Workflow for a systematic robustness study.

Potential Sources of Method Variability

Ishikawa Result Poor Robustness (Variable Results) Instrument Instrument Result->Instrument Method Method Result->Method Column Column Result->Column Analyst Analyst Result->Analyst Pump Seals Pump Seals Instrument->Pump Seals Detector Lamp Detector Lamp Instrument->Detector Lamp Column Oven Column Oven Instrument->Column Oven Mobile Phase Prep Mobile Phase Prep Method->Mobile Phase Prep Sample Prep Sample Prep Method->Sample Prep Batch Variation Batch Variation Column->Batch Variation Contamination Contamination Column->Contamination Integration Error Integration Error Analyst->Integration Error Flow Rate Inaccuracy Flow Rate Inaccuracy Pump Seals->Flow Rate Inaccuracy Pressure Fluctuations Pressure Fluctuations Flow Rate Inaccuracy->Pressure Fluctuations Baseline Noise Baseline Noise Detector Lamp->Baseline Noise Temp. Fluctuation Temp. Fluctuation Column Oven->Temp. Fluctuation pH Error pH Error Mobile Phase Prep->pH Error Buffer Capacity Buffer Capacity pH Error->Buffer Capacity Solvent Choice Solvent Choice Sample Prep->Solvent Choice Dilution Error Dilution Error Solvent Choice->Dilution Error Silanol Activity Silanol Activity Batch Variation->Silanol Activity Stationary Phase Bleed Stationary Phase Bleed Silanol Activity->Stationary Phase Bleed Frit Plugging Frit Plugging Contamination->Frit Plugging Inconsistent Technique Inconsistent Technique Integration Error->Inconsistent Technique Sample Handling Sample Handling Inconsistent Technique->Sample Handling

Caption: Cause-and-effect diagram for HPLC method variability.

References

  • Tag: robustness testing ICH Q2.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chrom
  • This compound | CAS Number 74886-59-2. Klivon.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Q2 Robust. Scribd.
  • This compound | CAS 74886-59-2. Veeprho.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. MDPI.
  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine.
  • Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chrom
  • This compound. ALLMPUS.
  • CIMETIDINE Cimetidinum.
  • Forced Degrad
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Detection method of related substances of cimetidine raw material medicine.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Review on Common Observed HPLC Troubleshooting Problems.
  • USP 41 Official Monographs / Cimetidine 935.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Problem with Impurity.Please help me!.

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Technical Support Center: Addressing Low UV Absorption of Cimetidine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the detection and quantification of cimetidine impurities due to their poor ultraviolet (UV) absorption. This document provides in-depth troubleshooting advice, alternative analytical strategies, and detailed protocols to ensure robust and accurate impurity profiling.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC-UV analysis of cimetidine and its related substances.

Question 1: I am following a standard HPLC-UV method, but I cannot detect certain process impurities or degradants. Why is this happening?

Answer:

This is a frequent challenge rooted in the chemical structure of the impurities. The ability of a molecule to absorb UV light depends on the presence of a "chromophore"—typically a system of conjugated double bonds or aromatic rings.

  • The Science: Cimetidine itself possesses an imidazole ring and a cyanoguanidine group, which provide adequate UV absorbance, typically around 218-220 nm.[1][2] However, impurities formed during synthesis or degradation may lack or have a significantly altered chromophore. For instance, if a synthetic precursor without the imidazole ring is present, or if a degradation reaction cleaves the molecule, the resulting impurity may be essentially "invisible" to a UV detector.[3][4]

  • Immediate Troubleshooting Steps:

    • Lower the Wavelength: Attempt analysis at a lower wavelength, such as 200-210 nm. Many organic molecules, even without strong chromophores, will show some absorbance in this "far-UV" region. However, be aware that mobile phase transparency and baseline noise can become significant issues at these wavelengths.

    • Use a Photodiode Array (PDA) Detector: If you are using a single-wavelength UV detector, switch to a PDA detector. A PDA scans a range of wavelengths simultaneously, allowing you to extract the spectrum of each peak. This can help you find a wavelength with a better response for your impurity and confirm if a peak is truly absent or just has a different absorption maximum than cimetidine.[5]

    • Confirm Peak Purity: Use the PDA to assess the spectral purity of your main cimetidine peak. A spectrally impure peak could indicate the co-elution of a non-absorbing impurity.

Question 2: My initial troubleshooting failed. What are my options when UV detection is not viable for quantifying these impurities?

Answer:

When impurities are non-chromophoric, you must employ alternative detection technologies. The choice of detector depends on the properties of the impurity and the requirements of your analysis (e.g., quantitative accuracy, structural information).

The primary alternatives are universal "mass-based" detectors or highly specific mass spectrometry.

  • Charged Aerosol Detection (CAD): This is an excellent first choice for non-volatile impurities that lack a chromophore.[6] CAD works by nebulizing the column eluent, drying the droplets to form analyte particles, charging these particles, and then measuring the electrical charge with an electrometer.[7] The response is proportional to the mass of the analyte, largely independent of its chemical structure.[8][9] This makes it a powerful tool for quantifying unknown impurities without needing a specific reference standard.[6]

  • Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a mass-based detector suitable for non-volatile analytes. It measures the light scattered by particles formed after solvent evaporation. While useful, CAD generally offers better sensitivity and a more consistent response across a wider range of compounds.[8]

  • Mass Spectrometry (MS): LC-MS is the gold standard for both quantifying and identifying impurities.[10] It offers unparalleled sensitivity and specificity. By selecting specific ions to monitor (Selected Ion Monitoring, SIM) or fragment ions (Selected Reaction Monitoring, SRM), you can detect impurities at very low levels, even if they co-elute with other components.[11][12] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is crucial for identifying unknown impurities.[13]

Workflow for Method Development with Alternative Detectors

Switching from a UV-based method requires a structured approach. The following workflow outlines the key decision points and steps for implementing a robust alternative method.

G start Problem: Impurity has low/no UV response check_volatility Is the impurity volatile? start->check_volatility gc_ms Consider GC-MS (e.g., for residual solvents) check_volatility->gc_ms Yes check_non_volatile Is the impurity non-volatile? check_volatility->check_non_volatile No select_detector Select Alternative Detector check_non_volatile->select_detector Yes cad_elsd CAD or ELSD (For universal quantitation) select_detector->cad_elsd Need universal response lc_ms LC-MS (For highest sensitivity & identification) select_detector->lc_ms Need identification derivatization Chemical Derivatization (To add a chromophore) select_detector->derivatization Must use existing UV detector develop_cad Develop CAD/ELSD Method: - Optimize nebulizer settings - Use inverse gradient for response uniformity cad_elsd->develop_cad develop_ms Develop LC-MS Method: - Select ionization source (ESI/APCI) - Optimize MS parameters (SIM/SRM) - Use MS-compatible mobile phase lc_ms->develop_ms develop_deriv Develop Derivatization Protocol: - Select reagent (e.g., Dansyl Chloride) - Optimize reaction conditions - Validate for by-products derivatization->develop_deriv validate Validate Method per ICH Guidelines develop_cad->validate develop_ms->validate develop_deriv->validate

Caption: Decision workflow for selecting an analytical strategy.

Detector Comparison for Non-Chromophoric Cimetidine Impurities

The table below summarizes the key characteristics of the recommended alternative detectors to help guide your selection process.

Detector Principle Selectivity Gradient Compatibility Pros for Cimetidine Impurities Cons
Charged Aerosol Detector (CAD) Measures charge of aerosolized analyte particlesUniversal for non-volatile analytesExcellent (Inverse gradient recommended for best performance[9])Provides uniform response for different structures, ideal for quantifying unknowns without standards.[8]Requires non-volatile mobile phase additives; response can be non-linear.
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized analytesHighly selective and specificExcellent (Requires volatile buffers like ammonium formate/acetate)Unmatched sensitivity and provides structural information for identification.[10][14]Higher cost and complexity; response varies significantly between compounds.
Chemical Derivatization + UV Chemical reaction to attach a chromophore to the analyteSelective to the functional group being derivatizedGoodAllows use of standard HPLC-UV equipment; can significantly enhance sensitivity.[15][16]Adds method complexity; potential for side-products; may not work for all impurities.

Experimental Protocols

Protocol 1: Universal Impurity Analysis using HPLC-CAD

This protocol provides a starting point for detecting non-volatile cimetidine impurities.

  • Chromatographic System:

    • HPLC System: Any standard HPLC or UHPLC system.

    • Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™ CAD).

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[5]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-grade).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-30 min: Ramp to 70% B

      • 30-35 min: Hold at 70% B

      • 35-36 min: Return to 5% B

      • 36-40 min: Re-equilibration

    • Flow Rate: 1.0 mL/min.

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C (optimize for signal-to-noise).

    • Nebulizer Gas: Nitrogen at 60-80 psi.

    • Data Collection Rate: 10 Hz.

    • Inverse Gradient: If available, configure a post-column pump to deliver an inverse of the analytical gradient to ensure a consistent mobile phase composition enters the detector, stabilizing the response.[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the cimetidine drug substance in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.

Protocol 2: Pre-Column Derivatization for Impurities with Amine Groups

Many potential cimetidine impurities may contain primary or secondary amine functionalities. This protocol uses Dansyl Chloride, a common derivatizing agent that adds a highly fluorescent and UV-active group.[17]

Caption: Workflow for pre-column derivatization with Dansyl Chloride.

  • Reagent Preparation:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH with NaOH.

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution in acetonitrile. (Handle with care, toxic).

    • Quenching Solution: Prepare a 10 mg/mL solution of methylamine hydrochloride in water.

  • Derivatization Procedure:

    • Pipette 100 µL of your sample solution into a microvial.

    • Add 200 µL of the Borate Buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Cap the vial, vortex, and incubate in a heating block at 60°C for 45 minutes.

    • Remove from heat and cool to room temperature.

    • Add 50 µL of the quenching solution to consume unreacted Dansyl Chloride. Vortex and let stand for 10 minutes.

    • The sample is now ready for injection onto an HPLC system with UV (approx. 254 nm) or fluorescence detection.

Trustworthiness and Validation: Any new method, whether using an alternative detector or derivatization, must be fully validated according to ICH Q2(R1) guidelines. This includes specificity, linearity, range, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose.

References

  • ESA Biosciences, Inc. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.
  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
  • LCGC International. (n.d.). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology, 38(14), 3933–3940.
  • Chromatography Today. (2018). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities.
  • Bohrium. (2020). Recent applications of the charged aerosol detector for liquid chromatography in drug quality control.
  • PubMed. (1998). Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance. J Pharm Biomed Anal, 17(3), 455-71.
  • PubMed. (1999). Quantitative analysis of cimetidine in human plasma using LC/APCI/SRM/MS. J Mass Spectrom, 34(7), 712-9.
  • JASCO. (2022). Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection.
  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis, 19(8), 629-651.
  • ResearchGate. (n.d.). Development of a simple and rapid method for the determination of cimetidine in human plasma by high performance liquid chromatography-mass spectrometry (HPLC-MS/MS): Application to a bioequivalence study.
  • ResearchGate. (n.d.). Cimetidine Quantification in Human Plasma by High-performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. Application to a Comparative Pharmacokinetics Study.
  • Academic Journals. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an.
  • PubMed. (1977). High-pressure liquid chromatographic analysis of cimetidine, a histamine H2-receptor antagonist, in blood and urine. J Pharm Sci, 66(8), 1160-3.
  • Waters Corporation. (n.d.). An Automated Processing of LC-MS Data for the Detection of Drug Impurities and Degradants in the Pharmaceutical Industry.
  • ResearchGate. (n.d.). The experimental UV–visible spectra of cimetidine in (a) H2O, (b) EtOh, and (c) DMSO.
  • Science.gov. (n.d.). precolumn derivation hplc: Topics.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • Alfa Chemistry. (2025). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • BenchChem. (2025). A Comparative Guide to Methods for Detecting and Quantifying Impurities.
  • SIELC Technologies. (n.d.). Separation of Cimetidine on Newcrom R1 HPLC column.
  • Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies.
  • Sherma, J., & Fried, B. (2001). Analysis of the Active Ingredient Cimetidine in Acid Reduction Tablets By High Performance Thin Layer Chromatography with Ultraviolet Absorption Densitometry. Journal of Liquid Chromatography & Related Technologies, 24(15), 2369-2378.
  • PubMed. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. J Pharm Biomed Anal, 15(1), 1-5.
  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC.
  • International Journal of Pharmaceutical and Clinical Research. (2012). EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS.
  • PubMed. (2001). Sulfur-specific detection of impurities in cimetidine drug substance using liquid chromatography coupled to high resolution inductively coupled plasma mass spectrometry and electrospray mass spectrometry. Anal Chem, 73(19), 4722-8.
  • ResearchGate. (n.d.). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine.
  • National Center for Biotechnology Information. (n.d.). Cimetidine - Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50.
  • CONICET. (2015). Thermally induced solid-state transformation of cimetidine. A multi-spectroscopic/chemometrics determination of the kinetics of. Analytica Chimica Acta, 875, 22-32.
  • ResearchGate. (2020). A sensitive and reliable RP-HPLC method for the detection of cimetidine -a H2 receptor antagonist in human plasma.
  • ResearchGate. (n.d.). Structure of Cimetidine UV visible spectroscopic methods for CIM.
  • National Institute of Standards and Technology. (n.d.). Cimetidine. In NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Journal of Drug Delivery and Therapeutics. (2022). Formulation Development and Evaluation of Oro-Dispersible Tablets Based On Solid Dispersion of Cimetidine. 12(6-S), 116-123.
  • University of Hertfordshire. (n.d.). Cimetidine. In AERU.
  • Semantic Scholar. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Journal of Chromatography A.

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Technical Support Center: Synthesis of Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for challenges related to the synthesis of Cimetidine EP Impurity H. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound, and what is its origin in the synthesis of Cimetidine?

Answer:

This compound, chemically known as 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), is a process-related impurity found in the manufacturing of Cimetidine.[1][2] Its structure is essentially a dimer of a key cimetidine precursor, linked by a disulfide (-S-S-) bond.

Origin: The most common synthetic routes for cimetidine involve the coupling of a thiol-containing intermediate, N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine, with a substituted imidazole ring. This thiol intermediate is highly susceptible to oxidation. Under non-ideal conditions, two molecules of this intermediate can undergo oxidative coupling to form the disulfide bond, resulting in the formation of Impurity H. This is a common side reaction if preventative measures are not strictly followed.

Below is a diagram illustrating the formation pathway.

Caption: Formation pathway of this compound.

Q2: During our cimetidine synthesis, HPLC analysis shows a consistently high level (>0.1%) of Impurity H. What are the most probable causes?

Answer:

Observing elevated levels of Impurity H is a classic process control issue directly linked to the oxidation of the thiol intermediate. The primary causes can be broken down into three categories:

  • Atmospheric Oxygen Exposure: The most frequent cause is the presence of oxygen in the reaction vessel. The thiol group (-SH) is readily oxidized to a disulfide (-S-S-) by atmospheric oxygen, especially in solution.

  • Inappropriate pH Control: The reaction to form cimetidine is often carried out under basic conditions (pH 8.0-9.5) to facilitate the nucleophilic attack of the thiol.[3] However, at higher pH values, the thiol is deprotonated to the more nucleophilic thiolate anion (-S⁻). This thiolate is significantly more susceptible to oxidation than its protonated thiol form. Poor pH control or localized pH "hot spots" can dramatically accelerate the formation of Impurity H.

  • Presence of Metal Catalysts: Trace amounts of metal ions (e.g., iron, copper) from reactors, reagents, or starting materials can act as catalysts, promoting the oxidation of thiols to disulfides even in the presence of minute quantities of oxygen.

Below is a troubleshooting workflow to help diagnose the root cause.

G start High Impurity H Detected check_atmosphere Is the reaction run under a strictly inert atmosphere (N₂ or Ar)? start->check_atmosphere check_ph Is pH monitored and controlled within the target range (e.g., 8.5-9.0)? check_atmosphere->check_ph Yes remedy_atmosphere Implement rigorous sparging of solvents and maintain positive inert gas pressure. check_atmosphere->remedy_atmosphere No check_reagents Have raw materials and solvents been tested for trace metal contamination? check_ph->check_reagents Yes remedy_ph Refine base addition protocol. Use a calibrated pH probe and ensure efficient stirring. check_ph->remedy_ph No remedy_reagents Source higher purity reagents. Consider using a metal chelator (e.g., EDTA) at trace levels. check_reagents->remedy_reagents No end_node Impurity H Levels Reduced check_reagents->end_node Yes remedy_atmosphere->check_ph remedy_ph->check_reagents remedy_reagents->end_node

Caption: Troubleshooting workflow for high Impurity H levels.

Q3: We are developing a process for synthesizing this compound as a reference standard. Could you provide a reliable synthetic protocol?

Answer:

Absolutely. Synthesizing Impurity H for use as a reference standard requires controlled oxidation of the thiol intermediate. Instead of preventing oxidation, the goal is to drive it to completion efficiently. A common and reliable method involves using a mild oxidizing agent like iodine or simply bubbling air through a basic solution of the thiol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine) via controlled oxidation.

Materials:

  • N-cyano-N'-methyl-N"-(2-mercaptoethyl)-guanidine (Thiol Intermediate)

  • Methanol (MeOH), HPLC grade

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH), 28% solution

  • Iodine (I₂)

  • Sodium Thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of the thiol intermediate in 20 mL of methanol.

  • pH Adjustment: Add 5 mL of deionized water. Slowly add ammonium hydroxide dropwise while stirring until the pH of the solution reaches 9.0-9.5. This deprotonates the thiol to the more reactive thiolate.

  • Oxidation: Prepare a 0.5 M solution of iodine in methanol. Add the iodine solution dropwise to the stirring thiol solution at room temperature. The dark color of the iodine should disappear upon addition. Continue adding until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine and complete consumption of the thiol.

  • In-Process Check (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The starting thiol spot should be completely consumed.

    • TLC System: Silica gel, Mobile Phase: Dichloromethane:Methanol (8:2).

  • Quenching: Quench the excess iodine by adding a few drops of a 10% aqueous sodium thiosulfate solution until the yellow color disappears completely.

  • Isolation:

    • Reduce the solvent volume by approximately 50% using a rotary evaporator.

    • The product will likely precipitate as a white solid. If not, slowly add the concentrated solution to 100 mL of cold deionized water with vigorous stirring to induce precipitation.

    • Isolate the solid product by vacuum filtration, wash with cold water (2 x 10 mL), and then with a small amount of cold methanol (5 mL).

  • Drying: Dry the solid product in a vacuum oven at 40°C overnight.

  • Characterization: Confirm the identity and purity of the synthesized Impurity H using ¹H-NMR, Mass Spectrometry (MS), and HPLC.[4]

ParameterRecommended ConditionRationale
pH 9.0 - 9.5Maximizes the concentration of the highly reactive thiolate anion.
Oxidant Iodine (I₂)A mild and controllable oxidant for thiol-disulfide coupling.
Temperature Room TemperatureSufficient for the reaction; avoids potential side reactions at higher temps.
Quenching Agent Sodium ThiosulfateEffectively and cleanly removes excess iodine from the reaction mixture.
Q4: What are the recommended analytical methods for the detection and quantification of Impurity H?

Answer:

High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for both detecting and quantifying this compound. Pharmacopoeial methods, such as those detailed in the European Pharmacopoeia (EP), provide validated conditions.[5][6]

Recommended HPLC Method Parameters (Based on EP guidelines):

  • Column: End-capped octadecylsilyl silica gel for chromatography (C18), 5 µm particle size, e.g., 250 mm x 4.6 mm.[6]

  • Mobile Phase: A gradient elution is typically used to achieve good separation between cimetidine and its various impurities.

    • Mobile Phase A: A buffered aqueous solution, for instance, a phosphate buffer adjusted to a specific pH (e.g., pH 2.5-3.5).[5]

    • Mobile Phase B: Acetonitrile or Methanol.[5]

  • Detection: UV spectrophotometer at 220 nm.[6]

  • Flow Rate: Typically around 1.0 - 1.2 mL/min.[5]

  • Column Temperature: Controlled, for example, at 30°C or 40°C.[5]

Identification and Quantification:

  • Identification: The retention time of Impurity H is compared against a qualified reference standard. In a typical EP method, Impurity H is a late-eluting impurity with a relative retention time of about 2.3 with reference to cimetidine.[6]

  • Quantification: The peak area of Impurity H in the sample chromatogram is measured against the peak area of a known concentration of the cimetidine reference standard, using a correction factor if necessary. For accurate quantification, it is best to use a specific, certified reference standard of Impurity H.

References
  • ALLMPUS. (n.d.). This compound. Retrieved from ALLMPUS website. [Link]

  • Google Patents. (2021).
  • Google Patents. (1982).
  • Veeprho. (n.d.). This compound | CAS 74886-59-2. Retrieved from Veeprho website. [Link]

  • Gpatindia. (2020). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from Gpatindia website. [Link]

  • Fintel, W. L., & Marks, I. N. (1982). Cimetidine: II. Adverse reactions and patterns of use. Annals of Internal Medicine, 97(5), 728–734. [Link]

  • Halmos, Z., Szántay, C., Jr., Brlik, J., Csehi, A., Varga, K., Horváth, P., Kislaki, M., Domány, G., Nemes, A., & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1–5. [Link]

  • National Center for Biotechnology Information. (n.d.). Cimetidine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. Retrieved from NCBI Bookshelf. [Link]

  • Drugs.com. (2024). Cimetidine Side Effects: Common, Severe, Long Term. Retrieved from Drugs.com. [Link]

  • GoodRx. (2024). 8 Cimetidine Side Effects You Should Know About. Retrieved from GoodRx. [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. [Link]

  • Axios Research. (n.d.). This compound - CAS - 74886-59-2. Retrieved from Axios Research website. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2012). CIMETIDINE Cimetidinum. Retrieved from Ph. Eur. Reference Standards. [Link]

  • Zhuang, Y., & Lin, J. (2011). Impact of impurities on IC50 values of P450 inhibitors. Drug Metabolism Letters, 5(2), 125-130. [Link]

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"purification strategies for Cimetidine disulfide impurity"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cimetidine purification. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, field-proven strategies and troubleshooting advice for tackling a common challenge: the removal of the cimetidine disulfide impurity. Our goal is to move beyond simple protocols and delve into the underlying scientific principles, empowering you to optimize your purification processes with confidence and precision.

Part 1: Understanding the Challenge - The Cimetidine Disulfide Impurity

Before we can effectively remove an impurity, we must first understand its identity and origin.

Q: What is the cimetidine disulfide impurity and how is it formed?

A: The primary disulfide impurity of cimetidine is a dimer formed through the oxidative coupling of two cimetidine molecules. The thioether sulfur atom in the cimetidine side chain is susceptible to oxidation, which can lead to the formation of a disulfide bridge between two molecules. The structure of a related impurity has been identified as 1,8-bis[(N'-cyano-N"-methyl)guanidino]-3,6-dithiaoctane[1][2]. This process can be exacerbated by the presence of oxidizing agents, exposure to air (oxygen) over prolonged periods, or certain conditions during synthesis and storage.

Understanding this formation mechanism is the first step in both preventing its occurrence and designing a robust purification strategy. Since the impurity is structurally similar to cimetidine but with double the molecular weight and altered polarity, these differences can be exploited for separation.

Part 2: Core Purification Strategies

Two primary methods have proven effective for removing the disulfide impurity from cimetidine: Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Recrystallization. The choice between them depends on the scale of your purification, the initial purity of your material, and the available equipment.

Strategy 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the most powerful technique for achieving high purity, as it offers superior resolution based on subtle differences in physicochemical properties between the active pharmaceutical ingredient (API) and its impurities.

We utilize reversed-phase chromatography, where the stationary phase (typically C18-bonded silica) is nonpolar, and the mobile phase is polar. Cimetidine and its disulfide impurity are both polar molecules, but the disulfide dimer is significantly larger and generally less polar than two individual cimetidine molecules. This difference in polarity is the key to their separation. The less polar disulfide impurity will have a stronger affinity for the nonpolar C18 stationary phase, causing it to be retained longer on the column than the more polar cimetidine. This results in a later elution time for the impurity and allows for the collection of a pure cimetidine fraction.

This protocol is a starting point and should be optimized for your specific system and impurity profile.

1. Analytical Method Development & Verification:

  • Before attempting a preparative run, verify the separation on an analytical scale. This conserves material and allows for rapid optimization.

  • A robust analytical method is crucial for accurately assessing the purity of fractions. A Chinese patent suggests a reversed-phase HPLC method using a phosphate buffer and acetonitrile gradient, which provides excellent separation of cimetidine and its related substances[3].

Parameter Recommended Starting Condition Rationale & Notes
Column C18 Reversed-Phase (e.g., Agilent ZORBAX SB-C18)[3]The C18 phase provides the necessary hydrophobicity to retain and separate cimetidine from its less polar disulfide impurity.
Mobile Phase A Phosphate Buffer (e.g., 0.01M KH₂PO₄, pH adjusted to 2.5-3.5)[3]The acidic pH ensures that the imidazole and guanidine groups are protonated, leading to consistent retention behavior.
Mobile Phase B Acetonitrile[3]A common organic modifier used to elute compounds from the column.
Gradient Optimized based on analytical run (e.g., 5-95% B over 20 min)A gradient is often necessary to first elute the polar cimetidine and then the more retained disulfide impurity in a reasonable time with good peak shape.
Flow Rate Scaled up from analytical (e.g., 20-50 mL/min for a 20mm ID column)Flow rate must be adjusted based on column diameter to maintain linear velocity and separation efficiency.
Detection UV at 220-230 nm[3]Cimetidine and its impurities have a chromophore that absorbs in this UV range, allowing for sensitive detection.
Sample Prep Dissolve crude cimetidine in Mobile Phase A to a concentration that avoids column overload.Ensure complete dissolution and filter the sample through a 0.45 µm filter to prevent column blockage.

2. Preparative Run & Fraction Collection:

  • Equilibrate the preparative column with the initial mobile phase conditions.

  • Inject the filtered crude sample onto the column.

  • Collect fractions as the cimetidine peak elutes. Start collecting just before the peak begins and stop just after it returns to baseline, avoiding the tail where the impurity might co-elute.

  • Continue the gradient to elute the disulfide impurity and regenerate the column.

3. Post-Run Analysis & Product Isolation:

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Pool the pure fractions.

  • Remove the mobile phase solvents via rotary evaporation or lyophilization to obtain the purified cimetidine.

HPLC_Workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Isolation Crude Crude Cimetidine Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Sample (0.45 µm) Dissolve->Filter Inject Inject on Prep-HPLC Filter->Inject Collect Collect Fractions Inject->Collect Analyze Purity Check (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Fractions >99.5% Pure Evaporate Solvent Removal Pool->Evaporate Pure Purified Cimetidine Evaporate->Pure

Caption: Workflow for Prep-HPLC Purification of Cimetidine.

Strategy 2: Recrystallization

Recrystallization is a classic, cost-effective purification technique that separates compounds based on differences in their solubility in a specific solvent or solvent system.[4][5]

The success of recrystallization hinges on selecting a solvent system where:

  • Cimetidine is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

  • The disulfide impurity is either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Given cimetidine's known solubility profile—sparingly soluble in water, but very soluble in alcohols like methanol and ethanol[6][7]—an alcohol/water system is a promising starting point. The larger, likely less polar disulfide impurity may have different solubility characteristics in such a system, allowing for separation.

1. Solvent Screening (Small Scale):

  • Test various solvents and solvent mixtures to find the ideal system. Refer to the table below.

  • Place ~50 mg of crude cimetidine in a test tube.

  • Add the chosen solvent dropwise while heating until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of pure crystals upon cooling.

Solvent/System Cimetidine Solubility Potential for Impurity Separation
Methanol Very soluble[6]May be a good primary solvent. An anti-solvent (like water or ether) might be needed to induce crystallization.
Ethanol Soluble[8]Similar to methanol, can be effective. Slower evaporation than methanol may yield better crystals.
Isopropanol Less soluble than MeOH/EtOHOften an excellent choice for recrystallization as the solubility gradient with temperature is steep.
Acetonitrile SolubleA polar aprotic option that can sometimes provide different selectivity compared to alcohols.
Water Sparingly soluble[6]Can be used as an "anti-solvent" in combination with a primary solvent like isopropanol or methanol.

2. Recrystallization Procedure (Scale-Up):

  • Place the crude cimetidine in an appropriately sized Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent (e.g., isopropanol) to completely dissolve the solid. Use a magnetic stir bar and hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.

  • Dry the purified crystals under vacuum to a constant weight.

3. Purity Assessment:

  • Analyze the purified cimetidine using the validated analytical HPLC method.

  • Obtain a melting point. Pure cimetidine melts at approximately 142°C[6]. A broad or depressed melting point indicates the presence of impurities.

Part 3: Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues in a Q&A format.

Q: My HPLC separation shows poor resolution between the cimetidine and disulfide peaks. What should I do?

A: Poor resolution is typically due to suboptimal chromatographic conditions.

  • Decrease Gradient Slope: A shallower gradient (e.g., increasing the organic phase by 1% per minute instead of 5%) provides more time for the compounds to interact with the stationary phase, improving separation.

  • Adjust pH: Ensure the mobile phase pH is in the optimal range of 2.5-3.5[3]. A slight adjustment can alter the ionization state of the molecules and improve peak shape and resolution.

  • Try a Different Stationary Phase: If a C18 column is not providing sufficient resolution, consider a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities that may better resolve the two compounds.

Q: I'm getting very low recovery after recrystallization. Why is this happening and how can I fix it?

A: Low recovery is a common issue and usually points to one of two causes:

  • Too Much Solvent: You may have added too much solvent during the dissolution step. The goal is to create a saturated solution at high temperature. Using excess solvent will keep more of your product dissolved in the mother liquor even after cooling. To fix this, you can evaporate some of the solvent to re-concentrate the solution.

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or oils. Always allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q: After purification by recrystallization, my analytical HPLC still shows a significant disulfide impurity peak. What's wrong?

A: This indicates that the chosen solvent system is not effective at separating the two compounds. The impurity is likely co-crystallizing with your product.

  • Re-evaluate Your Solvent System: You need a solvent where the solubility difference between cimetidine and the impurity is much larger. Try a multi-solvent system. For example, dissolve the crude material in a minimal amount of a "good" solvent (like methanol) and then slowly add a "poor" or "anti-solvent" (like water) at a high temperature until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to clarify and cool slowly.

  • Consider a Different Technique: If recrystallization fails, the physicochemical properties of the API and impurity may be too similar for this method to be effective. Prep-HPLC is the recommended next step.

Troubleshooting cluster_hplc If using HPLC cluster_xtal If using Recrystallization Problem High Impurity Level Post-Purification PoorRes Poor Resolution Problem->PoorRes ImpurityRemains Impurity Co-crystallizes Problem->ImpurityRemains LowYield Low Yield Problem->LowYield CheckMethod Check Method Parameters PoorRes->CheckMethod ShallowGrad Use Shallower Gradient CheckMethod->ShallowGrad AdjustpH Adjust Mobile Phase pH CheckMethod->AdjustpH NewCol Try Different Column (e.g., Phenyl-Hexyl) CheckMethod->NewCol CheckSolvent Re-evaluate Solvent System ImpurityRemains->CheckSolvent TooMuchSolvent Used Too Much Solvent? LowYield->TooMuchSolvent CoolSlow Cool Slower LowYield->CoolSlow MultiSolvent Try Multi-Solvent System CheckSolvent->MultiSolvent EvapSolvent Evaporate Excess Solvent TooMuchSolvent->EvapSolvent

Caption: Decision Tree for Troubleshooting Cimetidine Purification.

Part 4: Frequently Asked Questions (FAQs)
Q: What is a typical acceptable limit for the disulfide impurity in a cimetidine drug substance?

A: According to the United States Pharmacopeia (USP), for any single unspecified impurity, the limit is often not more than 0.2%. The total amount of all impurities should not exceed 1.0%[9]. However, specific limits should always be defined by the relevant pharmacopeial monograph or regulatory filing for the final drug product[10][11].

Q: How can I prevent or minimize the formation of the disulfide impurity during synthesis and storage?

A: Prevention is always the best strategy.

  • Inert Atmosphere: During the final steps of synthesis and during storage, using an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation by excluding atmospheric oxygen.

  • Control pH: The stability of cimetidine can be pH-dependent. Avoid strongly alkaline conditions, as they can sometimes promote oxidation[8].

  • Storage Conditions: Store the purified cimetidine in a well-closed container, protected from light, at controlled room temperature[6][9].

Q: Are there any analytical techniques other than HPLC for detecting this impurity?

A: While HPLC is the gold standard for quantification, other techniques can be used for identification and characterization. Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally useful for confirming the identity of the impurity by providing its molecular weight[12][13]. Techniques like Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks of purity[1][2].

References
  • Halmos, Z., Szántay Jr, C., Brlik, J., Csehi, A., Varga, K., Horváth, P., Kislaki, M., Domány, G., Nemes, A., & Görög, S. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1–5. [Link]

  • CN112394134A - Detection method of related substances of cimetidine raw material medicine. (2021).
  • Cimetidine (Cimetidinum). (n.d.). In The International Pharmacopoeia. World Health Organization. Retrieved from [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. PubMed. [Link]

  • Evans, E. H., Wolff, J. C., & Eckers, C. (2001). Sulfur-specific detection of impurities in cimetidine drug substance using liquid chromatography coupled to high resolution inductively coupled plasma mass spectrometry and electrospray mass spectrometry. ResearchGate. [Link]

  • Cimetidine. (1990). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 50. NCBI Bookshelf. [Link]

  • Cimetidine. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Evans, E. H., Wolff, J. C., & Eckers, C. (2001). Sulfur-specific detection of impurities in cimetidine drug substance using liquid chromatography coupled to high resolution inductively coupled plasma mass spectrometry and electrospray mass spectrometry. PubMed. [Link]

  • USP 41 Official Monographs / Cimetidine 935. (2018). Regulations.gov. [Link]

  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Semantic Scholar. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Cimetidine. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]

  • USP 35 Official Monographs / Cimetidine 2665. (2011). U.S. Pharmacopeia. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling for Cimetidine

Cimetidine was a breakthrough therapeutic agent, one of the first histamine H2-receptor antagonists to see widespread use in treating conditions like duodenal ulcers and gastroesophageal reflux disease.[1] Its mechanism relies on the competitive inhibition of histamine at the H2-receptor, which in turn reduces gastric acid secretion.[1] The synthesis and storage of any active pharmaceutical ingredient (API) like Cimetidine can lead to the formation of related substances or impurities. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.

Cimetidine EP Impurity H, chemically known as 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), is a specified impurity in the European Pharmacopoeia (EP) monograph for Cimetidine.[2][3][4] Its presence must be strictly controlled within defined limits. Therefore, a robust, reliable, and validated analytical method is not merely a quality control requirement; it is a cornerstone of patient safety and regulatory compliance.

This guide provides a comparative analysis of two common chromatographic approaches for the validation of an analytical method for quantifying this compound: a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UPLC) method. We will delve into the causality behind experimental choices and present the validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

The Regulatory Framework: Establishing Trustworthiness

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[7] The primary guidelines governing this process are issued by the ICH and the United States Pharmacopeia (USP).

  • ICH Q2(R1) - Validation of Analytical Procedures: This is the cornerstone document providing a detailed discussion of the validation characteristics required for various analytical tests.[5] For a quantitative impurity test, like the one for Impurity H, it mandates the evaluation of specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[6][8]

  • USP General Chapter <1225> - Validation of Compendial Procedures: This chapter provides the framework for validating analytical methods within the context of the USP.[9][10] It is largely harmonized with the ICH Q2 guidelines and categorizes analytical procedures, with impurity quantitation falling under Category II.[9][11]

Adherence to these guidelines ensures that the analytical method is reliable, reproducible, and fit for its purpose, forming a self-validating system of trust for regulatory bodies and manufacturers alike.

Method Selection: A Tale of Two Techniques

The choice of analytical technique is driven by the physicochemical properties of the analyte and the desired performance characteristics of the method (e.g., speed, sensitivity). For Cimetidine and its impurities, which are polar molecules, reversed-phase chromatography is the technique of choice.

  • Method A: Traditional HPLC: This workhorse method utilizes a standard C18 column with 5 µm particles. It is robust, widely available, and well-understood. However, it often requires longer run times and consumes more solvent.

  • Method B: Modern UPLC: This approach uses a column packed with sub-2 µm particles. The smaller particle size provides significantly higher chromatographic efficiency, leading to sharper peaks, better resolution, and much faster analysis times. This comes at the cost of requiring specialized high-pressure equipment.

The fundamental rationale for using a C18 stationary phase is its hydrophobic nature, which provides effective retention for the moderately polar Cimetidine and Impurity H molecules when used with an aqueous-organic mobile phase. A phosphate buffer is incorporated into the mobile phase to control the pH, ensuring consistent ionization and, therefore, reproducible retention times for the analytes.

The Validation Workflow: A Step-by-Step Experimental Comparison

The following diagram outlines the logical flow of the validation process, demonstrating the sequence of experiments performed to prove the method's suitability.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Method Optimization (Column, Mobile Phase, etc.) Specificity Specificity & Selectivity Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness

Caption: Logical workflow for analytical method validation.

Experimental Protocols

A. Chromatographic Conditions

ParameterMethod A: HPLCMethod B: UPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% B to 40% B over 20 min10% B to 40% B over 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL2 µL

Rationale: The UPLC method (Method B) uses a shorter column with smaller particles, enabling a significantly faster gradient and higher flow rate (relative to column volume), drastically reducing the run time.[12] The higher temperature in the UPLC method reduces mobile phase viscosity, allowing for efficient operation at high pressure.

B. Validation Parameter Walkthrough

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradants, or placebo components.

  • Protocol:

    • Prepare solutions of a placebo (all formulation excipients without the API).

    • Prepare a solution containing only Cimetidine API.

    • Prepare a solution containing only this compound reference standard.

    • Prepare a "spiked" solution containing the Cimetidine API, Impurity H, and the placebo.

    • Subject the spiked solution to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.

    • Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria: The peak for Impurity H in the spiked and stressed solutions must be free from any co-eluting peaks from the placebo, the main API, or any degradation products. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the Impurity H peak.

  • Comparative Insight: Both methods are expected to demonstrate specificity. However, the higher peak capacity of the UPLC method provides greater confidence in resolving Impurity H from potential closely eluting degradants, offering a superior demonstration of selectivity.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to create at least five concentration levels. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit is 0.2%, the range could be 0.05% to 0.24%).[6]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy (Trueness)

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Protocol:

    • Prepare a sample of the Cimetidine drug product.

    • Spike the drug product sample with known amounts of Impurity H reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate (for a total of 9 determinations).

    • Analyze the samples and calculate the percentage recovery of the added impurity.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within a laboratory (e.g., different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Analyze six replicate samples of Cimetidine spiked with Impurity H at 100% of the specification limit.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability study and the combined results of both studies.

  • Acceptance Criteria: The %RSD should be not more than 5.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.

    • Inject a solution at this concentration multiple times (n=6) and confirm that the precision (%RSD) meets the acceptance criteria (typically ≤ 10%).

  • Comparative Insight: The UPLC method, with its sharper peaks and lower baseline noise, will almost invariably yield a lower LOQ than the HPLC method, making it superior for detecting and quantifying trace-level impurities.

Data Interpretation: A Head-to-Head Comparison

The following table summarizes hypothetical but realistic validation data for the two methods, illustrating the performance differences.

Validation ParameterMethod A: HPLCMethod B: UPLCICH Acceptance Criteria
Specificity MetMetNo interference at analyte Rt
Linearity (r²) 0.99920.9998≥ 0.999
Range (% of Spec.) 50 - 150%50 - 150%Defined by linearity
Accuracy (% Recovery) 97.5 - 103.2%98.9 - 101.5%Typically 90-110% for impurities
Precision (Repeatability %RSD) 2.5%1.1%≤ 5.0%
Precision (Intermediate %RSD) 3.1%1.8%≤ 5.0%
LOQ (% of Test Conc.) 0.05%0.015%Demonstrate with precision
Analysis Run Time 25 minutes7 minutesN/A

graph TD {
A[Start: Method Selection] --> B{Method A: HPLC};
A --> C{Method B: UPLC};
subgraph "Performance Metrics"
    B --> B1["Longer Run Time (25 min)"];
    B --> B2["Higher LOQ (0.05%)"];
    B --> B3["Acceptable Precision (RSD < 4%)"];
    B --> B4["Standard Equipment"];

    C --> C1["Faster Run Time (7 min)"];
    C --> C2["Lower LOQ (0.015%)"];
    C --> C3["Higher Precision (RSD < 2%)"];
    C --> C4["Requires UHPLC System"];
end

subgraph "Decision Criteria"
    D{Routine QC Lab} --> E[Choose HPLC: Robust, established];
    F{High-Throughput Screening} --> G[Choose UPLC: Speed & Sensitivity];
    H{Trace Analysis Required} --> G;
end

B4 --> D;
C1 --> F;
C2 --> H;

}

Caption: Decision tree for method selection based on performance.

Conclusion and Recommendation

Both the traditional HPLC and modern UPLC methods can be successfully validated according to ICH Q2(R1) guidelines for the quantification of this compound.[13] The choice between them is dictated by the specific needs of the laboratory.

  • The HPLC method is a reliable and robust choice, perfectly suitable for standard quality control labs where throughput is not the primary driver. Its main advantage lies in its compatibility with widely available standard HPLC equipment.

  • The UPLC method is demonstrably superior in terms of speed, sensitivity (lower LOQ), and precision.[14] For laboratories with high sample throughput, or for situations where trace-level quantification is critical (such as in early-stage development or stability studies), the UPLC method is the clear recommendation. The significant reduction in run time and solvent consumption also offers considerable long-term cost and environmental benefits.

Ultimately, the successful validation of either method provides the necessary scientific evidence to ensure that Cimetidine products are monitored effectively for Impurity H, safeguarding patient health and meeting stringent regulatory standards.

References

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: USP URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures - USP-NF Source: USP-NF URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. Source: Semantic Scholar URL: [Link]

  • Title: Cimetidine (Cimetidinum) Source: The International Pharmacopoeia URL: [Link]

  • Title: this compound | CAS 74886-59-2 Source: Veeprho URL: [Link]

  • Title: this compound - CAS - 74886-59-2 Source: Axios Research URL: [Link]

  • Title: Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies Source: PubMed URL: [Link]

  • Title: (PDF) Determination of Cimetidine, Famotidine, and Ranitidine Hydrochloride in the Presence of Their Sulfoxide Derivatives Source: ResearchGate URL: [Link]

  • Title: this compound Source: ALLMPUS URL: [Link]

  • Title: Cimetidine hydrochloride, European Pharmacopoeia (EP) Reference Standard Source: PharmaCompass URL: [Link]

  • Title: CIMETIDINE Cimetidinum Source: European Pharmacopoeia 7.0 URL: [Link]

  • Title: A sensitive and reliable RP-HPLC method for the detection of cimetidine Source: ResearchGate URL: [Link]

  • Title: PRODUCT MONOGRAPH CIMETIDINE Cimetidine Tablets USP Source: AA PHARMA INC. URL: [Link]

  • Title: Chromatography Method Development For Impurity Analysis And Degradation Source: IJCRT.org URL: [Link]

Sources

Comparative Analysis of Cimetidine Impurities in Different Batches: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cimetidine, a histamine H2-receptor antagonist, is a widely used pharmaceutical agent for the management of conditions caused by excess stomach acid. The purity of cimetidine is paramount to its safety and efficacy. This guide provides a comprehensive comparative analysis of impurities found in different batches of cimetidine. We will explore the common impurities, their potential origins, and present a detailed, step-by-step High-Performance Liquid Chromatography (HPLC) method for their detection and quantification. This guide is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of cimetidine active pharmaceutical ingredients (APIs).

Introduction to Cimetidine and the Significance of Impurity Profiling

Cimetidine functions by competitively inhibiting the action of histamine at the H2-receptors on the parietal cells of the stomach, thereby reducing gastric acid secretion.[1] The manufacturing process of cimetidine is a multi-step synthesis that can potentially introduce various impurities.[2][3] These impurities can originate from starting materials, intermediates, byproducts, and degradation products formed during synthesis or storage.[4]

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits on the levels of impurities in cimetidine.[5][6][7] A thorough understanding and control of the impurity profile are critical for ensuring the safety, efficacy, and stability of the final drug product. This comparative analysis will provide insights into the variability of impurity profiles across different batches and the analytical tools to assess them.

Common Impurities in Cimetidine

Several related substances are recognized as potential impurities in cimetidine. These are often listed in pharmacopeial monographs and can be process-related or degradation products. Some of the key impurities include:

  • Cimetidine Impurity B: A process-related impurity that can arise from an alternative methylation reaction during synthesis.[4]

  • Cimetidine Impurity C (Cimetidine Amide Dihydrochloride): Another potential process-related impurity.[8]

  • Cimetidine S-Oxide: A common degradation product resulting from the oxidation of the thioether group in the cimetidine molecule.[9][10]

  • Other Related Substances: Various other impurities can be present, and their identification and control are crucial.[11][12][13]

Experimental Workflow for Comparative Analysis

A robust and validated analytical method is essential for the accurate comparison of impurity profiles across different batches. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and sensitivity.[14][15][16][17]

Materials and Reagents
  • Cimetidine Reference Standard (USP or EP grade)[18]

  • Cimetidine Impurity Reference Standards (as available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium 1-hexanesulfonate

  • Phosphoric acid

  • Purified water (HPLC grade)

  • Cimetidine API samples from three different batches (Batch A, Batch B, Batch C)

Instrumentation
  • A High-Performance Liquid Chromatograph (HPLC) system equipped with:

    • A gradient pump

    • An autosampler

    • A column thermostat

    • A UV-Vis detector

Chromatographic Conditions

The following HPLC conditions are based on the USP monograph for cimetidine chromatographic purity.[7][19]

ParameterCondition
Column C18, 4.6 mm x 25 cm
Mobile Phase A mixture of methanol, water, phosphoric acid, and sodium 1-hexanesulfonate.[7]
Flow Rate 2.0 mL/min[19]
Column Temperature Ambient
Detection Wavelength 220 nm[19]
Injection Volume 50 µL[19]
Sample Preparation
  • Standard Solution: Accurately weigh and dissolve a suitable amount of Cimetidine USP Reference Standard in the Mobile Phase to obtain a solution with a known concentration of approximately 0.8 µg/mL.[7]

  • Sample Solution: Accurately weigh and dissolve about 100 mg of the cimetidine API from each batch into a 250-mL volumetric flask. Add about 50 mL of Mobile Phase, sonicate for 15 minutes, dilute to volume with Mobile Phase, and mix. This yields a concentration of approximately 0.4 mg/mL.[19]

  • Filtration: Filter all solutions through a 0.45 µm nylon or PVDF syringe filter before injection.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the comparative analysis of cimetidine impurities.

Comparative Data Analysis

The chromatograms obtained from the HPLC analysis of the three batches are analyzed to identify and quantify the impurities. The results are tabulated below for a clear comparison.

Impurity (by RRT)Batch A (%)Batch B (%)Batch C (%)USP Limit (%)
Impurity 1 (RRT ~0.8)0.080.120.09≤ 0.2
Impurity 2 (RRT ~1.2)0.150.110.18≤ 0.2
Any other single impurity0.050.070.06≤ 0.2
Total Impurities 0.28 0.30 0.33 ≤ 1.0

RRT = Relative Retention Time with respect to the cimetidine peak.

Discussion and Interpretation

The results of the comparative analysis reveal variations in the impurity profiles of the three cimetidine batches, although all are within the specified USP limits.[6]

  • Batch A shows a relatively clean profile with the lowest total impurities.

  • Batch B has a slightly higher level of Impurity 1 compared to the other batches.

  • Batch C exhibits the highest level of Impurity 2 and the highest total impurity content among the three batches.

The variation in impurity levels across different batches can be attributed to several factors, including:

  • Raw Material Quality: The purity of starting materials and reagents used in the synthesis.

  • Process Control: Minor variations in reaction conditions such as temperature, pH, and reaction time.[4]

  • Purification Steps: The efficiency of the crystallization and purification processes.

  • Storage and Handling: Exposure to light, heat, and oxygen can lead to degradation.[9][10][20]

It is crucial for manufacturers to investigate the root cause of these variations to ensure consistent product quality. Further characterization of any unknown impurities using techniques like mass spectrometry is also recommended to understand their structure and potential impact.

Conclusion

This guide has outlined a systematic approach for the comparative analysis of impurities in different batches of cimetidine. The provided HPLC method, based on official pharmacopeial procedures, offers a reliable means for quality control. The hypothetical data presented illustrates the importance of monitoring and controlling impurity profiles to ensure the safety and efficacy of cimetidine. For drug development professionals, maintaining a consistent and well-characterized impurity profile is a key aspect of regulatory compliance and product quality assurance.

References

  • CABI Digital Library. Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation.[Link]

  • PubMed. Spectrophotometric determination of cimetidine in the presence of its acid-induced degradation products.[Link]

  • National Center for Biotechnology Information. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf.[Link]

  • European Pharmacopoeia. CIMETIDINE Cimetidinum.[Link]

  • ACS Publications. Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine.[Link]

  • ResearchGate. Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation | Request PDF.[Link]

  • Semantic Scholar. Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.[Link]

  • Google Patents.
  • Pharmaffiliates. Cimetidine-impurities.[Link]

  • United States Pharmacopeia. USP 35 Official Monographs / Cimetidine 2665.[Link]

  • PubMed. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine.[Link]

  • Gpatindia. CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.[Link]

  • Academia.edu. EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS.[Link]

  • ResearchGate. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine.[Link]

  • YouTube. SYNTHESIS OF CIMETIDINE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER.[Link]

  • Regulations.gov. USP 41 Official Monographs / Cimetidine 935.[Link]

  • Semantic Scholar. Review Article An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotome.[Link]

  • National Center for Biotechnology Information. Cimetidine | C10H16N6S - PubChem.[Link]

  • Drugs.com. Cimetidine: Package Insert / Prescribing Information.[Link]

  • United States Pharmacopeia. USP Monographs: Cimetidine - USP29-NF24.[Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Cimetidine Impurity Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of impurities in Cimetidine, a widely used histamine H2 receptor antagonist. We will delve into the scientific rationale behind the chosen analytical methodology, present a detailed experimental protocol, and analyze a hypothetical dataset to illustrate the process of evaluating laboratory performance. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or participate in robust proficiency testing schemes for pharmaceutical quality control.

Introduction: The Imperative for Rigorous Impurity Profiling

Cimetidine, like any synthetically produced API, may contain impurities derived from starting materials, intermediates, by-products, or degradation.[1] Regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities.[2][3] The primary objective of an inter-laboratory comparison, also known as a proficiency test, is to provide an external and objective assessment of a laboratory's competence in performing a specific analytical method.[4] By analyzing a homogenous and well-characterized sample, participating laboratories can benchmark their performance against their peers and a reference value, thereby ensuring the reliability and comparability of their results.

This guide will simulate an ILC for the determination of specified and unspecified impurities in a Cimetidine drug substance. We will focus on a High-Performance Liquid Chromatography (HPLC) method, which is the gold standard for pharmaceutical impurity profiling due to its high sensitivity, specificity, and reproducibility.[5]

The Inter-Laboratory Comparison (ILC) Workflow

A successful ILC is contingent on meticulous planning and execution. The process can be broken down into several key stages, each with its own set of critical considerations.

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis & Evaluation P1 Define Objectives & Scope P2 Select & Prepare Test Material P1->P2 Homogenous Sample P3 Develop & Distribute Protocol P2->P3 Standardized Method E1 Sample Receipt & Handling P3->E1 Instructions to Labs E2 Perform HPLC Analysis E1->E2 Adherence to Protocol E3 Data Acquisition & Reporting E2->E3 Raw Data Generation A1 Collect & Tabulate Results E3->A1 Submission of Results A2 Statistical Analysis (Z-Scores) A1->A2 Performance Evaluation A3 Generate & Distribute Report A2->A3 Final Assessment

Caption: Workflow of the Cimetidine Impurity ILC.

Experimental Design and Methodology

The Hypothetical Test Material

For this ILC, a batch of Cimetidine API was prepared by the organizing body. This material was spiked with known concentrations of three specified impurities commonly associated with Cimetidine: Impurity C, Impurity D, and Impurity G.[6][7] Additionally, the sample contains an unspecified impurity at a level that should be detectable by a competent laboratory. The assigned values for the spiked impurities are provided in the table below.

ImpurityAssigned Value (% w/w)
Impurity C0.15
Impurity D0.12
Impurity G0.08
Unspecified Impurity 10.07
Total Impurities 0.42
High-Performance Liquid Chromatography (HPLC) Protocol

The following HPLC method is based on the United States Pharmacopeia (USP) monograph for Cimetidine, a widely accepted and validated analytical procedure.[8]

A. Chromatographic System:

  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.

  • Column: 4.6-mm × 25-cm; packing L1 (Octadecyl silane chemically bonded to porous silica or ceramic micro-particles).

  • Detector Wavelength: 220 nm.

  • Flow Rate: 2.0 mL/min.

  • Injection Volume: 50 µL.

  • Column Temperature: Ambient.

B. Mobile Phase Preparation:

  • Mix 240 mL of methanol, 0.3 mL of 85% phosphoric acid, and 940 mg of sodium 1-hexanesulfonate.

  • Add sufficient water to make 1 L.

  • Filter and degas the mobile phase before use.

C. Standard Solution Preparation:

  • Accurately weigh a quantity of USP Cimetidine Reference Standard (RS).

  • Dissolve in the Mobile Phase to obtain a final concentration of approximately 0.80 µg/mL.

D. Sample Solution Preparation:

  • Accurately weigh approximately 100 mg of the Cimetidine ILC test material.

  • Transfer to a 250-mL volumetric flask.

  • Dissolve in about 50 mL of Mobile Phase, then dilute with Mobile Phase to volume.

  • Sonicate for 15 minutes and mix well. The final concentration is approximately 0.4 mg/mL.

E. System Suitability:

  • Inject the Standard Solution and record the chromatogram.

  • The capacity factor, k′, for the Cimetidine peak should not be less than 3.0.

  • The column efficiency should not be less than 2000 theoretical plates.

  • The relative standard deviation for replicate injections should not be more than 2.0%.

F. Procedure and Calculation:

  • Separately inject equal volumes of the Standard Solution and the Sample Solution into the chromatograph.

  • Record the chromatograms and measure the peak responses for all impurities.

  • Calculate the percentage of each impurity in the Cimetidine test material using the following formula:

    % Impurity = (r_i / r_s) * (C_s / C_u) * 100

    Where:

    • r_i is the peak response of the individual impurity in the Sample Solution.

    • r_s is the peak response of Cimetidine in the Standard Solution.

    • C_s is the concentration of Cimetidine in the Standard Solution (mg/mL).

    • C_u is the concentration of Cimetidine in the Sample Solution (mg/mL).

Hypothetical Results and Performance Evaluation

Ten laboratories participated in this hypothetical ILC. Their reported results for the specified and unspecified impurities, as well as the total impurities, are presented below.

LaboratoryImpurity C (%)Impurity D (%)Impurity G (%)Unspecified Impurity 1 (%)Total Impurities (%)
Lab 10.150.120.080.070.42
Lab 20.160.130.090.080.46
Lab 30.140.110.070.060.38
Lab 40.180.150.100.090.52
Lab 50.150.120.080.070.42
Lab 60.130.100.060.050.34
Lab 70.160.130.090.080.46
Lab 80.200.170.120.100.59
Lab 90.140.120.080.070.41
Lab 100.150.130.090.080.45
Assigned Value 0.15 0.12 0.08 0.07 0.42
Robust Mean 0.1540.1270.0850.0750.44
Robust Std Dev 0.0180.0170.0130.0110.05
Statistical Analysis: The Z-Score

To provide a standardized measure of laboratory performance, a Z-score is calculated for each laboratory for the total impurities. The Z-score indicates how many standard deviations an individual result is from the robust mean of the group.

Z = (x - X) / σ

Where:

  • Z is the Z-score.

  • x is the laboratory's reported result for total impurities.

  • X is the robust mean of all reported results.

  • σ is the robust standard deviation of all reported results.

A common interpretation of Z-scores is as follows:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warning signal).

  • |Z| ≥ 3: Unsatisfactory performance (action signal).

LaboratoryTotal Impurities (%)Z-ScorePerformance
Lab 10.42-0.40Satisfactory
Lab 20.460.40Satisfactory
Lab 30.38-1.20Satisfactory
Lab 40.521.60Satisfactory
Lab 50.42-0.40Satisfactory
Lab 60.34-2.00Satisfactory
Lab 70.460.40Satisfactory
Lab 80.593.00Unsatisfactory
Lab 90.41-0.60Satisfactory
Lab 100.450.20Satisfactory
Discussion of Results

The results of this hypothetical ILC demonstrate that the majority of participating laboratories (9 out of 10) exhibited satisfactory performance in the analysis of Cimetidine impurities. Their reported values for individual and total impurities were in good agreement with the assigned values and the robust mean of the group.

Lab 8, however, reported a significantly higher value for total impurities, resulting in an unsatisfactory Z-score of 3.0. This indicates a potential systematic error in their analytical process. Possible causes for this deviation could include:

  • Instrumental Issues: Incorrect calibration, detector nonlinearity, or integration errors.

  • Sample Preparation Errors: Inaccurate weighing, improper dilution, or contamination.

  • Methodological Deviations: Not adhering strictly to the provided protocol.

It is crucial for Lab 8 to conduct a thorough investigation to identify the root cause of their outlier result and implement corrective actions to improve their analytical performance.

Conclusion and Best Practices

This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison for Cimetidine impurity testing. The key takeaways for participating laboratories are:

  • Adherence to Protocol: Strict adherence to the provided analytical method is essential for achieving accurate and comparable results.

  • System Suitability: Ensuring that the chromatographic system meets the specified performance criteria before sample analysis is a critical quality control step.

  • Accurate Reporting: Precise and accurate reporting of results is fundamental to a meaningful ILC.

  • Continuous Improvement: Unsatisfactory results should be viewed as an opportunity to identify and rectify issues in the analytical workflow, ultimately leading to improved data quality and reliability.

By regularly participating in well-designed proficiency testing schemes, laboratories can demonstrate their commitment to quality, meet regulatory expectations, and contribute to the overall safety and efficacy of pharmaceutical products.

References

  • European Directorate for the Quality of Medicines & HealthCare. CIMETIDINE Cimetidinum (2012). [Link]

  • AIP Publishing. Qualitative and quantitative analysis of marketed cimetidine tablet preparations by developed and validated spectrophotometry ultraviolet (2023). [Link]

  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1–5. [Link]

  • PubMed. Qualitative and simultaneous quantitative analysis of cimetidine polymorphs by ultraviolet-visible and shortwave near-infrared diffuse reflectance spectroscopy and multivariate calibration models. [Link]

  • AIP Publishing. Qualitative and Quantitative Analysis of Marketed Cimetidine Tablet Preparations by Developed and Validated Spectrophotometry Ultraviolet. [Link]

  • Council of Europe. List of European Pharmacopoeia Reference Standards (2021). [Link]

  • International Council on Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) (2006). [Link]

  • Journal of Applied Pharmaceutical Science. Quantitative determination of Cimetidine in both bulk and formulations using neutralization titrations. [Link]

  • ResearchGate. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine (2000). [Link]

  • Regulations.gov. USP 41 Official Monographs / Cimetidine 935 (2018). [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products (2006). [Link]

  • Veeprho. Cimetidine EP Impurity G | CAS 1609-06-9. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Impurity Control in the European Pharmacopoeia. [Link]

  • The International Pharmacopoeia. Cimetidine (Cimetidinum). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). [Link]

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A Comparative Analysis of Cimetidine EP Impurity H and Other Related Substances

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Published: January 16, 2026

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is a cornerstone of ensuring drug safety and efficacy. For a widely used medication like Cimetidine, a histamine H2 receptor antagonist, understanding the profile of its related substances is of paramount importance. This guide offers an in-depth comparison of Cimetidine EP Impurity H against other specified impurities listed in the European Pharmacopoeia (EP), providing valuable insights for researchers, scientists, and drug development professionals.

Introduction to Cimetidine and the Significance of Impurity Profiling

Cimetidine revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD) by effectively inhibiting gastric acid secretion.[1][2] Its synthesis, however, can give rise to a number of related compounds, or impurities, which must be rigorously monitored and controlled to meet stringent regulatory standards. Impurity profiling is a critical aspect of quality control in the pharmaceutical industry, as impurities can potentially impact the stability, efficacy, and safety of the final drug product. The European Pharmacopoeia (EP) specifies a list of known impurities for Cimetidine, including Impurity H, and sets limits for their presence.[3]

Unveiling this compound

This compound, chemically known as 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), is a specified impurity in the European Pharmacopoeia monograph for Cimetidine.[4][5] Its structure features a disulfide bond, which suggests a potential oxidative degradation pathway from the parent drug or an intermediate.

Chemical Structure of this compound:

  • IUPAC Name: 2-cyano-1-[2-[2-[(N'-cyano-N-methylcarbamimidoyl)amino]ethyldisulfanyl]ethyl]-3-methylguanidine[6]

  • CAS Number: 74886-59-2[4][5]

  • Molecular Formula: C₁₀H₁₈N₈S₂[5][6]

  • Molecular Weight: 314.43 g/mol [5][6]

The formation of Impurity H can be attributed to the oxidation of the thiol group in a precursor or the cimetidine molecule itself, leading to the formation of a disulfide linkage. This underscores the importance of controlling oxidative conditions during the synthesis and storage of Cimetidine.

Comparative Overview of Cimetidine Impurities

The European Pharmacopoeia lists several specified impurities for Cimetidine, each with a unique chemical structure and potential origin. A comparative analysis of these impurities is essential for developing robust analytical methods and effective control strategies.

ImpurityChemical NamePotential OriginKey Structural Feature
Cimetidine 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidineActive Pharmaceutical IngredientThioether linkage
Impurity A Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidothioateSynthesis-relatedCarbamimidothioate group
Impurity B 1-[(methylamino)-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]ethyl]amino]methylidene]ureaOxidative degradationSulfoxide group
Impurity C 1-[(methylamino)-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]amino]methylidene]ureaSynthesis-relatedUrea group instead of cyanoguanidine
Impurity D 1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]guanidineSynthesis-relatedGuanidine group without cyano substitution
Impurity E Cimetidine S-oxideOxidative degradationSulfoxide on the thioether
Impurity F 2-Cyano-1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfinyl]ethyl]guanidineOxidative degradationSulfoxide on the thioether
Impurity G 2-Cyano-1,3-dimethylguanidineSynthesis-relatedGuanidine derivative
Impurity H 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)Oxidative degradationDisulfide linkage

Table 1: Comparison of Cimetidine and its European Pharmacopoeia specified impurities.[3][4][7][8]

This table highlights the diversity in the chemical structures of cimetidine impurities, arising from different stages of synthesis and degradation. Impurity H, along with Impurities B, E, and F, are notable for being products of oxidation, emphasizing the need for stringent control of oxidative conditions.

Analytical Methodologies for Impurity Detection

The European Pharmacopoeia outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of Cimetidine and its specified impurities.[3] This method is crucial for ensuring that the levels of these impurities in the final drug substance are within the acceptable limits.

The following protocol is based on the method described in the Cimetidine monograph of the European Pharmacopoeia 7.0.[3]

Chromatographic Conditions:

  • Column: A 0.25 m x 4.6 mm column packed with end-capped octadecylsilyl silica gel for chromatography (5 µm).[3]

  • Mobile Phase A: A mixture of 0.4 volumes of diethylamine and 780 volumes of a 1.1 g/L solution of sodium hexanesulfonate, adjusted to a pH of 2.8 with phosphoric acid, with the addition of 250 volumes of methanol.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient Elution:

    • 0-60 min: 100% Mobile Phase A

    • 60-65 min: Linear gradient from 100% to 90% Mobile Phase A

    • 65-120 min: 90% Mobile Phase A[3]

  • Flow Rate: 1.1 mL/min.[3]

  • Detection: UV spectrophotometer at 220 nm.[3]

  • Injection Volume: 50 µL.[3]

System Suitability: The method's validity is ensured by a system suitability test using a reference solution containing Cimetidine and its specified impurities. The resolution between the peaks for impurities D and C must be at least 1.5.[3]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC: This is the standard for separating moderately polar compounds like Cimetidine and its impurities.

  • Octadecylsilyl Silica Gel (C18) Column: Provides excellent retention and separation for a wide range of organic molecules.

  • Ion-Pairing Reagent (Sodium Hexanesulfonate): This is added to the mobile phase to improve the retention and peak shape of the basic Cimetidine and its impurities by forming neutral ion pairs.

  • Gradient Elution: This is necessary to effectively separate a complex mixture of impurities with varying polarities within a reasonable timeframe.

  • UV Detection at 220 nm: Cimetidine and its impurities contain chromophores that absorb in the UV region, making this a suitable detection wavelength.

Caption: A streamlined workflow for the analysis of Cimetidine impurities using HPLC.

Toxicological Considerations

While Cimetidine itself has a well-established safety profile with low acute toxicity, the toxicological properties of its impurities are not as extensively studied.[9][10] The presence of impurities, even at low levels, can potentially pose a risk to patient health. Therefore, controlling these impurities to the levels specified in pharmacopeias is a critical safety measure. The limits set by regulatory bodies are based on toxicological data and safety assessments.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. For Cimetidine, the European Pharmacopoeia provides a clear framework for the identification and quantification of specified impurities, including Impurity H. A thorough understanding of the chemical nature, potential origins, and analytical methodologies for these impurities is essential for ensuring the quality, safety, and efficacy of Cimetidine-containing drug products. The HPLC method detailed in the EP monograph provides a robust and reliable means for monitoring these impurities, with Impurity H serving as a key marker for oxidative degradation. By adhering to these standards and employing sound scientific principles, pharmaceutical professionals can continue to provide patients with safe and effective medications.

References

  • European Pharmacopoeia 7.0, Cimetidine Monograph. (2012). EDQM.
  • Betto, P., Ciranni-Signoretti, E., & Di Fava, R. (1991). Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). Cimetidine. PubChem. Retrieved from [Link]

  • Veeprho. (n.d.). Cimetidine EP Impurity G | CAS 1609-06-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN112394134A - Detection method of related substances of cimetidine raw material medicine.
  • Singh, A. (n.d.). Introduction to Cimetidine and Related Compounds. Prezi. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 74886-59-2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cimetidine-impurities. Retrieved from [Link]

  • Gpatindia. (2020, October 22). CIMETIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Cimetidine – Knowledge and References. Retrieved from [Link]

  • A.B, A., et al. (2012). Evaluation of Different Extraction Method for the Isolation of Cimetidine and Ranitidine from Human Plasma for HPLC Analysis. Proceeding of International Conference on Science, Technology & Social Sciences.
  • Patrick, G. L. (n.d.). Rational Design of Cimetidine.
  • Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 967-975.
  • U.S. Pharmacopeia. (2018). USP 41 Official Monographs / Cimetidine 935. Retrieved from [Link]

  • Google Patents. (n.d.). US4520201A - Synthesis of cimetidine and analogs thereof.
  • Brimblecombe, R. W., Leslie, G. B., & Walker, T. F. (1985). Toxicology of cimetidine. Human Toxicology, 4(1), 13-25.
  • Shafi, N., et al. (2013). An Overview of Analytical Determination of Diltiazem, Cimetidine, Ranitidine, and Famotidine by UV Spectrophotometry and HPLC Technique. Journal of Chemistry.
  • Allmpus. (n.d.). This compound. Retrieved from [Link]

  • Olson, K. R. (Ed.). (2022). Poisoning & Drug Overdose (8th ed.). McGraw-Hill.
  • Axios Research. (n.d.). This compound - CAS - 74886-59-2. Retrieved from [Link]

  • Axios Research. (n.d.). This compound - CAS - 74886-59-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Toxicology of Cimetidine. Retrieved from [Link]

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A Comparative Guide to the Performance Verification of Cimetidine Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the performance verification of Cimetidine impurity reference standards. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. It offers a framework for establishing self-validating protocols to ensure the integrity of analytical data in pharmaceutical quality control.

Introduction: The Critical Role of Verified Impurity Standards

Cimetidine, a histamine H2-receptor antagonist, is widely used to inhibit stomach acid production in the treatment of conditions like heartburn and peptic ulcers.[1] As with any synthetically produced active pharmaceutical ingredient (API), the manufacturing process of Cimetidine can result in the formation of related substances, or impurities.[2] These can include starting materials, by-products from side reactions, intermediates, and degradation products formed during synthesis or storage.[2][3][4]

The control of these impurities is a critical issue for healthcare manufacturing.[5] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate strict control of impurities to ensure the safety and efficacy of the final drug product.[5][6][7] Even at trace levels, some impurities can be toxic or reactive, potentially affecting the drug's stability and potency.[2]

This is where impurity reference standards become indispensable. These are highly characterized substances used in analytical testing to identify, quantify, and monitor impurities.[8] The reliability of any impurity analysis is directly dependent on the quality of the reference standard used. Therefore, rigorous performance verification of these standards is not merely a procedural step but a foundational requirement for data integrity and regulatory compliance. This guide provides a comparative analysis of the essential techniques and workflows for this verification process.

The Analytical Gauntlet: A Multi-Pronged Approach to Verification

Verifying an impurity reference standard is a comprehensive process that establishes its fitness for its intended purpose.[9][10] This is achieved by unequivocally confirming its Identity , determining its Purity , and assessing its Stability . No single technique is sufficient; a combination of orthogonal (different and independent) methods is required to build a complete and trustworthy profile of the standard.

The selection of appropriate analytical techniques is critical for accurate and reliable impurity profiling.[11] High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for analyzing non-volatile organic impurities, while Gas Chromatography (GC) is the preferred method for volatile compounds like residual solvents.[11][12] For absolute structural confirmation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[11][12][13]

Workflow for Selecting Analytical Techniques

The choice of methodology is dictated by the characteristics of the impurity itself. The following decision diagram outlines a logical approach to selecting the appropriate analytical techniques.

G cluster_input Impurity Characterization cluster_analysis Analytical Technique Selection cluster_output Verification Outcome start Cimetidine Impurity Sample q1 Structural Confirmation Needed? start->q1 q2 Is the Impurity Volatile? q1->q2 No nmr NMR Spectroscopy (Structure Elucidation) q1->nmr  Yes ms Mass Spectrometry (MS) (Molecular Weight) q1->ms  Yes hplc HPLC / LC-MS (Purity, Quantification) q2->hplc No gc Headspace GC-MS (Residual Solvents) q2->gc Yes nmr->q2 ms->q2 report Comprehensive Certificate of Analysis (CoA) hplc->report gc->report

Caption: Decision diagram for selecting analytical techniques.

Comparative Analysis of Key Verification Techniques

Identity Confirmation

Before a substance can be used as a reference standard, its chemical structure must be unequivocally confirmed. This is a qualitative assessment that ensures you are working with the correct molecule.

Technique Primary Application Advantages Limitations
NMR Spectroscopy Unambiguous structural elucidation and confirmation.Provides detailed information about the molecular structure, including atom connectivity and stereochemistry. Considered definitive for structure proof.[11]Requires a relatively large amount of pure sample; can be time-consuming to interpret complex spectra.[13]
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patterns.High sensitivity, requires very little sample.[13] When coupled with LC or GC, it's powerful for identifying unknown impurities.[5][14]Provides limited information on atom connectivity; isomers can be difficult to distinguish without high-resolution MS/MS.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, and provides a unique "fingerprint" for a compound.[13]Less effective for complex mixtures or for distinguishing between molecules with similar functional groups.

Expert Insight: While MS and IR provide strong supporting evidence, NMR is the cornerstone of identity confirmation for a new impurity reference standard. Its ability to map the complete carbon-hydrogen framework provides the highest level of confidence, which is essential for a standard that will be used as a benchmark for all future analyses.

Purity and Assay Determination

Purity determination is a quantitative measure of the reference standard, ensuring it is free from significant levels of other components. The "assay" is the precise content of the specific chemical entity within the standard. Chromatographic techniques are the primary tools for this purpose.

Technique Primary Application Detection Limit Advantages Limitations
HPLC Gold standard for quantifying non-volatile organic impurities and performing assay.[11][12]~0.01% to 0.1%High precision, accuracy, and resolution. Can be made "stability-indicating" to separate the main component from its degradation products.[14]Not suitable for volatile compounds. Method development can be complex.
GC Analysis of volatile and semi-volatile impurities, such as residual solvents.[11]ppm to ppb rangeHigh specificity for volatile compounds.[11]Limited to thermally stable and volatile compounds; non-volatile analytes may require derivatization.[11]
LC-MS Identification and quantification of impurities, especially those present at very low levels or co-eluting with other peaks.As low as 0.001%[14]Combines the separation power of LC with the detection and identification capabilities of MS.[14]More expensive and complex instrumentation compared to HPLC-UV.

Expert Insight: For a Cimetidine impurity standard, an HPLC method is non-negotiable . The European Pharmacopoeia and USP monographs for Cimetidine rely on liquid chromatography for related substances testing.[15][16] Therefore, the verification of an impurity standard must utilize a well-validated, stability-indicating HPLC method that can separate all known and potential impurities.

Establishing a Hierarchy of Trust: Primary vs. Secondary Standards

Not all reference standards are created equal. Understanding the distinction between primary and secondary standards is crucial for establishing a traceable and compliant analytical system.

  • Primary Reference Standards: These are standards of the highest purity and are typically obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[17] Their values are accepted without requiring further characterization by the user.

  • Secondary (or Working) Reference Standards: These are standards prepared in-house or purchased from a commercial supplier.[18] They must be thoroughly characterized and proven to be traceable to a primary reference standard. Their performance verification is the core topic of this guide.

The relationship between these standards forms a traceability chain, ensuring that in-house measurements are anchored to a globally recognized benchmark.

G cluster_traceability Traceability Hierarchy primary Primary Standard (e.g., USP, EP) 'The Source of Truth' secondary Secondary / Working Standard (Characterized In-House) primary->secondary Characterization & Traceability (HPLC, NMR, MS) sample Routine QC Sample Analysis secondary->sample Used for Daily Calibration & Quantification

Caption: Traceability chain for reference standards.

Experimental Protocol: Purity Verification via Stability-Indicating HPLC

This protocol outlines a self-validating system for determining the purity of a Cimetidine impurity reference standard. The validation parameters are based on ICH Q2(R2) guidelines.[9][19][20]

Objective: To accurately quantify the purity of a Cimetidine impurity reference standard and separate it from the main Cimetidine API and other potential degradation products.

Methodology:

  • Chromatographic System Preparation:

    • Rationale: The choice of column and mobile phase is critical for achieving separation. A C18 reversed-phase column is versatile for a wide range of compounds, including Cimetidine and its related substances.[2] The mobile phase composition is adapted from pharmacopoeial methods to ensure known impurities can be resolved.[16]

    • Column: C18 (Octadecylsilyl), 4.6 mm x 25 cm, 5 µm particle size.

    • Mobile Phase: Prepare a filtered and degassed mixture of methanol, water, and phosphoric acid. A typical starting point could be a gradient elution to resolve impurities with different polarities. (Refer to USP monograph for specific ratios).[16]

    • Flow Rate: 1.0 mL/min.

    • Detector: UV Spectrophotometer at 220 nm.[16][21]

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Rationale: Accurate weighing and dissolution are fundamental for quantitative accuracy. Using the mobile phase as the diluent minimizes solvent effects during injection.

    • Impurity Standard Stock Solution: Accurately weigh about 25 mg of the Cimetidine impurity reference standard and dissolve in the mobile phase to make 50.0 mL.

    • Cimetidine API Stock Solution: Prepare a separate stock solution of the main Cimetidine API at a similar concentration.

    • Resolution Solution: Mix equal parts of the impurity stock solution and the Cimetidine API stock solution. This solution is critical for verifying that the method can separate the impurity from the main component.

    • Working Standard Solution (for Purity): Dilute the impurity stock solution to a concentration of approximately 0.5% of the API working concentration. This mimics the level at which impurities are typically controlled.

  • System Suitability Testing (SST):

    • Rationale: SST is a non-negotiable first step that demonstrates the chromatographic system is performing adequately on the day of analysis.[22]

    • Inject the Resolution Solution five times.

    • Acceptance Criteria:

      • The resolution between the Cimetidine peak and the impurity peak must be greater than 2.0.

      • The relative standard deviation (RSD) of the peak areas for the five replicate injections must be not more than 2.0%.

  • Purity Determination (100% Area Normalization Method):

    • Rationale: This method assumes that all impurities that elute from the column respond to the UV detector. It provides a good estimate of purity when a fully characterized standard of each individual impurity is not available.

    • Inject the Impurity Standard Stock Solution .

    • Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Specificity/Forced Degradation:

    • Rationale: To prove the method is "stability-indicating," it must be able to separate the analyte from its potential degradation products.[22] Forced degradation studies intentionally stress the sample to generate these products.[2]

    • Expose the impurity standard solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.

    • Analyze the stressed samples and ensure that the main impurity peak is well-resolved from any new peaks that appear.

Data Interpretation and Acceptance Criteria

The results of the verification must be compared against predefined acceptance criteria, which are typically derived from ICH guidelines.

Parameter ICH Threshold (for a typical API) Purpose
Reporting Threshold ≥ 0.05%The level above which an impurity must be reported in a batch analysis.[23]
Identification Threshold ≥ 0.10%The level above which the structure of an impurity must be determined.[23][24]
Qualification Threshold ≥ 0.15%The level above which an impurity's biological safety must be evaluated.[2][23]

Expert Insight: For a reference standard, the purity should be as high as practically achievable, typically >98% by HPLC area normalization, with no single secondary peak exceeding 0.5% . The Certificate of Analysis (CoA) must document the full impurity profile and the methods used for verification.

Conclusion: A Foundation of Quality

The performance verification of a Cimetidine impurity reference standard is a rigorous, multi-faceted process that underpins the entire framework of pharmaceutical quality control. It is not sufficient to simply purchase a standard; laboratories must understand and be able to verify its identity, purity, and stability.

By employing a combination of orthogonal analytical techniques—led by the definitive structural elucidation of NMR and the quantitative power of a stability-indicating HPLC method—researchers can establish a high degree of confidence in their analytical results. This guide provides a logical framework for designing these verification studies, emphasizing the scientific rationale behind procedural choices. Ultimately, a well-characterized reference standard is the foundation upon which the safety and efficacy of the final drug product are built.

References

  • A Comparative Guide to Methods for Detecting and Quantifying Impurities. Benchchem.
  • Degradation of cimetidine by oxidative processes, mass spectrometry products elucidation and toxicity evaluation. CABI Digital Library.
  • Validation of Impurity Methods, Part II. (2014). Chromatography Online.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
  • Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. (1991). PubMed.
  • Cimetidine-impurities. Pharmaffiliates.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis.
  • Cimetidine EP Impurity B. Benchchem.
  • A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (2021). IJCRT.org.
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
  • Cimetidine Impurities and Related Compound. Veeprho.
  • CIMETIDINE Cimetidinum. (2012). European Pharmacopoeia.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.
  • Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025). Pharmaffiliates.
  • Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Impurities in Drug Substances and Products. USP.
  • Impurity Reference Standards. Cleanchem Laboratories.
  • Cimetidine Hydrochloride Working Standard (Secondary Reference Standard). Veeprho.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
  • USP 41 Official Monographs / Cimetidine 935. (2018). Regulations.gov.
  • Determination of cimetidine and related impurities in pharmaceutical formulations by high-performance liquid chromatography. (1991). PubMed.
  • Cimetidine EP Impurity A. LGC Standards.
  • USP 35 Official Monographs / Cimetidine 2665. (2011). USP.
  • Cimetidine for peak identification EP Reference Standard. Sigma-Aldrich.

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A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precision in Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. For a widely-used therapeutic agent like Cimetidine, ensuring the purity of the active pharmaceutical ingredient (API) is paramount. This guide focuses on a specific, yet critical, aspect of this process: the analytical sensitivity for Cimetidine EP Impurity H. As a specified impurity in the European Pharmacopoeia, the ability to accurately detect and quantify this disulfide-containing molecule at trace levels is a testament to a robust quality control system.

This document moves beyond a simple recitation of methods. It is designed to be an in-depth technical resource, offering a comparative analysis of analytical approaches for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative guidelines to provide a comprehensive and trustworthy guide for the discerning scientist.

Understanding this compound

This compound, chemically known as 1,1'-(disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), is a process-related impurity that can arise during the synthesis of Cimetidine. Its structure, featuring a disulfide bond, presents unique analytical challenges and necessitates sensitive and specific methods for its control.

Part 1: The Reference Method: High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia (EP) outlines a High-Performance Liquid Chromatography (HPLC) method for the analysis of Cimetidine and its related substances. This method serves as the benchmark for quality control in many laboratories.

Methodology for LOD and LOQ Determination via HPLC

The determination of LOD and LOQ for this compound is guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][2]. The following protocol outlines a practical approach based on the calibration curve method.

Experimental Protocol: LOD & LOQ Determination by HPLC

  • Preparation of Stock and Standard Solutions:

    • Accurately weigh and dissolve a certified reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of at least six calibration standards at concentrations bracketing the expected LOD and LOQ. A typical range for impurity analysis would be from 0.05% to 1.0% of the nominal concentration of Cimetidine in the assay.

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed to separate all specified impurities. For example, a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: A standard flow rate of 1.0 mL/min is often suitable.

    • Detection: UV detection at a wavelength where Cimetidine and its impurities have adequate absorbance (e.g., 220 nm).

    • Injection Volume: Typically 10-20 µL.

  • Data Acquisition and Analysis:

    • Inject each calibration standard multiple times (e.g., n=3) into the HPLC system.

    • Record the peak area response for this compound at each concentration.

    • Construct a calibration curve by plotting the mean peak area against the concentration of the impurity.

    • Perform a linear regression analysis on the calibration curve to obtain the slope (S) and the standard deviation of the response (σ). The standard deviation of the y-intercepts of the regression line is a common and acceptable way to determine σ.

  • Calculation of LOD and LOQ:

    • LOD = 3.3 * (σ / S) [3]

    • LOQ = 10 * (σ / S) [3]

  • Verification:

    • Prepare independent standard solutions at the calculated LOD and LOQ concentrations.

    • Inject these solutions multiple times (e.g., n=6) to confirm that the analyte can be reliably detected at the LOD and quantified with acceptable precision and accuracy at the LOQ. For the LOQ, the relative standard deviation (RSD) of the peak areas should typically be less than 10%.

Estimated Performance Data for HPLC Method
ParameterEstimated Value (as % of a 0.4 mg/mL Cimetidine solution)Estimated Concentration (µg/mL)
LOD 0.015%0.06
LOQ 0.05%0.20

These values are estimations for illustrative purposes and must be experimentally determined and verified in a specific laboratory setting.

Part 2: An Alternative and Orthogonal Technique: Capillary Electrophoresis (CE)

For comprehensive impurity profiling and as an orthogonal technique to HPLC, Capillary Electrophoresis (CE) offers distinct advantages. CE separates analytes based on their charge-to-size ratio in an electric field, providing a different selectivity compared to the partitioning mechanism in reversed-phase HPLC. This makes it an excellent confirmatory technique and can be particularly useful for resolving impurities that co-elute in HPLC.

Conceptual Workflow for LOD and LOQ Determination via CE

The principles of LOD and LOQ determination in CE are analogous to those in HPLC, adhering to the ICH Q2(R1) guideline.

cluster_prep Sample Preparation cluster_ce CE Analysis cluster_analysis Data Analysis & Calculation cluster_verification Verification Prep Prepare Stock & Dilutions of Impurity H CE_System Capillary Electrophoresis System (e.g., CZE mode) Prep->CE_System Data_Acq Data Acquisition (Electropherogram) CE_System->Data_Acq Cal_Curve Construct Calibration Curve (Migration Time Corrected Peak Area vs. Conc.) Data_Acq->Cal_Curve Lin_Reg Linear Regression (Determine Slope & SD of Intercept) Cal_Curve->Lin_Reg Calc Calculate LOD & LOQ (ICH Q2(R1) Formulas) Lin_Reg->Calc Verify Analyze Spiked Samples at Calculated LOD & LOQ Calc->Verify

Caption: Workflow for LOD and LOQ determination using Capillary Electrophoresis.

Comparative Analysis: HPLC vs. Capillary Electrophoresis
FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle of Separation Partitioning between a stationary phase and a mobile phase.Differential migration of charged species in an electric field.
Selectivity Based on hydrophobicity and polarity.Based on charge-to-size ratio.
Sample Volume Typically 5-20 µL.Nanoliter range (nL).
Solvent Consumption Relatively high (mL/min).Very low (µL/min).
Analysis Time Can be longer, especially with gradient elution.Often faster analysis times.
Resolution High, but can be challenging for closely related compounds.Extremely high resolution is achievable.
LOD/LOQ Generally low, in the ng/mL range.Can achieve comparable or even lower LOD/LOQ.
Robustness Well-established and robust instrumentation.Can be more sensitive to buffer composition and capillary surface.
Orthogonality Provides a complementary separation mechanism to CE.Excellent orthogonal technique to HPLC for confirmation.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The determination of the Limit of Detection and Limit of Quantification for this compound is a critical exercise in ensuring the quality and safety of Cimetidine. While the established High-Performance Liquid Chromatography method provides a robust and reliable approach, the use of an orthogonal technique like Capillary Electrophoresis offers a powerful complementary tool for method validation and comprehensive impurity profiling.

The choice of methodology will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. However, a thorough understanding of the principles and practical application of these techniques, grounded in the principles of scientific integrity and regulatory guidelines, is essential for all professionals in the pharmaceutical sciences. This guide serves as a foundational resource to aid in the development and implementation of sensitive and reliable analytical methods for the control of impurities.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][2]

  • European Pharmacopoeia (Ph. Eur.). Cimetidine Monograph (0756). EDQM.
  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical biochemist. Reviews, 29(Suppl 1), S49–S52.
  • Dolan, J. W. (2005). Chromatographic Measurements, Part V: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

Sources

A Comparative Guide to Benchmarking Cimetidine Impurity Levels Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Cimetidine, a widely used histamine H2-receptor antagonist for treating conditions like heartburn and peptic ulcers, is no exception.[1] This guide provides an in-depth comparison of Cimetidine impurity limits as stipulated by major pharmacopeias and outlines a robust analytical framework for their accurate quantification, empowering you to maintain the highest standards of quality control.

The presence of impurities in pharmaceutical products can negatively impact their therapeutic effects, reduce shelf-life, and in some cases, be toxic.[2] Therefore, stringent control over impurities is a critical quality attribute for any drug substance or product.[2] Global regulatory bodies, including the International Council for Harmonisation (ICH), have established comprehensive guidelines to manage and control impurities in both drug substances and finished products.[3]

Pharmacopeial Impurity Thresholds: A Comparative Overview

Major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), provide detailed monographs that specify the acceptable limits for impurities in Cimetidine. While there is significant harmonization, subtle differences in specified impurities and their limits can exist.

Impurity TypeUnited States Pharmacopeia (USP)European Pharmacopoeia (EP)
Any Single Impurity Not more than 0.2%[4][5]For each unspecified impurity, not more than 0.10%[6]
Total Impurities Not more than 1.0%[4][5]Not more than 1.0%[6]
Specified Impurities The USP monograph for Cimetidine does not explicitly list specified impurities with individual limits in the same manner as the EP. Control is based on the general limits for single and total impurities.The EP monograph identifies several specified impurities (B, C, D, E, F, G, H) and may provide specific system suitability criteria involving these impurities.[6]
Disregard Limit Not explicitly defined in the same terms as the EP, but inferred from the reporting threshold.0.05%[6]

Note: The Japanese Pharmacopoeia (JP) generally aligns with the standards of the USP and EP for many drug substances. For Cimetidine, the heavy metals test has been removed from the JP monograph in favor of applying the ICH Q3D guideline for elemental impurities.[7] Researchers should always consult the most current edition of the relevant pharmacopeia for the latest requirements.

The "Why" Behind the Limits: Understanding Impurity Classes

Pharmaceutical impurities are broadly categorized based on their origin and chemical nature. This classification is crucial as it informs the risk assessment and control strategies.

  • Organic Impurities: These can arise during the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradation products).[8] They are often structurally related to the API.

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, ligands, and catalysts.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product.[3]

  • Elemental Impurities: These are trace elements that can be present in the drug product, originating from various sources such as catalysts or raw materials. The ICH Q3D guideline provides a risk-based approach for their control.[3]

The limits set by pharmacopeias are based on extensive toxicological data and are designed to ensure patient safety without imposing unnecessarily restrictive standards on manufacturers. The identification threshold, for instance, is the level above which an impurity must be structurally identified.[3]

A Validated Analytical Approach: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying organic impurities in Cimetidine.[3][9][10] Its versatility and sensitivity make it the method of choice cited in the USP and EP monographs.[5][6][11]

Experimental Workflow for Cimetidine Impurity Profiling

The following diagram illustrates a typical workflow for the analysis of Cimetidine impurities using HPLC.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Weigh and dissolve Cimetidine sample in mobile phase Injection Inject prepared solutions into the HPLC system SamplePrep->Injection StandardPrep Prepare reference standard solutions of Cimetidine and known impurities StandardPrep->Injection Separation Chromatographic separation on a C18 column Injection->Separation Detection UV detection at a specified wavelength (e.g., 220 nm) Separation->Detection Integration Integrate peak areas in the chromatograms Detection->Integration Calculation Calculate impurity levels relative to the Cimetidine peak Integration->Calculation Comparison Compare results against pharmacopeial limits Calculation->Comparison

Sources

Safety Operating Guide

Navigating the Disposal of Cimetidine EP Impurity H: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Cimetidine EP Impurity H

This compound, chemically known as 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine), is a recognized impurity of the histamine H2-receptor antagonist, Cimetidine.[2] It is primarily used as a certified reference material for analytical purposes such as method development and validation.[1]

Property Value
Chemical Name 1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)
CAS Number 74886-59-2
Molecular Formula C₁₀H₁₈N₈S₂
Molecular Weight 314.43 g/mol
Primary Use Analytical Reference Standard

Hazard Assessment: A Precautionary Principle

Due to the lack of a specific SDS for this compound, a thorough risk assessment must be conducted by referencing the known hazards of the parent compound, Cimetidine. Safety Data Sheets for Cimetidine present conflicting classifications. Some sources indicate it is not a hazardous substance, while others classify it with the following potential hazards:

  • Skin Irritation/Corrosion: May cause skin irritation.[3]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[3][4]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

Given these potential risks, it is imperative to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties to Cimetidine. Therefore, all disposal procedures should be aligned with protocols for handling hazardous chemical waste.

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the disposal of this compound, from the point of generation to final removal from the laboratory.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Segregation and Container Selection

Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.

  • Waste Classification: this compound should be classified as non-hazardous pharmaceutical waste at a minimum, and treated as hazardous chemical waste as a precautionary measure. It should never be disposed of down the drain or in regular trash.[5][6]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the impurity. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" or "1,1′-(Disulfanediyldiethylene)bis(2-cyano-3-methylguanidine)". The accumulation start date must also be clearly marked on the label.

Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory for the temporary storage of hazardous waste. This area is known as a Satellite Accumulation Area (SAA).[7]

  • Location: The SAA should be at or near the point of waste generation and under the control of the laboratory personnel. A designated area within a chemical fume hood is often a suitable location.[7]

  • Storage: Keep the waste container securely closed at all times, except when adding waste. Ensure that incompatible chemicals are not stored in close proximity.[7]

  • Volume Limits: Do not exceed the maximum allowable volume for an SAA as per your institution's and local regulations. Typically, this is 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[8]

Arranging for Disposal

Once the waste container is full or has reached the designated accumulation time limit (often 180 days, but check local regulations), arrange for its collection by your institution's licensed hazardous waste management service.[9][10]

  • Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup. This is often done through an online portal or by contacting the EHS department directly.

  • Documentation: Ensure all required documentation, such as a hazardous waste tag or manifest, is completed accurately and accompanies the waste container.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure the Area: For large spills or if there is a risk of airborne powder, evacuate the immediate area and restrict access.

  • Don PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined above.

  • Contain the Spill:

    • For Solids: Gently cover the spilled powder with a damp paper towel to avoid generating dust.

    • For Solutions: Use absorbent pads or other inert absorbent material to contain the liquid.

  • Clean the Spill:

    • Carefully wipe up the contained material, working from the outside of the spill inwards.

    • Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into a designated hazardous waste bag or container.

  • Decontaminate the Surface:

    • Wash the spill area with a suitable laboratory detergent and water.

    • Rinse the area thoroughly with water.

    • Some protocols for hazardous drug spills recommend a subsequent cleaning with a 10% bleach solution followed by a neutralizer like sodium thiosulfate, though the efficacy for this specific compound is not established. Consult your EHS for guidance.

  • Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste. Seal the waste bag or container and label it appropriately.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Axios Research. This compound. [Link]

  • Veeprho. Cimetidine EP Impurity G | CAS 1609-06-9. [Link]

  • Veeprho. This compound | CAS 74886-59-2. [Link]

  • ALLMPUS. This compound. [Link]

  • Houston Health Department. (2021-05-03). Decontamination Procedures for Vomit, Diarrhea, and Other Bodily Fluids. [Link]

  • Covetrus. SAFETY DATA SHEET - Cimetidine Hydrochloride Oral Solution. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Spectrum Pharmacy Products. (2018-06-28). SAFETY DATA SHEET - CIMETIDINE, USP. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • VLS Environmental Solutions. Types of Pharmaceutical Waste and How to Dispose of Them. [Link]

  • U.S. Environmental Protection Agency. (2022-10-10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • Secure Waste. (2024-11-20). Improper Pharmaceutical Disposal and Its Effects on Our Environment. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • Daniels Health. Medication & Pharmaceutical Waste Disposal Explained. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cimetidine EP Impurity H

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Cimetidine EP Impurity H, a known impurity of the H2 receptor antagonist Cimetidine, requires a comprehensive and cautious approach to laboratory handling.[1][2] While comprehensive toxicological data for every pharmaceutical impurity is not always available, a robust safety protocol is non-negotiable. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, grounding every recommendation in the principles of risk mitigation and scientific integrity. Our core philosophy is to treat impurities with a level of caution appropriate for a potentially potent pharmacological compound, ensuring the safety of personnel above all else.

The Precautionary Principle: Acknowledging the Unknown

This compound (CAS No. 74886-59-2) is an impurity found in commercial preparations of Cimetidine.[3] The parent compound, Cimetidine, is known to be hazardous, with the potential to cause allergic skin reactions and serious eye damage.[4][5] In the absence of a specific Safety Data Sheet (SDS) and established Occupational Exposure Limits (OELs) for Impurity H, we must operate under the precautionary principle. This principle dictates that we assume the impurity may possess hazards similar to or greater than the parent API. Therefore, all handling procedures must be designed to minimize exposure to the lowest reasonably practicable level.

Potential Hazard Assessment Summary
Potential HazardBasis for ConcernRecommended Action
Skin Irritation/Sensitization The parent compound, Cimetidine, is a known skin sensitizer.[5]Prevent all skin contact through proper glove selection and protective clothing.
Serious Eye Damage Cimetidine can cause severe eye injury.[4]Mandate the use of chemical splash goggles or a face shield.
Respiratory Irritation Handling the compound as a powder can generate airborne particulates, posing an inhalation risk.Use engineering controls (fume hood, ventilated balance enclosure) and respiratory protection.
Unknown Systemic Toxicity As a pharmacologically related compound, systemic effects upon absorption cannot be ruled out.Employ a multi-layered PPE approach to prevent inhalation, ingestion, and dermal absorption.

Core Directive: Personal Protective Equipment (PPE) System

Effective protection is not about a single piece of gear but an integrated system. The level of PPE required is dictated by the specific task and the physical form of the chemical. Below are the minimum PPE requirements for handling this compound.

Tier 1: Handling Solids (e.g., Weighing, Aliquoting)

This is the highest-risk activity due to the potential for generating airborne dust.

  • Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement. For larger quantities or procedures with a higher risk of aerosolization, a half-mask or full-face air-purifying respirator with P100 cartridges should be used.[6] All respirator use requires prior medical clearance and fit-testing.[7]

  • Hand Protection: Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon suspected contamination. A regular glove change schedule should be established to prevent permeation.[8]

  • Eye Protection: Chemical splash goggles are required. If using a half-mask respirator, goggles are still necessary. A full-face respirator provides integrated eye protection.[6]

  • Protective Clothing: A disposable, solid-front protective suit (e.g., Tyvek) over standard laboratory attire is required.[6] This should be supplemented with disposable sleeve covers.

Tier 2: Handling Solutions (e.g., Preparing dilutions, HPLC analysis)

While the risk of inhalation is lower with solutions, the risk of skin and eye contact remains significant.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood.

  • Hand Protection: A single pair of chemical-resistant nitrile gloves is the minimum. Double-gloving is recommended, especially when handling concentrated stock solutions.

  • Eye Protection: Safety glasses with side shields are the minimum requirement within a fume hood. Chemical splash goggles are recommended for handling larger volumes (>50 mL) or when working outside of a hood.[6]

  • Protective Clothing: A clean, long-sleeved laboratory coat is required.

The following diagram illustrates the decision-making workflow for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_solid Solid Form cluster_solution Solution Form start Start: Handling This compound task_type What is the physical form? start->task_type solid_ppe Tier 1 PPE: - Double Nitrile Gloves - Disposable Suit - Chemical Goggles - N95/P100 Respirator task_type->solid_ppe Solid Powder solution_ppe Tier 2 PPE: - Nitrile Gloves - Lab Coat - Safety Glasses/Goggles task_type->solution_ppe Liquid Solution eng_control_solid Work in Ventilated Balance Enclosure or Fume Hood solid_ppe->eng_control_solid eng_control_solution Work in Chemical Fume Hood solution_ppe->eng_control_solution

Caption: PPE selection workflow for this compound.

Procedural Guidance: Donning and Doffing Protocols

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.[7]

Donning (Putting On) Sequence for Tier 1 Tasks:
  • Inner Gloves: Put on the first pair of nitrile gloves.[7]

  • Protective Suit: Step into the disposable suit and fasten it completely.

  • Respirator: Put on and perform a seal check to ensure a proper fit.[7]

  • Goggles/Face Shield: Place eye protection over the respirator straps.[7]

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of the protective suit.[7]

Doffing (Taking Off) Sequence:

This process should be performed in a designated area.

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin.

  • Protective Suit: Unzip the suit and roll it down and away from your body, turning it inside out as you go.

  • Goggles/Face Shield: Remove by handling the strap; avoid touching the front.

  • Respirator: Remove by handling the straps.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

Spill Management

In the event of a spill:

  • Evacuate: Alert others and evacuate the immediate area.

  • Secure: Prevent entry into the area.

  • Report: Inform your laboratory supervisor or safety officer.

  • Clean-up: Only trained personnel wearing appropriate PPE (Tier 1 minimum) should perform clean-up. Use a chemical spill kit with an absorbent appropriate for powders or liquids. Do not dry sweep a solid spill. Gently cover with a damp paper towel to prevent dust generation before scooping into a waste container.

Waste Disposal

All materials contaminated with this compound are considered hazardous pharmaceutical waste.[9]

  • Segregation: All contaminated PPE, disposable labware, and spill clean-up materials must be placed in a designated, sealed, and clearly labeled hazardous waste container. Black bins are often used for hazardous chemical waste.[9]

  • Disposal Pathway: The sealed container must be disposed of through your institution's hazardous waste management program.[9] Do not mix with regular trash or biohazardous waste. The Environmental Protection Agency (EPA) has strict regulations for the disposal of pharmaceutical waste.[9]

  • Empty Containers: Decontaminate empty stock vials or remove/deface the label before disposing of them in the appropriate waste stream (e.g., glass recycling or trash, per institutional policy).[10]

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety data sheets for any other reagents used in your procedures.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Applus+ Laboratories. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • HANDLING AND MAINTENANCE OF IMPURITY STANDARD STOCK SOLUTION. (2024, March 6). PharmaGuide. Retrieved from [Link]

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Albany Molecular Research Inc. (AMRI). Retrieved from [Link]

  • How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc.. Retrieved from [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Retrieved from [Link]

  • This compound. (n.d.). ALLMPUS. Retrieved from [Link]

  • Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Retrieved from [Link]

  • This compound | CAS 74886-59-2 - Veeprho. (n.d.). Veeprho. Retrieved from [Link]

  • How to Dispose of Hazardous Pharmaceutical Waste. (2025, October 30). Medical Waste Pros. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). FDA. Retrieved from [Link]

  • This compound - CAS - 74886-59-2 - Axios Research. (n.d.). Axios Research. Retrieved from [Link]

  • MEDICINE DISPOSAL PRODUCTS. (n.d.). San Francisco Environment Department. Retrieved from [Link]

  • Waste Disposal Guidance. (2025, February 14). UCSD Blink. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Occupational Chemical Database. (n.d.). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • SAFETY DATA SHEET - Spectrum Pharmacy Products. (2018, June 28). Spectrum Pharmacy Products. Retrieved from [Link]

  • Permissible Exposure Limits - Annotated Tables. (n.d.). Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

Sources

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